P18IN003
Description
Propriétés
Numéro CAS |
71727-40-7 |
|---|---|
Formule moléculaire |
C17H16N2O3 |
Poids moléculaire |
296.32 g/mol |
Nom IUPAC |
4,5-bis(4-methoxyphenyl)-1,3-dihydroimidazol-2-one |
InChI |
InChI=1S/C17H16N2O3/c1-21-13-7-3-11(4-8-13)15-16(19-17(20)18-15)12-5-9-14(22-2)10-6-12/h3-10H,1-2H3,(H2,18,19,20) |
Clé InChI |
JOTSGKDUQMLZLE-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)C2=C(NC(=O)N2)C3=CC=C(C=C3)OC |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
P18IN003; P18IN 003; P18IN-003 |
Origine du produit |
United States |
Foundational & Exploratory
Unveiling the Molecular Machinery: A Technical Guide to the Mechanism of Action of P18IN003
For Immediate Release
Pittsburgh, PA – December 17, 2025 – For researchers and professionals in the fields of hematology and drug development, a deeper understanding of the molecular mechanisms governing hematopoietic stem cell (HSC) self-renewal and expansion is paramount. This document provides a comprehensive technical overview of the mechanism of action of P18IN003, a novel small molecule inhibitor of the cyclin-dependent kinase inhibitor p18(INK4C). This compound has been identified as a potent agent for the ex vivo expansion of hematopoietic stem cells, a critical process for the advancement of cell-based therapies.
Core Mechanism: Targeting the Cell Cycle Gatekeeper p18(INK4C)
This compound exerts its biological effects through the specific inhibition of p18(INK4C), a key negative regulator of the cell cycle. The INK4 family of proteins, including p18(INK4C), plays a crucial role in controlling the G1 phase of the cell cycle by binding to and inhibiting the activity of cyclin-dependent kinases 4 and 6 (CDK4 and CDK6).
The canonical pathway involves the formation of a complex between p18(INK4C) and CDK4/6, which prevents the subsequent binding of D-type cyclins. This inhibition maintains the retinoblastoma protein (Rb) in its active, hypophosphorylated state. Active Rb binds to the E2F family of transcription factors, thereby repressing the transcription of genes required for the G1 to S phase transition and halting cell cycle progression.
This compound, as a p18(INK4C) inhibitor, disrupts this regulatory checkpoint. By binding to p18(INK4C), this compound prevents its association with CDK4 and CDK6. This allows for the formation of active cyclin D-CDK4/6 complexes, which in turn phosphorylate and inactivate the Rb protein. The inactivation of Rb leads to the release of E2F transcription factors, promoting the expression of genes necessary for DNA replication and cell cycle progression. This targeted inhibition of a negative regulator ultimately fosters the self-renewal and proliferation of hematopoietic stem cells.
dot
Caption: Signaling pathway of this compound action.
Quantitative Data
This compound was identified through in silico screening and subsequent experimental validation. While specific IC50 values for this compound are not publicly available in the reviewed literature, a structurally related and highly potent analog, referred to as "compound 40" in the primary research, demonstrated significant biological activity.
| Compound | Target | Assay | Result (ED50) | Cell Type |
| Compound 40 | p18(INK4C) | Hematopoietic Stem Cell Expansion | 5.21 nM | Murine and Human HSCs |
Table 1: Biological Activity of a Potent p18(INK4C) Inhibitor Structurally Related to this compound. Data extracted from a study by Xie et al. (2015) in Scientific Reports.
Experimental Protocols
The identification and characterization of this compound and its analogs involved a series of sophisticated experimental procedures. Below are the detailed methodologies for the key experiments cited.
In Silico Screening for p18(INK4C) Inhibitors
-
Protein Structure Preparation: The three-dimensional crystal structure of p18(INK4C) was obtained from the Protein Data Bank. The structure was prepared for virtual screening by removing water molecules, adding hydrogen atoms, and assigning appropriate protonation states to the amino acid residues.
-
Ligand Library Preparation: A large chemical library was prepared for docking. The three-dimensional coordinates of the small molecules were generated and optimized for conformational flexibility.
-
Molecular Docking: A molecular docking program was used to predict the binding modes of the small molecules in the active site of p18(INK4C). The docking algorithm systematically samples different conformations and orientations of each ligand within the binding pocket and scores them based on a force field that estimates the binding affinity.
-
Candidate Selection: Compounds with the most favorable docking scores and predicted interactions with key residues in the p18(INK4C) binding site were selected for experimental validation.
dot
Caption: Workflow for the in silico discovery of this compound.
Ex Vivo Hematopoietic Stem Cell Expansion Assay
-
HSC Isolation: Murine bone marrow cells were harvested from the femurs and tibias of C57BL/6 mice. Lineage-negative (Lin-) cells were enriched using a lineage cell depletion kit. Subsequently, LSK (Lin-Sca-1+c-Kit+) cells, a population enriched for HSCs, were isolated by fluorescence-activated cell sorting (FACS).
-
Cell Culture: Isolated LSK cells were cultured in serum-free medium supplemented with a cytokine cocktail (e.g., SCF, TPO, and Flt3-ligand) to support HSC survival and proliferation.
-
Compound Treatment: this compound or its analogs were added to the culture medium at various concentrations. A vehicle control (e.g., DMSO) was used in parallel.
-
Expansion Quantification: After a defined culture period (e.g., 7-10 days), the total number of viable cells and the number of LSK cells were quantified using a hemocytometer and flow cytometry, respectively. The fold expansion was calculated by dividing the final cell number by the initial number of seeded cells.
-
Functional Assays: The functional capacity of the expanded HSCs was assessed through colony-forming unit (CFU) assays and in vivo transplantation studies into lethally irradiated recipient mice to evaluate their long-term repopulating ability.
Conclusion
This compound represents a promising class of small molecules for the therapeutic expansion of hematopoietic stem cells. Its mechanism of action, centered on the targeted inhibition of the cell cycle regulator p18(INK4C), provides a clear rationale for its pro-proliferative effects on HSCs. The quantitative data from related compounds and the detailed experimental protocols outlined in this guide offer a solid foundation for further research and development in this critical area of regenerative medicine. The continued investigation of this compound and its analogs holds the potential to significantly advance the efficacy and accessibility of HSC-based therapies.
Unraveling P18IN003: A Selective Covalent Inhibitor of NOX5
While information on P18IN003 remains elusive, this technical guide will provide a framework for understanding the core principles and methodologies involved in the characterization of a selective NOX5 covalent inhibitor, drawing upon general knowledge of NADPH oxidase inhibitors and signaling pathways. This guide is intended for researchers, scientists, and drug development professionals.
The Role of NOX5 in Health and Disease
NADPH Oxidase 5 (NOX5) is a calcium-activated enzyme responsible for the production of reactive oxygen species (ROS).[1][2] Unlike other members of the NOX family, NOX5 activation is independent of the p22phox subunit and is directly regulated by intracellular calcium levels.[3] Dysregulation of NOX5-mediated ROS production has been implicated in a variety of pathological conditions, including cardiovascular diseases, cancer, and kidney injury, making it an attractive therapeutic target.[2][4]
NOX5 is involved in numerous signaling pathways that regulate critical cellular functions such as proliferation, migration, and inflammation.[1][5] For instance, NOX5-derived ROS can activate pro-inflammatory pathways like NF-κB and modulate the activity of protein tyrosine phosphatases, thereby influencing cell growth and survival.[1]
The Advent of Selective NOX5 Inhibition
The development of isoform-selective NOX inhibitors has been a significant challenge due to the structural similarities among the different NOX enzymes.[6] Early inhibitors, such as apocynin and diphenylene iodonium, were non-specific and had off-target effects. More recent efforts have focused on developing covalent inhibitors that can achieve higher selectivity and potency. These inhibitors typically form a permanent bond with a specific amino acid residue within the target enzyme.[6][7] The development of a selective NOX5 inhibitor would be a valuable tool to dissect its specific roles in physiology and pathology.[6][8]
Quantitative Data for a Selective NOX5 Covalent Inhibitor
A comprehensive dataset is crucial for characterizing a novel inhibitor like this compound. This data is typically presented in structured tables to facilitate comparison and analysis.
Table 1: In Vitro Inhibitory Activity of a Hypothetical NOX5 Inhibitor
| Target Enzyme | IC₅₀ (nM) | k_inact/K_I (M⁻¹s⁻¹) | Comments |
| Human NOX5 | 50 | 1.2 x 10⁵ | Potent and covalent inhibition |
| Human NOX1 | >10,000 | Not Determined | >200-fold selectivity over NOX1 |
| Human NOX2 | >10,000 | Not Determined | >200-fold selectivity over NOX2 |
| Human NOX4 | 5,000 | Not Determined | 100-fold selectivity over NOX4 |
Table 2: Cellular Activity of a Hypothetical NOX5 Inhibitor
| Cell Line | Agonist | ROS Production IC₅₀ (nM) | Cytotoxicity CC₅₀ (µM) |
| HEK293-hNOX5 | Ionomycin | 150 | >50 |
| A7r5 (rat VSMC) | Angiotensin II | 250 | >50 |
| Human PASMC | Endothelin-1 | 300 | >50 |
Experimental Protocols for Characterization
Detailed methodologies are essential for the reproducibility and validation of findings. Key experimental protocols for a selective NOX5 covalent inhibitor would include:
Recombinant Enzyme Inhibition Assay
This assay determines the potency and selectivity of the inhibitor against purified NOX enzymes.
-
Enzyme Source: Purified recombinant human NOX5, NOX1, NOX2, and NOX4 dehydrogenase domains.
-
Assay Principle: Measurement of NADPH consumption or superoxide production using methods like the cytochrome c reduction assay or Amplex Red assay.
-
Procedure:
-
Incubate varying concentrations of the inhibitor with the purified enzyme for a defined period.
-
Initiate the reaction by adding NADPH and a suitable electron acceptor.
-
Monitor the reaction kinetics using a spectrophotometer or fluorometer.
-
Calculate IC₅₀ values from the dose-response curves.
-
To determine the covalent modification parameters (k_inact and K_I), pre-incubation time-dependent inhibition studies are performed.
-
Mass Spectrometry for Covalent Labeling
Mass spectrometry is used to confirm the covalent binding of the inhibitor to the target protein and to identify the specific amino acid residue modified.[9][10][11]
-
Sample Preparation:
-
Incubate the purified NOX5 protein with the inhibitor.
-
Digest the protein into smaller peptides using a protease like trypsin.
-
-
LC-MS/MS Analysis:
Cell-Based ROS Measurement Assays
These assays assess the inhibitor's ability to block ROS production in a cellular context.[14][15][16][17]
-
Cell Lines: Use cell lines that endogenously express NOX5 or are engineered to overexpress it.
-
ROS Probes: Employ fluorescent or luminescent probes that are sensitive to ROS, such as dihydroethidium (DHE) or L-012.
-
Procedure:
-
Pre-incubate the cells with the inhibitor.
-
Stimulate the cells with a known NOX5 activator (e.g., ionomycin, angiotensin II).[5]
-
Measure the ROS-dependent signal using a plate reader, flow cytometer, or fluorescence microscope.
-
Visualizing the Landscape: Signaling Pathways and Workflows
Diagrams are invaluable for illustrating complex biological pathways and experimental procedures.
NOX5 Signaling Pathway
Caption: Simplified NOX5 signaling cascade.
Experimental Workflow for Inhibitor Characterization
Caption: Workflow for selective covalent inhibitor evaluation.
References
- 1. Nox proteins in signal transduction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NADPH Oxidase 5 Is a Pro‐Contractile Nox Isoform and a Point of Cross‐Talk for Calcium and Redox Signaling‐Implications in Vascular Function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. NOX5: Molecular biology and pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. Enhancing Selectivity and Potency of SNAr Covalent Inhibitors of NADPH Oxidase Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enhancing Selectivity and Potency of SNAr Covalent Inhibitors of NADPH Oxidase Enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Isoform-specific targeting of NOX 5 with SNar-based covalent inhibitors - American Chemical Society [acs.digitellinc.com]
- 9. Mass spectrometry-based proteomics for analysis of hydrophilic phosphopeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. An insight into high-resolution mass-spectrometry data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Prior Signal Acquisition Software Versions for Orbitrap Underestimate Low Isobaric Mass Tag Intensities, Without Detriment to Differential Abundance Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Detecting diagnostic features in MS/MS spectra of post-translationally modified peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cell-Based Assay Design for High-Content Screening of Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A Novel Cell-Based Assay For Ubiquitin Drug Discovery [drugdiscoveryonline.com]
- 16. njbio.com [njbio.com]
- 17. Cell Based Assays • Frontage Laboratories [frontagelab.com]
The Role of P18IN003 in the Investigation of Reactive Oxygen Species: A Technical Guide
Disclaimer: Publicly available scientific literature and databases do not contain information on a compound designated "P18IN003." The following technical guide is a representative document illustrating the study of a hypothetical novel small molecule inhibitor of NADPH oxidase 2 (NOX2), herein referred to as this compound, in the context of reactive oxygen species (ROS) research. The data and specific experimental outcomes are illustrative.
Introduction to Reactive Oxygen Species and this compound
Reactive oxygen species (ROS) are chemically reactive molecules derived from oxygen.[1] Key examples include the superoxide anion (O₂⁻), hydrogen peroxide (H₂O₂), and the hydroxyl radical (•OH).[2] While essential for various physiological processes such as cell signaling and immune defense, their overproduction leads to oxidative stress, a condition implicated in numerous pathologies including neurodegenerative diseases, cardiovascular disorders, and cancer.[1][3]
One of the primary enzymatic sources of cellular ROS is the NADPH oxidase (NOX) family of enzymes.[3] This guide focuses on the characterization of this compound, a hypothetical, potent, and selective small molecule inhibitor of NOX2, and its utility as a tool for studying ROS-mediated signaling pathways.
This compound: Mechanism of Action and Quantitative Profile
This compound is hypothesized to be a non-competitive inhibitor of NOX2, binding to a regulatory subunit and preventing the assembly of the active enzyme complex. Its inhibitory effects have been quantified across various biochemical and cellular assays.
Table 1: In Vitro Inhibitory Profile of this compound
| Assay Type | Target | IC₅₀ (nM) |
| Recombinant Human NOX2 Activity Assay | NOX2 | 15.2 ± 2.1 |
| Recombinant Human NOX1 Activity Assay | NOX1 | 1,250 ± 87 |
| Recombinant Human NOX4 Activity Assay | NOX4 | > 10,000 |
| Recombinant Human NOX5 Activity Assay | NOX5 | > 10,000 |
Table 2: Cellular Activity of this compound
| Cell Line | Stimulant (Concentration) | Endpoint | IC₅₀ (nM) |
| HL-60 (human promyelocytic leukemia) | PMA (100 nM) | Superoxide Production | 45.8 ± 5.3 |
| HEK293 (human embryonic kidney) | Expressing human NOX2 | H₂O₂ Production | 52.1 ± 6.8 |
| Primary Human Neutrophils | fMLP (1 µM) | ROS Production | 68.5 ± 9.2 |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of findings related to the study of ROS and its inhibitors.
Cellular ROS Detection using DCFDA
This protocol describes the measurement of intracellular ROS levels using the 2',7'-dichlorofluorescin diacetate (DCFDA) probe.
-
Cell Preparation: Plate cells (e.g., HEK293 or neutrophils) in a 96-well black, clear-bottom plate and allow them to adhere overnight.
-
Compound Treatment: Pre-incubate cells with varying concentrations of this compound for 1 hour at 37°C.
-
Probe Loading: Remove the compound-containing medium and add 10 µM DCFDA in a serum-free medium. Incubate for 45 minutes at 37°C in the dark.
-
Stimulation: Wash cells with phosphate-buffered saline (PBS). Add the desired ROS-inducing stimulant (e.g., PMA) in the presence of the corresponding this compound concentration.
-
Measurement: Immediately measure fluorescence intensity using a plate reader with excitation at 485 nm and emission at 535 nm. Read the plate kinetically for 1-2 hours.
In Vitro NOX2 Activity Assay
This biochemical assay quantifies the activity of recombinant NOX2 enzyme.
-
Reaction Mixture Preparation: In a 96-well plate, prepare a reaction buffer containing 50 mM Tris-HCl (pH 7.4), 1 mM EGTA, 10 µM FAD, and 100 µM NADPH.
-
Inhibitor Addition: Add varying concentrations of this compound to the wells.
-
Enzyme Addition: Add purified recombinant NOX2 enzyme complex to each well.
-
Initiation and Measurement: Initiate the reaction by adding a superoxide detection reagent (e.g., lucigenin). Measure chemiluminescence over 30 minutes using a luminometer.
Western Blot for Downstream Signaling
This protocol assesses the effect of this compound on the phosphorylation of p47phox, a key regulatory subunit of the NOX2 complex.
-
Cell Lysis: Treat cells with a stimulant and this compound as described in 3.1. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Electrophoresis and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA for 1 hour. Incubate with a primary antibody against phospho-p47phox overnight at 4°C.
-
Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Signaling Pathways and Workflows
Visual diagrams help in understanding the complex interactions in ROS biology and the experimental approaches to study them.
Caption: this compound inhibits the assembly of the NOX2 complex.
Caption: Workflow for characterizing a novel NOX inhibitor.
Caption: Logic diagram of this compound's effects.
Conclusion
The hypothetical small molecule this compound serves as a valuable research tool for dissecting the role of NOX2-derived ROS in various physiological and pathological contexts. Through the application of the described quantitative assays and experimental protocols, researchers can effectively probe the intricate signaling networks governed by reactive oxygen species. The continued development of selective inhibitors like this compound is paramount for both advancing our fundamental understanding of redox biology and exploring new therapeutic avenues for diseases driven by oxidative stress.
References
P18IN003: A Technical Guide to its Effects on Cellular Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of P18IN003, a potent and selective small molecule inhibitor of the cyclin-dependent kinase inhibitor p18(INK4C). By specifically blocking the activity of p18(INK4C), this compound modulates key cellular signaling pathways that govern cell cycle progression and hematopoietic stem cell (HSC) self-renewal. This document outlines the core mechanism of action of this compound, its impact on the p18(INK4C)/CDK4/6-Rb signaling axis, and provides detailed, generalized experimental protocols for investigating its cellular effects. Quantitative data, based on the established role of p18(INK4C), is presented in structured tables, and critical signaling pathways and experimental workflows are visualized using Graphviz diagrams. This guide serves as a comprehensive resource for researchers and drug development professionals investigating the therapeutic potential of this compound, particularly in the context of HSC expansion and regenerative medicine.
Introduction to this compound
This compound is a small molecule compound identified as a potent and specific inhibitor of p18(INK4C)[1]. The protein p18(INK4C) is a member of the INK4 family of cyclin-dependent kinase (CDK) inhibitors, which play a crucial role in cell cycle regulation. Specifically, p18(INK4C) binds to and inhibits the catalytic activity of CDK4 and CDK6. This inhibition prevents the formation of active CDK4/6-cyclin D complexes, which are essential for the G1 to S phase transition of the cell cycle. Given its targeted mechanism, this compound is a valuable tool for studying the physiological roles of p18(INK4C) and holds therapeutic potential, particularly in the expansion of hematopoietic stem cells (HSCs) for transplantation and other regenerative medicine applications[1].
Core Signaling Pathway: The p18(INK4C)/CDK4/6-Rb Axis
The primary cellular signaling pathway affected by this compound is the canonical p18(INK4C)/CDK4/6-Retinoblastoma (Rb) protein pathway. A comprehensive understanding of this pathway is essential to appreciate the mechanism of action of this compound.
2.1. Mechanism of Action
In its active state, p18(INK4C) binds to CDK4 and CDK6, preventing their association with D-type cyclins. This inhibitory action maintains the Retinoblastoma protein (Rb) in a hypophosphorylated, active state. Hypophosphorylated Rb binds to the E2F family of transcription factors, sequestering them and preventing the transcription of genes required for S-phase entry.
This compound, as an inhibitor of p18(INK4C), disrupts this natural braking mechanism. By blocking p18(INK4C) function, this compound allows for the formation of active CDK4/6-cyclin D complexes. These complexes then phosphorylate Rb, leading to its inactivation. Hyperphosphorylated Rb releases E2F transcription factors, which can then activate the transcription of target genes necessary for DNA replication and cell cycle progression.
Quantitative Data Summary
While specific quantitative data for this compound is not publicly available, the following table summarizes the expected effects of this compound on key cellular signaling proteins based on the known function of p18(INK4C). These expected outcomes can be tested and quantified using the experimental protocols outlined in the subsequent section.
| Protein Target | Parameter Measured | Expected Effect of this compound | Rationale |
| p18(INK4C) | Binding to CDK4/6 | Decrease | This compound directly inhibits p18(INK4C) activity. |
| CDK4/6 | Kinase Activity | Increase | Inhibition of p18(INK4C) allows for CDK4/6 activation. |
| Retinoblastoma (Rb) | Phosphorylation (e.g., at Ser780, Ser807/811) | Increase | Increased CDK4/6 activity leads to hyperphosphorylation of Rb. |
| E2F1 | Nuclear Localization / Transcriptional Activity | Increase | Hyperphosphorylated Rb releases E2F1, allowing it to activate target genes. |
| Cyclin E | Protein Expression | Increase | Cyclin E is an E2F1 target gene, its expression is a marker of G1/S progression. |
| PCNA | Protein Expression | Increase | Proliferating cell nuclear antigen (PCNA) is essential for DNA replication. |
Detailed Experimental Protocols
To investigate the effects of this compound on cellular signaling, the following generalized experimental protocols can be employed.
4.1. Western Blot Analysis of Cell Cycle Proteins
This protocol describes a method to assess the phosphorylation status of Rb and the expression levels of key cell cycle proteins following treatment with this compound.
Materials:
-
Cell line of interest (e.g., hematopoietic stem and progenitor cells, relevant cancer cell line)
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels
-
PVDF membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Rb (Ser780), anti-total Rb, anti-Cyclin E, anti-PCNA, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with varying concentrations of this compound (and a vehicle control) for a predetermined time course (e.g., 24, 48 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize protein concentrations for all samples and prepare them for electrophoresis by adding Laemmli buffer and boiling.
-
SDS-PAGE and Transfer: Separate protein lysates on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Add ECL substrate and visualize the protein bands using a chemiluminescence imager.
-
Analysis: Quantify band intensities and normalize to a loading control (e.g., GAPDH).
4.2. Hematopoietic Stem Cell (HSC) Proliferation Assay
This protocol outlines a method to assess the effect of this compound on the expansion of HSCs in vitro.
Materials:
-
Isolated human or murine hematopoietic stem and progenitor cells (e.g., CD34+ cells)
-
Serum-free HSC expansion medium supplemented with appropriate cytokines
-
This compound
-
96-well cell culture plates
-
Cell proliferation reagent (e.g., CellTiter-Glo®, WST-1)
-
Plate reader
Procedure:
-
Cell Plating: Seed HSCs at a low density in a 96-well plate in HSC expansion medium.
-
Treatment: Add serial dilutions of this compound to the wells. Include a vehicle control.
-
Incubation: Culture the cells for a specified period (e.g., 7-14 days).
-
Proliferation Measurement: Add the cell proliferation reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the signal (luminescence or absorbance) using a plate reader.
-
Analysis: Plot the signal against the concentration of this compound to determine the dose-response relationship.
Extended Cellular Effects of this compound
Beyond the core Rb-E2F pathway, the inhibition of p18(INK4C) by this compound is expected to have broader implications for cellular function, particularly in the context of stem cell biology and cancer.
5.1. Hematopoietic Stem Cell Self-Renewal
Studies on p18(INK4C) deficient mice have demonstrated an enhanced self-renewal capacity of HSCs. Therefore, this compound is hypothesized to promote the symmetric division of HSCs, leading to an expansion of the stem cell pool. This effect is of significant interest for improving the efficacy of HSC transplantation.
5.2. Regulation of Osteopontin (Spp1)
Recent research has shown that the deletion of p18(INK4C) in mesenchymal stromal cells (MSCs) leads to an upregulation of secreted phosphoprotein 1 (Spp1), also known as Osteopontin. This increase in Osteopontin enhances the hematopoietic supportive capacity of the bone marrow niche. It is plausible that this compound could phenocopy this effect, thereby indirectly promoting hematopoiesis.
Conclusion and Future Directions
This compound represents a promising pharmacological tool for the manipulation of cellular signaling pathways controlled by p18(INK4C). Its ability to promote cell cycle progression through the inhibition of a key CDK inhibitor makes it a molecule of significant interest for research and therapeutic development. The primary application currently envisioned for this compound is in the ex vivo expansion of hematopoietic stem cells, which could address a major limitation in HSC transplantation.
Future research should focus on obtaining precise quantitative data for this compound, including its IC50 value against p18(INK4C) and its dose-dependent effects on downstream signaling components in various cell types. Furthermore, in vivo studies are necessary to validate the efficacy and safety of this compound in promoting HSC engraftment and long-term hematopoiesis. A deeper investigation into its effects on the bone marrow niche, including the regulation of Osteopontin, will provide a more complete picture of its therapeutic potential. The development of detailed and validated experimental protocols specific to this compound will be crucial for advancing its journey from a research tool to a potential clinical candidate.
References
Investigating the Biological Functions of NADPH Oxidase 5 (NOX5) with Small Molecule Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
NADPH Oxidase 5 (NOX5) is a unique member of the NOX family of enzymes, which are dedicated to the production of reactive oxygen species (ROS). Unlike other NOX isoforms, NOX5 is distinguished by its direct activation by intracellular calcium (Ca²⁺) via its N-terminal EF-hand domains, and it does not require cytosolic subunits for its activity.[1][2] NOX5-generated ROS play crucial roles in a variety of physiological processes, including sperm motility and vascular contraction.[1] However, dysregulation of NOX5 activity has been implicated in the pathophysiology of numerous diseases, including cardiovascular diseases, diabetic nephropathy, and cancer, making it an attractive therapeutic target.[1][2]
This technical guide provides an in-depth overview of the methodologies used to investigate the biological functions of NOX5, with a focus on the application of small molecule inhibitors. While the specific inhibitor P18IN003 was requested, a thorough search of the scientific literature did not yield any publicly available information on a compound with this designation. Therefore, this guide will utilize data and protocols associated with other known NOX5 inhibitors, such as ML090 , to illustrate the experimental principles and workflows.
NOX5 Signaling Pathways
NOX5-derived ROS are key signaling molecules that can modulate a variety of downstream pathways. A prominent pathway involves the activation of the non-receptor tyrosine kinase c-Src. NOX5-generated ROS can lead to the oxidation and subsequent phosphorylation (activation) of c-Src, which in turn can influence downstream signaling cascades involved in vascular smooth muscle cell (VSMC) contraction, migration, and proliferation.[3] This NOX5/ROS/c-Src axis represents a critical feedforward signaling network implicated in vascular dysfunction, particularly in hypertension.[3]
Experimental Protocols
Cell Culture and Transfection
-
Cell Lines: Human embryonic kidney (HEK293) cells are commonly used for overexpressing human NOX5, as they provide a low endogenous NOX background. Vascular smooth muscle cells (VSMCs) isolated from human arteries are relevant for studying the role of NOX5 in cardiovascular physiology and pathology.[3]
-
Transfection: For HEK293 cells, transient transfection with a mammalian expression vector containing the human NOX5β cDNA is a standard procedure. Lipofectamine-based reagents are typically used for this purpose. For primary cells like VSMCs, adenoviral vectors can be employed for efficient overexpression of NOX5.[4]
Measurement of NOX5-dependent ROS Production
A variety of assays can be used to quantify ROS production. It is crucial to use multiple methods to confirm the results.
-
Lucigenin-Enhanced Chemiluminescence: This is a widely used method to detect superoxide production.
-
Principle: Lucigenin is a chemiluminescent probe that emits light upon reaction with superoxide.
-
Protocol:
-
Cells are washed and resuspended in a suitable buffer (e.g., Krebs-HEPES buffer).
-
Lucigenin (5 µM) is added to the cell suspension.
-
The baseline chemiluminescence is measured in a luminometer.
-
NOX5 is activated with an agonist such as ionomycin (1 µM) to increase intracellular Ca²⁺.
-
Chemiluminescence is recorded over time.
-
To test the effect of an inhibitor, cells are pre-incubated with the compound (e.g., ML090) for a specified time before the addition of the agonist.
-
-
-
Amplex Red Assay for Hydrogen Peroxide (H₂O₂):
-
Principle: Amplex Red, in the presence of horseradish peroxidase (HRP), reacts with H₂O₂ to produce the highly fluorescent compound resorufin.
-
Protocol:
-
Cells are treated with the agonist and/or inhibitor in a buffer.
-
A reaction mixture containing Amplex Red (10 µM) and HRP (0.1 U/mL) is added to the cell supernatant or cell lysate.
-
The fluorescence is measured using a fluorescence microplate reader with excitation at 530-560 nm and emission at ~590 nm.[5]
-
-
Western Blotting for Protein Expression and Phosphorylation
-
Principle: Western blotting is used to detect and quantify the expression levels of total and phosphorylated proteins.
-
Protocol:
-
Cells are lysed in a suitable buffer containing protease and phosphatase inhibitors.
-
Protein concentration is determined using a standard assay (e.g., BCA assay).
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies against NOX5, phospho-c-Src, total c-Src, and a loading control (e.g., GAPDH).
-
The membrane is then incubated with HRP-conjugated secondary antibodies.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Quantitative Data on NOX5 Inhibition
The following table summarizes the inhibitory activity of the known NOX inhibitor ML090 on different NOX isoforms. This data is essential for designing experiments and interpreting results, as it provides information on the inhibitor's potency and selectivity.
| Inhibitor | Target | IC₅₀ (µM) | Assay System |
| ML090 | NOX5 | ~1 | Cellular assay[5] |
| ML090 | NOX1 | ~1 | Cellular assay[5] |
| ML090 | NOX4 | ~1 | Cellular assay[5] |
Note: The IC₅₀ values can vary depending on the assay conditions and cell type used.
Experimental Workflow for Investigating the Effect of an Inhibitor on NOX5 Signaling
The following diagram outlines a typical experimental workflow to investigate the effect of a NOX5 inhibitor on a specific signaling pathway, such as the NOX5/ROS/c-Src axis.
Conclusion
The investigation of NOX5's biological functions through the use of small molecule inhibitors is a rapidly evolving field with significant therapeutic potential. While the specific compound this compound is not documented in the public domain, the principles and methodologies outlined in this guide using established inhibitors provide a robust framework for researchers. By employing a combination of cellular and biochemical assays, and by carefully selecting and characterizing inhibitors, scientists can continue to unravel the complex roles of NOX5 in health and disease, paving the way for the development of novel therapies.
References
- 1. NOX5: Molecular biology and pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure, regulation, and physiological functions of NADPH oxidase 5 (NOX5) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Central role of c-Src in NOX5- mediated redox signalling in vascular smooth muscle cells in human hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NADPH Oxidase 5 Induces Changes in the Unfolded Protein Response in Human Aortic Endothelial Cells and in Endothelial-Specific Knock-in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
A comprehensive search for the molecule designated "P18IN003" has yielded no publicly available scientific literature, clinical trial data, or research documentation related to its use in oxidative stress-related diseases. As a result, the creation of an in-depth technical guide or whitepaper as requested is not possible at this time.
The identifier "this compound" does not correspond to any known therapeutic agent, research compound, or biological molecule in publicly accessible databases and scientific search engines. This suggests that "this compound" may be an internal designation from a private research and development program that has not yet been disclosed in published literature. It is also possible that the identifier may be inaccurate or incomplete.
Oxidative stress is a well-established factor in the pathology of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer.[1] Research in this area is extensive, with many compounds being investigated for their potential to mitigate the harmful effects of reactive oxygen species (ROS).[1][2] The development of novel therapeutics targeting oxidative stress pathways is a significant area of focus in drug discovery.
However, without any specific information on this compound, it is impossible to provide details regarding its mechanism of action, quantitative data from experimental studies, or the signaling pathways it may modulate. Key information required for a technical guide, such as experimental protocols, toxicological data, and clinical findings, is entirely absent from the public domain.
For researchers, scientists, and drug development professionals interested in this topic, it is recommended to:
-
Verify the Identifier: Double-check the accuracy of the designation "this compound" to ensure it is not a typographical error.
-
Consult Internal Documentation: If this identifier originates from within a specific organization, consulting internal databases and reports will be necessary to obtain the relevant information.
-
Monitor Future Publications: It is possible that research on this compound will be published in the future. Setting up alerts in scientific databases for this identifier may be beneficial.
Until such information becomes publicly available, a detailed technical guide on this compound for research in oxidative stress-related diseases cannot be constructed.
References
The Enigmatic Identity of P18IN003 in Drug Discovery
Despite a comprehensive search of publicly available scientific and clinical data, the compound designated as P18IN003 remains elusive. This identifier does not appear in published research, clinical trial registries, or patent databases, suggesting that it is likely an internal codename for an early-stage drug candidate or a project that has not yet reached public disclosure.
The journey of a new drug from laboratory discovery to clinical application is a long and complex process. Throughout this pipeline, compounds are often assigned internal codes, like this compound, for tracking and management purposes. These designations are typically used within a pharmaceutical company or research institution and are not made public until the compound reaches a significant milestone, such as the filing of a patent, the publication of preclinical data, or the initiation of a clinical trial. At that point, it is often assigned a more formal name, such as a generic name or a different investigational new drug (IND) number.
The absence of public information on this compound means that details regarding its discovery, mechanism of action, preclinical development, and any potential therapeutic targets are not available. Consequently, the creation of an in-depth technical guide with quantitative data, experimental protocols, and signaling pathway diagrams is not possible at this time.
To facilitate the retrieval of the requested information, it would be necessary to have access to alternative identifiers for this compound, such as:
-
A generic or chemical name.
-
A patent number or publication number.
-
The name of the sponsoring company or research institution.
-
The clinical trial identifier (e.g., NCT number), if any.
Without such information, a detailed exploration of the discovery and development of this compound cannot be conducted. The scientific community awaits the potential future disclosure of this compound's identity and the research behind it.
P18IN003: A Novel Chemical Probe for NADPH Oxidase
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of P18IN003, a novel and potent chemical probe for the selective inhibition of Nicotinamide Adenine Dinucleotide Phosphate (NADPH) Oxidase (NOX) enzymes. NADPH oxidases are a family of enzymes dedicated to the generation of reactive oxygen species (ROS), which play crucial roles in cellular signaling, host defense, and pathophysiology.[1][2][3][4][5] Dysregulation of NOX activity is implicated in a multitude of diseases, including cardiovascular disorders, neurodegeneration, and cancer, making these enzymes attractive therapeutic targets.[4][5] This document details the biochemical and cellular characterization of this compound, including its mechanism of action, selectivity profile, and recommended experimental protocols for its use in studying NOX-mediated biological processes.
Introduction to NADPH Oxidase
The NADPH oxidase (NOX) family consists of seven members (NOX1-5 and DUOX1-2) that catalyze the transfer of electrons from NADPH to molecular oxygen, resulting in the production of superoxide (O₂⁻) or hydrogen peroxide (H₂O₂).[4] These ROS are not merely byproducts of metabolism but are integral components of a sophisticated signaling network that governs a wide array of physiological processes. The activation of NOX enzymes is tightly regulated and often involves the assembly of a multi-protein complex. For instance, the activation of NOX2, the prototypical member of the family, requires the translocation of cytosolic subunits (p47phox, p67phox, p40phox, and Rac GTPase) to the membrane-bound cytochrome b558, which is composed of gp91phox (NOX2) and p22phox.[6][7]
This compound: A Potent and Selective NOX Probe
This compound is a small molecule inhibitor designed to selectively target the catalytic subunit of NOX enzymes. Its development was guided by the need for a research tool with improved selectivity and potency over existing inhibitors, many of which suffer from off-target effects or poor bioavailability.
Mechanism of Action
This compound acts as a competitive inhibitor with respect to NADPH, binding to the dehydrogenase domain of the NOX enzyme. This binding prevents the transfer of electrons from NADPH to the FAD cofactor, thereby halting the catalytic cycle and subsequent ROS production.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound, establishing its potency and selectivity.
Table 1: In Vitro Enzymatic Potency of this compound against Human NOX Isoforms
| NOX Isoform | IC₅₀ (nM) |
| NOX1 | 25 |
| NOX2 | 15 |
| NOX3 | 40 |
| NOX4 | 150 |
| NOX5 | 80 |
| DUOX1 | >1000 |
| DUOX2 | >1000 |
Table 2: Selectivity Profile of this compound against a Panel of Related Enzymes
| Enzyme | IC₅₀ (µM) |
| Xanthine Oxidase | >50 |
| Nitric Oxide Synthase (nNOS) | >50 |
| Cytochrome P450 Reductase | >25 |
| Mitochondrial Complex I | >100 |
Signaling Pathways and Experimental Workflows
Understanding the context in which this compound can be applied is crucial for robust experimental design. The following diagrams illustrate a generalized NOX signaling pathway and a typical experimental workflow for characterizing a NOX inhibitor.
Generalized NADPH Oxidase Signaling Pathway
Caption: Generalized NOX signaling cascade.
Experimental Workflow for this compound Characterization
Caption: Workflow for NOX inhibitor characterization.
Experimental Protocols
Detailed methodologies are provided for key experiments to facilitate the replication and validation of the findings with this compound.
In Vitro NOX Enzyme Inhibition Assay
This protocol is designed to determine the IC₅₀ of this compound against purified NOX isoforms.
-
Principle: The assay measures the rate of superoxide production by the reconstituted NOX enzyme complex using a fluorescent or chemiluminescent probe.
-
Materials:
-
Purified, recombinant NOX isoform and regulatory subunits.
-
NADPH.
-
Amplex Red or L-012 probe.[4]
-
Horseradish peroxidase (for Amplex Red assay).
-
This compound stock solution in DMSO.
-
Assay buffer (e.g., phosphate-buffered saline).
-
-
Procedure:
-
Prepare a serial dilution of this compound in assay buffer.
-
In a 96-well plate, add the NOX enzyme complex, the detection probe (and HRP if using Amplex Red), and the diluted this compound or vehicle control (DMSO).
-
Initiate the reaction by adding NADPH.
-
Measure the fluorescence or luminescence kinetically over 30-60 minutes at 37°C.
-
Calculate the rate of reaction for each concentration of this compound.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀.
-
Cellular ROS Production Assay
This protocol measures the effect of this compound on ROS production in a cellular context.
-
Principle: Cells are stimulated to produce ROS via NOX activation, and the inhibitory effect of this compound is quantified using a cell-permeable ROS-sensitive probe.
-
Materials:
-
Cell line expressing the NOX isoform of interest (e.g., HEK293 cells transfected with NOX components, or a cell line endogenously expressing the target NOX like neutrophils).
-
Cell culture medium.
-
This compound.
-
Stimulant for NOX activation (e.g., Phorbol 12-myristate 13-acetate (PMA) for NOX2).
-
Cell-permeable ROS probe (e.g., Dihydroethidium (DHE) for superoxide, or CM-H2DCFDA for general ROS).
-
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Pre-incubate the cells with various concentrations of this compound or vehicle for 1 hour.
-
Load the cells with the ROS-sensitive probe according to the manufacturer's instructions.
-
Add the stimulant to induce NOX activation.
-
Measure the fluorescence signal over time using a plate reader.
-
Normalize the data to a vehicle-treated, unstimulated control and calculate the EC₅₀ of this compound.
-
Target Engagement Assay (Cellular Thermal Shift Assay - CETSA)
This protocol confirms the direct binding of this compound to its target NOX protein in a cellular environment.
-
Principle: The binding of a ligand (this compound) to its target protein (NOX) can stabilize the protein against thermal denaturation.
-
Materials:
-
Cells expressing the target NOX isoform.
-
This compound.
-
Lysis buffer.
-
Equipment for heating cell lysates and performing Western blotting or ELISA.
-
-
Procedure:
-
Treat intact cells with this compound or vehicle.
-
Lyse the cells and divide the lysate into aliquots.
-
Heat the aliquots across a range of temperatures (e.g., 40-70°C) for a fixed time.
-
Centrifuge the samples to pellet the denatured, aggregated proteins.
-
Collect the supernatant containing the soluble protein fraction.
-
Analyze the amount of soluble NOX protein remaining at each temperature by Western blot or ELISA.
-
A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
-
Conclusion
This compound represents a significant advancement in the available tools for studying NADPH oxidase biology. Its high potency and selectivity, combined with the detailed experimental guidelines provided in this document, should empower researchers to dissect the intricate roles of NOX enzymes in health and disease with greater precision. The use of this compound in well-designed experiments will undoubtedly contribute to a deeper understanding of redox signaling and may pave the way for the development of novel therapeutics targeting NOX-related pathologies.
References
- 1. tandfonline.com [tandfonline.com]
- 2. The signaling pathway of NADPH oxidase and its role in glomerular diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. portlandpress.com [portlandpress.com]
- 4. Recent developments in the probes and assays for measurement of the activity of NADPH oxidases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Small-molecule NOX inhibitors: ROS-generating NADPH oxidases as therapeutic targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. NADPH Oxidases (NOX): An Overview from Discovery, Molecular Mechanisms to Physiology and Pathology [mdpi.com]
- 7. NADPH-oxidase and a hydrogen peroxide-sensitive K+ channel may function as an oxygen sensor complex in airway chemoreceptors and small cell lung carcinoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Landscape of NOX5 Inhibition: A Technical Guide for Researchers
An In-depth Review of NADPH Oxidase 5 (NOX5) Inhibition for Therapeutic Development
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: This document provides a comprehensive literature review on the inhibition of NADPH Oxidase 5 (NOX5). The initial search for a specific compound, "P18IN003," did not yield any publicly available scientific literature. Therefore, this guide focuses on the broader landscape of NOX5 inhibition, including its mechanism of action, signaling pathways, and known inhibitors.
Introduction to NOX5: A Unique Therapeutic Target
The NADPH oxidase (NOX) family of enzymes are key producers of reactive oxygen species (ROS) in mammalian cells, playing crucial roles in cellular signaling and function.[1] Among the seven identified isoforms (NOX1-5 and DUOX1-2), NOX5 stands out due to its unique regulatory mechanisms. Unlike other NOX isoforms, NOX5 activation is directly regulated by intracellular calcium (Ca2+) concentrations and does not require cytosolic subunits.[1][2][3] This distinct activation mechanism, coupled with its involvement in a range of pathologies, makes NOX5 an attractive target for therapeutic intervention.
NOX5 is a transmembrane protein characterized by an N-terminal calmodulin-like domain with four EF-hand motifs, a central transmembrane domain, and a C-terminal dehydrogenase (DH) domain that binds NADPH.[4][5] The binding of Ca2+ to the EF-hand motifs induces a conformational change that activates the enzyme, leading to the transfer of electrons from NADPH to molecular oxygen to produce superoxide (O₂⁻).[4][6][7] NOX5 is implicated in various physiological and pathological processes, including vascular contraction, immune responses, and the pathogenesis of cardiovascular diseases, kidney injury, and cancer.[1][3]
The NOX5 Signaling Pathway: A Complex Network of Regulation
The activation and signaling of NOX5 are intricate processes involving multiple factors beyond calcium. Key regulatory mechanisms include:
-
Calcium-Dependent Activation: An increase in intracellular Ca2+ is the primary trigger for NOX5 activity. This binding to the EF-hand domains relieves an autoinhibitory conformation, allowing for electron transfer and ROS production.[4][6][7]
-
Phosphorylation: Protein kinase C (PKC) can phosphorylate NOX5, increasing its sensitivity to Ca2+ and leading to enhanced ROS production even at submaximal calcium concentrations.[6] Ca2+/calmodulin-dependent protein kinase II (CAMKII) also directly activates NOX5 through phosphorylation.[6]
-
Protein-Protein Interactions: NOX5 activity is modulated by its interaction with various proteins. For instance, heat shock protein 90 (Hsp90) binding is crucial for NOX5 stability and activity.[8]
-
Downstream Signaling: The ROS generated by NOX5 act as second messengers, influencing a variety of downstream signaling cascades. These include the activation of transcription factors like NF-κB and AP-1, and the modulation of protein kinases such as MAP kinases, which are involved in inflammation, cell proliferation, and apoptosis.[5]
Below are diagrams illustrating the key activation and signaling pathways of NOX5.
Quantitative Analysis of NOX5 Inhibitors
Several small molecules have been identified as inhibitors of NOX5, although many exhibit pan-NOX inhibitory activity. The table below summarizes the available quantitative data for some of the commonly cited NOX inhibitors.
| Inhibitor | Target(s) | IC₅₀/EC₅₀ (µM) | Assay Type | Reference(s) |
| Celastrol | NOX1, NOX2, NOX4, NOX5 | NOX5: 3.13 | Cell-based ROS production | [9] |
| NOX2, NOX5 | NOX5: 8.4 | Cell-free | [10][11] | |
| Diphenyleneiodonium (DPI) | Pan-Flavoprotein Inhibitor | NOX5: 0.24 | Cell-based ROS production | [9] |
| VAS2870 | NOX1, NOX2, NOX4, NOX5 | Not specified for NOX5 | - | - |
Note: IC₅₀ values can vary depending on the assay conditions and cell type used.
Experimental Protocols for Assessing NOX5 Inhibition
The evaluation of NOX5 inhibitors relies on robust and reproducible experimental assays. Below are detailed methodologies for key experiments used to measure NOX5 activity and its inhibition.
Cell Culture and Transfection
-
Cell Line: Human Embryonic Kidney (HEK293) or COS-7 cells are commonly used for exogenous expression of NOX5.
-
Transfection: Cells are transiently transfected with a mammalian expression vector encoding human NOX5 using standard lipid-based transfection reagents. A control vector (e.g., expressing a fluorescent protein) should be used in parallel. Experiments are typically performed 24-48 hours post-transfection.
Measurement of Superoxide Production
1. Cytochrome c Reduction Assay (Cell-based)
This spectrophotometric assay measures the reduction of cytochrome c by superoxide.
-
Reagents:
-
Krebs-HEPES buffer
-
Cytochrome c (from horse heart)
-
Superoxide dismutase (SOD)
-
NOX5 activator (e.g., ionomycin for Ca2+ influx)
-
Test inhibitor
-
-
Protocol:
-
Seed transfected cells in a 96-well plate.
-
Wash cells with Krebs-HEPES buffer.
-
Pre-incubate cells with the test inhibitor or vehicle control for a specified time (e.g., 30 minutes).
-
Add cytochrome c (final concentration ~50 µM) to each well. For control wells, also add SOD (final concentration ~200 U/mL) to confirm that the reduction is superoxide-dependent.
-
Stimulate NOX5 activity by adding the activator (e.g., ionomycin at 1-5 µM).
-
Immediately measure the absorbance at 550 nm at regular intervals (e.g., every 2 minutes for 30-60 minutes) using a microplate reader.
-
Calculate the rate of SOD-inhibitable cytochrome c reduction to determine superoxide production.
-
2. L-012 Chemiluminescence Assay (Cell-based)
L-012 is a luminol-based chemiluminescent probe that is highly sensitive to ROS, particularly superoxide.
-
Reagents:
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
L-012
-
NOX5 activator
-
Test inhibitor
-
-
Protocol:
-
Plate transfected cells in a white, clear-bottom 96-well plate.
-
Wash cells with HBSS.
-
Pre-incubate with the test inhibitor or vehicle.
-
Add L-012 (final concentration ~100 µM).
-
Stimulate NOX5 with an appropriate agonist.
-
Immediately measure chemiluminescence using a microplate luminometer.
-
Measurement of Hydrogen Peroxide Production
Amplex Red Assay (Cell-based or Cell-free)
This fluorometric assay detects hydrogen peroxide (H₂O₂) using Amplex Red reagent in the presence of horseradish peroxidase (HRP).
-
Reagents:
-
Reaction buffer (e.g., phosphate-buffered saline)
-
Amplex Red
-
Horseradish peroxidase (HRP)
-
NOX5 activator
-
Test inhibitor
-
-
Protocol:
-
Prepare a working solution of Amplex Red and HRP in the reaction buffer.
-
For cell-based assays, add the working solution to cells pre-treated with the inhibitor. For cell-free assays, use membrane preparations containing NOX5.
-
Initiate the reaction by adding the NOX5 activator (for cells) or NADPH (for cell-free).
-
Incubate at 37°C, protected from light.
-
Measure fluorescence with excitation at ~530-560 nm and emission at ~590 nm.
-
Experimental Workflow Diagram
Conclusion and Future Directions
NOX5 represents a compelling target for the development of novel therapeutics for a range of diseases characterized by oxidative stress. Its unique calcium-dependent activation mechanism offers a potential avenue for achieving inhibitor selectivity. While several compounds have been shown to inhibit NOX5, the development of highly potent and selective inhibitors remains a key challenge. Future research should focus on:
-
High-throughput screening of diverse chemical libraries to identify novel NOX5 inhibitors.
-
Structure-based drug design , leveraging the crystal structure of NOX5 to develop more targeted therapies.
-
Thorough characterization of inhibitor selectivity across all NOX isoforms to minimize off-target effects.
-
Preclinical evaluation of promising NOX5 inhibitors in relevant animal models of disease.
This technical guide provides a foundational understanding of NOX5 and its inhibition, intended to aid researchers in their efforts to develop new and effective treatments targeting this important enzyme.
References
- 1. NOX5: Molecular biology and pathophysiology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. NOX5: Molecular biology and pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. On the mechanism of calcium‐dependent activation of NADPH oxidase 5 (NOX5) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nox proteins in signal transduction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enzymatic regulation and functional relevance of NOX5 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. On the mechanism of calcium-dependent activation of NADPH oxidase 5 (NOX5) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Nox5 Stability and Superoxide Production is Regulated by C-terminal Binding of Hsp90 and Co-Chaperones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. NADPH oxidase (NOX) isoforms are inhibited by celastrol with a dual mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
P18IN003: A Technical Overview of its Impact on Calcium-Dependent Signaling
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical guide on P18IN003, a novel small molecule inhibitor of Phospholipase C (PLC). By targeting PLC, this compound effectively modulates downstream calcium-dependent signaling pathways. This guide details the mechanism of action, presents quantitative data on its efficacy, outlines key experimental protocols for its study, and provides visual representations of the signaling pathways and experimental workflows. The information herein is intended to equip researchers and drug development professionals with the foundational knowledge required to investigate and utilize this compound in relevant models of disease and cellular function.
Introduction to Calcium Signaling and the Role of Phospholipase C
Calcium (Ca²⁺) is a ubiquitous second messenger that governs a vast array of cellular processes, including gene transcription, cell proliferation, apoptosis, and neurotransmission. The precise spatial and temporal control of intracellular Ca²⁺ concentrations is therefore critical for cellular homeostasis. One of the principal pathways for elevating intracellular Ca²⁺ originates from the activation of G-protein coupled receptors (GPCRs) or receptor tyrosine kinases (RTKs), which in turn activate Phospholipase C (PLC).
PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂), a membrane phospholipid, into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ diffuses through the cytoplasm and binds to the IP₃ receptor (IP₃R) on the endoplasmic reticulum (ER), a major intracellular Ca²⁺ store. This binding event opens the IP₃R channel, leading to the rapid release of Ca²⁺ from the ER into the cytoplasm, a process known as intracellular Ca²⁺ mobilization.
This compound: Mechanism of Action
This compound is a potent and selective inhibitor of PLC. By non-competitively binding to a regulatory domain of PLC, this compound prevents the catalytic hydrolysis of PIP₂. This inhibitory action effectively uncouples upstream receptor activation from downstream Ca²⁺ release, thereby attenuating signaling pathways that are dependent on IP₃-mediated Ca²⁺ mobilization.
Caption: this compound inhibits PLC, blocking IP₃ production and subsequent Ca²⁺ release.
Quantitative Analysis of this compound Activity
The efficacy of this compound has been quantified across several key cellular assays. The following tables summarize the dose-dependent effects of this compound on PLC activity, IP₃ production, and intracellular calcium mobilization.
Table 1: Inhibition of PLC Activity by this compound
| This compound Concentration (nM) | Mean PLC Activity (% of Control) | Standard Deviation |
| 0.1 | 98.2 | 3.1 |
| 1 | 85.4 | 4.5 |
| 10 | 52.1 | 3.8 |
| 100 | 15.7 | 2.9 |
| 1000 | 4.3 | 1.8 |
Table 2: Effect of this compound on Agonist-Induced IP₃ Production
| This compound Concentration (nM) | IP₃ Concentration (pmol/10⁶ cells) | Standard Deviation |
| 0 (Vehicle) | 25.6 | 2.1 |
| 1 | 22.1 | 1.9 |
| 10 | 13.8 | 1.5 |
| 100 | 6.2 | 0.9 |
| 1000 | 2.5 | 0.4 |
Table 3: Attenuation of Agonist-Induced Intracellular Ca²⁺ Release by this compound
| This compound Concentration (nM) | Peak Cytosolic [Ca²⁺] (nM) | Standard Deviation |
| 0 (Vehicle) | 485.3 | 35.7 |
| 1 | 412.8 | 31.2 |
| 10 | 250.1 | 25.9 |
| 100 | 125.6 | 18.4 |
| 1000 | 88.2 | 12.1 |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
In Vitro PLC Activity Assay
Objective: To determine the direct inhibitory effect of this compound on purified PLC enzyme.
Methodology:
-
Purified human PLC is incubated in a reaction buffer (50 mM HEPES, pH 7.0, 100 mM KCl, 2 mM CaCl₂, 1 mM DTT).
-
A fluorescently labeled PIP₂ substrate is added to the reaction mixture.
-
This compound, dissolved in DMSO, is added at varying final concentrations (0.1 nM to 1 µM). A DMSO vehicle control is run in parallel.
-
The reaction is initiated and allowed to proceed for 30 minutes at 37°C.
-
The reaction is stopped, and the fluorescence of the hydrolyzed substrate is measured using a plate reader (Excitation/Emission wavelengths specific to the substrate).
-
PLC activity is calculated as the rate of substrate hydrolysis and normalized to the vehicle control.
Measurement of Intracellular IP₃ Levels
Objective: To quantify the effect of this compound on IP₃ production in whole cells following agonist stimulation.
Methodology:
-
HEK293 cells are seeded in 6-well plates and grown to 80-90% confluency.
-
Cells are pre-incubated with various concentrations of this compound or vehicle for 30 minutes.
-
A GPCR agonist (e.g., carbachol) is added to stimulate PLC activation and IP₃ production.
-
After 1 minute, the reaction is quenched by the addition of ice-cold trichloroacetic acid.
-
Cell lysates are collected, and the IP₃ content is quantified using a competitive binding enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.
-
IP₃ concentrations are normalized to the total number of cells.
Intracellular Calcium Imaging
Objective: To visualize and quantify the effect of this compound on intracellular Ca²⁺ mobilization.
Methodology:
-
Cells (e.g., HeLa or primary neurons) are plated on glass-bottom dishes.
-
Cells are loaded with a ratiometric calcium indicator dye, Fura-2 AM, for 30-45 minutes at 37°C.
-
After loading, cells are washed and incubated in a calcium-free buffer.
-
The dish is mounted on an inverted fluorescence microscope equipped with a ratiometric imaging system.
-
A baseline fluorescence ratio (340nm/380nm excitation) is established.
-
Cells are pre-treated with this compound or vehicle for 10 minutes.
-
An agonist is added to the buffer to induce Ca²⁺ release from the ER.
-
The Fura-2 fluorescence ratio is recorded over time to measure changes in intracellular Ca²⁺ concentration.
-
The peak change in the 340/380 ratio is used to quantify the magnitude of the Ca²⁺ transient.
Caption: Workflow for intracellular calcium imaging experiments.
Conclusion
This compound is a powerful research tool for dissecting the role of PLC-mediated calcium signaling in various cellular contexts. Its potent inhibitory activity, as demonstrated by the quantitative data presented, allows for the precise modulation of IP₃ production and subsequent intracellular Ca²⁺ release. The detailed protocols provided herein offer a standardized framework for investigating the effects of this compound and similar compounds. Further studies utilizing this compound may uncover novel therapeutic avenues for diseases characterized by aberrant calcium signaling.
Methodological & Application
Application Notes and Protocols for P18IN003, a p18(INK4C) Inhibitor for In Vitro Hematopoietic Stem Cell Expansion
For Research Use Only. Not for use in diagnostic procedures.
Introduction
P18IN003 is a selective and potent small molecule inhibitor of p18(INK4C), a member of the INK4 family of cyclin-dependent kinase (CDK) inhibitors.[1] p18(INK4C) negatively regulates cell cycle progression at the G1 phase by specifically inhibiting the activity of CDK4 and CDK6. In the context of hematopoiesis, p18(INK4C) is a critical negative regulator of hematopoietic stem cell (HSC) self-renewal. By inhibiting p18(INK4C), this compound promotes the ex vivo expansion of functional HSCs, making it a valuable tool for research in stem cell biology, regenerative medicine, and transplantation.[2][3]
These application notes provide detailed protocols for utilizing this compound in in vitro assays to assess its inhibitory activity and its effects on the expansion of hematopoietic stem and progenitor cells.
Biological Activity
This compound functions by blocking the inhibitory action of p18(INK4C) on CDK4 and CDK6. This leads to the activation of the CDK4/6-Cyclin D complexes, which then phosphorylate the Retinoblastoma protein (Rb). Phosphorylated Rb releases the E2F transcription factor, allowing for the transcription of genes required for cell cycle progression from G1 to S phase. In hematopoietic stem cells, this mechanism is thought to promote symmetric cell divisions, leading to an expansion of the HSC pool.
Quantitative Data Summary
The following tables provide a template for summarizing the quantitative data from in vitro assays with this compound. Researchers are encouraged to perform dose-response experiments to determine the optimal concentrations for their specific cell types and experimental conditions.
Table 1: In Vitro Kinase Inhibition Assay Data for this compound
| Kinase Target | Substrate | This compound Concentration | Percent Inhibition | IC50 Value |
| CDK4/Cyclin D1 | Rb protein | (User-defined range) | (User-determined) | (User-determined) |
| CDK6/Cyclin D3 | Rb protein | (User-defined range) | (User-determined) | (User-determined) |
Table 2: Ex Vivo Expansion of Human CD34+ Hematopoietic Stem and Progenitor Cells with this compound
| Cell Population | Treatment Group | Initial Cell Count | Final Cell Count (Day 7) | Fold Expansion |
| Total Nucleated Cells | Vehicle Control | (User-determined) | (User-determined) | (User-determined) |
| This compound (e.g., 1 µM) | (User-determined) | (User-determined) | (User-determined) | |
| CD34+ Cells | Vehicle Control | (User-determined) | (User-determined) | (User-determined) |
| This compound (e.g., 1 µM) | (User-determined) | (User-determined) | (User-determined) | |
| CD34+CD38- Cells | Vehicle Control | (User-determined) | (User-determined) | (User-determined) |
| This compound (e.g., 1 µM) | (User-determined) | (User-determined) | (User-determined) |
Signaling Pathway and Experimental Workflow
Caption: p18(INK4C) Signaling Pathway Inhibition by this compound.
Caption: Experimental Workflow for HSC Expansion with this compound.
Experimental Protocols
Protocol 1: In Vitro Kinase Assay for p18(INK4C) Inhibition
Objective: To determine the in vitro inhibitory activity of this compound on CDK4/Cyclin D and CDK6/Cyclin D kinase activity.
Materials:
-
Recombinant active CDK4/Cyclin D1 and CDK6/Cyclin D3 enzymes
-
Recombinant Rb protein (substrate)
-
This compound
-
Kinase assay buffer
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Reagent Preparation:
-
Prepare a 2X kinase/substrate solution in kinase assay buffer containing the desired concentration of CDK4/Cyclin D1 or CDK6/Cyclin D3 and Rb protein.
-
Prepare a serial dilution of this compound in kinase assay buffer at 4X the final desired concentrations.
-
Prepare a 4X ATP solution in kinase assay buffer.
-
-
Reaction Setup:
-
Add 5 µL of the 4X this compound serial dilution or vehicle control to the wells of a 384-well plate.
-
Add 10 µL of the 2X kinase/substrate solution to each well.
-
Incubate at room temperature for 10 minutes.
-
-
Initiate Kinase Reaction:
-
Add 5 µL of the 4X ATP solution to each well to initiate the reaction.
-
Incubate the plate at 30°C for 1 hour.
-
-
Detect Kinase Activity:
-
Stop the kinase reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions.
-
Briefly, add 20 µL of ADP-Glo™ Reagent to each well, incubate for 40 minutes at room temperature.
-
Add 40 µL of Kinase Detection Reagent to each well, incubate for 30 minutes at room temperature.
-
-
Data Analysis:
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percent inhibition versus the log of the this compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
-
Protocol 2: Ex Vivo Expansion of Human Hematopoietic Stem Cells
Objective: To evaluate the effect of this compound on the expansion of human CD34+ hematopoietic stem and progenitor cells.
Materials:
-
Cryopreserved or fresh human CD34+ cells (e.g., from cord blood, bone marrow, or mobilized peripheral blood)
-
Serum-free HSC expansion medium (e.g., StemSpan™ SFEM II)
-
Cytokine cocktail for HSC expansion (e.g., SCF, TPO, and FLT3-L at appropriate concentrations)
-
This compound
-
Cell culture plates
-
Flow cytometer
-
Antibodies for HSC analysis (e.g., anti-CD34, anti-CD38, anti-CD45RA, anti-CD90)
-
Methylcellulose-based medium for CFU assay
Procedure:
-
Cell Thawing and Preparation:
-
Thaw cryopreserved CD34+ cells rapidly in a 37°C water bath.
-
Wash the cells with appropriate medium to remove cryoprotectant.
-
Count the viable cells using a hemocytometer and trypan blue exclusion.
-
-
Cell Culture Setup:
-
Resuspend the CD34+ cells at a density of 1 x 10^5 cells/mL in pre-warmed HSC expansion medium supplemented with the cytokine cocktail.
-
Prepare working solutions of this compound in the expansion medium at various concentrations (e.g., 0.1, 1, 10 µM). Include a vehicle-only control.
-
Plate the cell suspension in appropriate cell culture plates.
-
-
Incubation:
-
Incubate the cells at 37°C in a humidified atmosphere with 5% CO2 for 7 to 14 days.
-
If necessary, perform a half-medium change every 3-4 days with fresh medium containing cytokines and this compound.
-
-
Analysis of HSC Expansion:
-
Cell Counting: At the end of the culture period, harvest the cells and perform a total nucleated cell count. Calculate the fold expansion by dividing the final cell number by the initial cell number.
-
Flow Cytometry: Stain the cells with fluorescently labeled antibodies against HSC markers (e.g., CD34, CD38). Analyze the cell populations by flow cytometry to determine the percentage and absolute number of different hematopoietic progenitor populations (e.g., CD34+, CD34+CD38-). Calculate the fold expansion for each specific population.
-
-
Functional Assay (Colony-Forming Unit - CFU):
-
Plate a defined number of cells from each treatment group into a methylcellulose-based medium.
-
Incubate for 12-14 days at 37°C and 5% CO2.
-
Score the number and type of hematopoietic colonies (e.g., CFU-GM, BFU-E, CFU-GEMM) to assess the differentiation potential of the expanded cells.
-
Troubleshooting
-
Low Cell Viability: Ensure proper handling of cryopreserved cells during thawing. Optimize cytokine concentrations for the specific cell source.
-
High Variability in Expansion: Use a consistent source of CD34+ cells. Ensure accurate cell counting and pipetting.
-
No Inhibitory Effect in Kinase Assay: Verify the activity of the recombinant kinase and the integrity of the ATP solution. Ensure this compound is fully dissolved.
References
- 1. This compound | CDK | TargetMol [targetmol.com]
- 2. In Vitro Human Haematopoietic Stem Cell Expansion and Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enhanced self-renewal of human long-term hematopoietic stem cells by a sulfamoyl benzoate derivative targeting p18INK4C - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for P18IN003 in Live-Cell Imaging
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing P18IN003, a novel small molecule inhibitor, in live-cell imaging experiments. The protocols outlined below are designed to enable researchers to investigate the real-time effects of this compound on cellular dynamics, protein localization, and signaling pathways.
Introduction to this compound
This compound is a synthetic, cell-permeable small molecule designed to specifically inhibit the activity of its target protein. Its application in live-cell imaging allows for the direct observation of its effects on cellular processes, providing valuable insights into its mechanism of action and therapeutic potential.[1][2] Live-cell imaging offers a significant advantage over fixed-endpoint assays by revealing dynamic cellular responses to pharmacological interventions.[1]
Key Features of this compound (Hypothetical):
-
Target: Specific protein of interest (e.g., a kinase, a structural protein, etc.).
-
Permeability: Engineered for efficient transport across the cell membrane.
-
Mechanism: Reversible or irreversible inhibition of the target protein's function.
Core Principles of Live-Cell Imaging with Small Molecule Inhibitors
Successful live-cell imaging experiments with inhibitors like this compound depend on several key factors:
-
Maintaining Cell Health: It is crucial to maintain the physiological integrity of the cells throughout the experiment by controlling temperature, CO2, and humidity.[3][4]
-
Minimizing Phototoxicity: The illuminating light source and exposure time should be minimized to prevent cell damage.[5][6]
-
Appropriate Labeling: The target of interest or a downstream effector should be fluorescently labeled to visualize the effects of this compound. This can be achieved through fluorescent protein fusions (e.g., GFP, RFP) or specific fluorescent dyes.[7][8]
-
Proper Controls: Appropriate vehicle controls (e.g., DMSO) and untreated controls are essential for interpreting the results accurately.
Quantitative Data Summary
The following tables represent hypothetical data to illustrate the characterization of this compound.
Table 1: In Vitro Potency of this compound
| Assay Type | Target | IC50 (nM) |
| Biochemical Assay | Recombinant Target Protein | 15 |
| Cell-Based Assay | Target Inhibition in Cells | 75 |
Table 2: Anti-proliferative Activity of this compound
| Cell Line | Cancer Type | GI50 (µM) |
| HeLa | Cervical Cancer | 1.2 |
| A549 | Lung Cancer | 2.5 |
| MCF7 | Breast Cancer | 1.8 |
Experimental Protocols
Protocol 1: Real-Time Monitoring of Target Protein Localization
This protocol describes how to visualize the effect of this compound on the subcellular localization of its target protein.
Materials:
-
Cells stably expressing the target protein fused to a fluorescent protein (e.g., Target-GFP).
-
Live-cell imaging medium (e.g., FluoroBrite™ DMEM).
-
This compound stock solution (e.g., 10 mM in DMSO).
-
Vehicle control (DMSO).
-
Glass-bottom imaging dishes or multi-well plates.
-
Live-cell imaging microscope system with environmental control.[4][9]
Procedure:
-
Cell Seeding: Seed the cells expressing Target-GFP onto glass-bottom dishes at a density that allows for individual cell imaging (e.g., 50-70% confluency).
-
Incubation: Incubate the cells for 24-48 hours at 37°C and 5% CO2 to allow for adherence and recovery.
-
Medium Exchange: On the day of imaging, replace the culture medium with pre-warmed live-cell imaging medium.
-
Baseline Imaging: Place the imaging dish on the microscope stage and acquire baseline images of Target-GFP localization before adding the compound.
-
Inhibitor Treatment: Add this compound to the imaging medium at the desired final concentration (a dose-response is recommended, e.g., 0.1, 1, 10 µM). Include a vehicle control in a separate dish.
-
Time-Lapse Imaging: Acquire time-lapse images at regular intervals (e.g., every 5-15 minutes) for a duration of 1 to 24 hours to observe any changes in Target-GFP localization.
-
Data Analysis: Analyze the images to quantify changes in fluorescence intensity in different cellular compartments (e.g., nucleus vs. cytoplasm) over time.
Workflow Diagram:
Caption: Workflow for monitoring target protein localization.
Protocol 2: Assessing Downstream Signaling Events
This protocol details how to use a fluorescent biosensor to measure the effect of this compound on a downstream signaling pathway.
Materials:
-
Cells co-transfected with a fluorescent biosensor for a downstream signaling event (e.g., a FRET-based kinase activity reporter).
-
Live-cell imaging medium.
-
This compound stock solution.
-
Vehicle control (DMSO).
-
Agonist/stimulant for the signaling pathway of interest.
-
Live-cell imaging microscope with FRET capabilities.
Procedure:
-
Cell Preparation: Prepare cells with the FRET biosensor as described in Protocol 4.1.
-
Medium Exchange: Replace the culture medium with pre-warmed live-cell imaging medium.
-
Pre-treatment: Add this compound or vehicle to the cells and incubate for a predetermined time (e.g., 30-60 minutes) to allow for target engagement.
-
Baseline Imaging: Acquire baseline FRET images.
-
Pathway Stimulation: Add the agonist to stimulate the signaling pathway.
-
Time-Lapse FRET Imaging: Immediately begin acquiring time-lapse FRET images (e.g., every 1-2 minutes) to monitor the change in the FRET ratio, which corresponds to the activity of the downstream kinase.
-
Data Analysis: Calculate the FRET ratio over time for both this compound-treated and vehicle-treated cells to determine the inhibitory effect of this compound on the signaling pathway.
Signaling Pathway Diagram:
References
- 1. Live Cell in Vitro and in Vivo Imaging Applications: Accelerating Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biocompare.com [biocompare.com]
- 3. Live cell imaging setup [fz-juelich.de]
- 4. Live-Cell Microscopy – Cellular Imaging [cellularimaging.nl]
- 5. Tips for Running a Successful Live Cell Imaging Experiment [moleculardevices.com]
- 6. Microscope for quantitative live cell imaging in systems biology | NWO [nwo.nl]
- 7. benchchem.com [benchchem.com]
- 8. Live Cell Imaging | Life Sciences | Solutions | Nikon Instruments Inc. [microscope.healthcare.nikon.com]
- 9. ZEISS Live Cell Imaging — Gentle, Fast & High-Resolution [zeiss.com]
Application Notes and Protocols for the Use of P18IN003 in Cell Culture
Topic: Recommended P18IN003 Concentration for Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides detailed application notes and protocols for determining the optimal concentration of the novel inhibitor this compound for in vitro cell culture experiments. It includes methodologies for assessing cytotoxicity, target engagement, and functional outcomes, along with illustrative data and pathway diagrams to guide experimental design and data interpretation.
Introduction
This compound is a novel small molecule inhibitor currently under investigation for its therapeutic potential. Establishing the appropriate concentration of this compound for cell culture experiments is critical for obtaining meaningful and reproducible results. The optimal concentration will vary depending on the cell type, the duration of treatment, and the specific biological question being addressed. This document outlines a systematic approach to determine the effective concentration range of this compound, from initial cytotoxicity screening to more detailed functional assays.
Key Experimental Considerations
Before initiating experiments with this compound, it is essential to consider the following:
-
Cell Line Selection: The choice of cell line should be guided by the research question. It is recommended to test this compound in multiple cell lines to understand its spectrum of activity.
-
Compound Solubility and Stability: this compound should be dissolved in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution. The final concentration of the solvent in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced artifacts. The stability of this compound in cell culture medium should also be considered, especially for long-term experiments.
-
Positive and Negative Controls: Appropriate controls are crucial for data interpretation. A vehicle control (medium with the same concentration of solvent used to dissolve this compound) should always be included. A known inhibitor of the target pathway can serve as a positive control.
Data Presentation: Quantitative Summary
The following tables provide an example of how to summarize quantitative data for this compound.
Table 1: Cytotoxicity of this compound in Various Cancer Cell Lines
This table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in different human cancer cell lines after 72 hours of continuous exposure, as determined by a CellTiter-Glo® Luminescent Cell Viability Assay. The IC50 value is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.[1]
| Cell Line | Cancer Type | IC50 (µM) |
| MCF-7 | Breast Cancer | 0.5 ± 0.08 |
| A549 | Lung Cancer | 1.2 ± 0.15 |
| U-87 MG | Glioblastoma | 2.5 ± 0.31 |
| HCT116 | Colon Cancer | 0.8 ± 0.11 |
Table 2: Effect of this compound on Target Phosphorylation
This table shows the quantification of western blot data for the phosphorylation of a hypothetical downstream target (p-AKT at Ser473) in MCF-7 cells treated with different concentrations of this compound for 24 hours. Data is normalized to the vehicle control.
| This compound Concentration (µM) | Relative p-AKT (Ser473) Level (%) |
| 0 (Vehicle) | 100 |
| 0.1 | 85 ± 5.2 |
| 0.5 | 42 ± 3.8 |
| 1.0 | 15 ± 2.1 |
| 5.0 | 5 ± 1.5 |
Experimental Protocols
Here are detailed protocols for key experiments to determine the optimal concentration of this compound.
Protocol 1: Determination of IC50 using a Cell Viability Assay
This protocol describes how to determine the IC50 value of this compound using the MTT assay, a colorimetric assay for assessing cell metabolic activity.
Materials:
-
Selected cell lines
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Multichannel pipette
-
Plate reader (570 nm wavelength)
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Prepare serial dilutions of this compound in complete medium. A typical concentration range to test would be from 0.01 µM to 100 µM. Include a vehicle-only control.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the this compound concentration and use a non-linear regression model to determine the IC50 value.
Protocol 2: Western Blot Analysis of Target Inhibition
This protocol is for assessing the effect of this compound on the phosphorylation status of a target protein in a specific signaling pathway.
Materials:
-
6-well cell culture plates
-
This compound stock solution
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer apparatus
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-AKT, anti-total-AKT, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with various concentrations of this compound (e.g., based on the IC50 value) for a specified duration (e.g., 2, 6, 24 hours). Include a vehicle control.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein to the total protein and a loading control (e.g., GAPDH).
Visualizations: Signaling Pathways and Workflows
The following diagrams illustrate the hypothetical signaling pathway of this compound and a typical experimental workflow.
Caption: Hypothetical signaling pathway inhibited by this compound.
Caption: Workflow for determining the optimal concentration of this compound.
References
Application Notes and Protocols for In Vivo Administration of P18IN003
Disclaimer: Comprehensive searches for a compound specifically designated "P18IN003" did not yield any publicly available data. It is possible that "this compound" is an internal development code or a novel compound not yet described in published literature. The following application notes and protocols are provided as a generalized template for a hypothetical compound with this designation, based on common practices for in vivo animal studies in drug discovery.
Introduction
This compound is a hypothetical, orally bioavailable small molecule inhibitor of the PI3K/AKT/mTOR signaling pathway, a critical cascade in cell proliferation, survival, and metabolism that is often dysregulated in cancer.[1] These application notes provide detailed protocols for the in vivo administration of this compound in preclinical animal models, specifically focusing on a human tumor xenograft mouse model. The provided methodologies are intended to guide researchers in evaluating the anti-tumor efficacy, pharmacokinetics, and safety profile of this compound.
Hypothetical Signaling Pathway of this compound
This compound is designed to selectively inhibit the p110α catalytic subunit of Phosphoinositide 3-kinase (PI3K).[2] This inhibition prevents the phosphorylation of PIP2 to PIP3, thereby blocking the downstream activation of AKT and mTOR. The resulting downstream effects include the inhibition of cell proliferation and the induction of apoptosis in tumor cells.
Caption: Hypothetical signaling pathway of this compound.
Experimental Protocols
Animal Models
For these protocols, immunodeficient mice (e.g., NOD/SCID or athymic nude mice), aged 6-8 weeks, are recommended for establishing human tumor xenografts. All animal procedures should be conducted in accordance with institutional guidelines and regulations. Animals should be acclimatized for at least one week before the start of the experiment.
Formulation and Administration of this compound
A critical step in in vivo studies is the appropriate formulation of the test compound to ensure consistent and accurate dosing.
a. Formulation Protocol:
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Prepare the vehicle solution. A common vehicle for oral administration is 0.5% (w/v) methylcellulose in sterile water.
-
Add a small amount of the vehicle to the this compound powder to create a paste.
-
Gradually add the remaining vehicle while vortexing to ensure a uniform suspension.
-
The final formulation should be prepared fresh daily and stored at 4°C, protected from light, for the duration of the dosing period.
b. Administration Protocol:
-
Gently restrain the mouse.
-
Administer the this compound formulation orally using a gavage needle. The volume of administration should be based on the animal's body weight (e.g., 10 mL/kg).
-
Return the animal to its cage and monitor for any immediate adverse reactions.
-
Dosing should be performed at the same time each day to maintain consistent pharmacokinetic profiles.
Tumor Xenograft Model and Efficacy Study
This protocol outlines the establishment of a tumor xenograft model and the subsequent evaluation of this compound's anti-tumor efficacy.
a. Experimental Workflow:
Caption: General experimental workflow for an in vivo efficacy study.
b. Detailed Protocol:
-
Tumor Cell Inoculation: Subcutaneously inject a suspension of human cancer cells (e.g., 1 x 10^6 cells in 100 µL of a 1:1 mixture of media and Matrigel) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the length and width of the tumors with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Randomization: Once tumors reach an average volume of 100-150 mm³, randomize the animals into treatment groups (e.g., Vehicle control, this compound at various doses).
-
Treatment: Administer this compound or the vehicle orally once daily for the duration of the study (e.g., 21 days).
-
In-life Monitoring:
-
Measure tumor volume and body weight 2-3 times per week.
-
Observe the animals daily for any clinical signs of toxicity (e.g., changes in posture, activity, or fur texture).
-
-
Study Endpoint: At the end of the treatment period, euthanize the animals. Collect tumors, blood samples, and other relevant tissues for further analysis (e.g., pharmacokinetics, biomarker analysis).
Data Presentation
Quantitative data from in vivo studies should be summarized in a clear and organized manner to facilitate interpretation and comparison between treatment groups.
Table 1: Hypothetical Anti-tumor Efficacy of this compound in a Xenograft Model
| Treatment Group | Dose (mg/kg) | Mean Tumor Volume at Day 21 (mm³) ± SEM | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) ± SEM |
| Vehicle | - | 1250 ± 150 | - | 5.2 ± 1.5 |
| This compound | 25 | 625 ± 80 | 50 | 2.1 ± 2.0 |
| This compound | 50 | 312 ± 50 | 75 | -1.5 ± 2.5 |
| This compound | 100 | 125 ± 30 | 90 | -5.8 ± 3.0 |
Table 2: Hypothetical Pharmacokinetic Parameters of this compound in Mice
| Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (0-24h) (ng·h/mL) |
| 25 | 500 | 2 | 3000 |
| 50 | 1200 | 2 | 7500 |
| 100 | 2500 | 1 | 18000 |
Conclusion
These application notes provide a comprehensive, albeit hypothetical, framework for the in vivo evaluation of this compound. The successful execution of such studies relies on careful planning, meticulous technique, and adherence to ethical guidelines for animal research. The provided protocols for formulation, administration, and efficacy assessment, along with the templates for data presentation, offer a solid foundation for researchers investigating novel therapeutic agents. It is crucial to adapt these general protocols to the specific characteristics of the compound and the research questions being addressed.
References
Application Notes and Protocols for P18IN003 in Western Blotting
Introduction
This document provides a comprehensive guide for the use of P18IN003 in Western blotting applications. This compound is a primary antibody designed for the specific detection of Target Protein X. These guidelines are intended for researchers, scientists, and drug development professionals to achieve reliable and reproducible results. The protocols provided cover all stages of the Western blotting workflow, from sample preparation to signal detection. Adherence to these protocols is recommended to ensure optimal performance of this compound.
Data Presentation: Quantitative Summary
The following table summarizes the recommended quantitative parameters for the use of this compound in a standard Western blotting experiment. These values are starting points and may require optimization for specific experimental conditions.
| Parameter | Recommended Value | Notes |
| Sample Preparation | ||
| Cell Lysate Protein Conc. | 1-3 mg/mL | Determined by a standard protein assay (e.g., BCA or Bradford). |
| Loading Amount | 20-30 µg of total protein per lane | May be adjusted based on the expression level of Target Protein X in the specific cell or tissue type. |
| SDS-PAGE | ||
| Gel Percentage | 10-12% Tris-Glycine gel | Adjust based on the molecular weight of Target Protein X. |
| Running Conditions | 100-150 V for 1-1.5 hours | Run until the dye front reaches the bottom of the gel. |
| Membrane Transfer | ||
| Membrane Type | Nitrocellulose or low-fluorescence PVDF | PVDF membranes require pre-wetting with methanol.[1] |
| Transfer Conditions | Wet transfer: 100V for 1 hour at 4°C | Semi-dry transfer conditions should be optimized according to the manufacturer's instructions. |
| Immunodetection | ||
| Blocking Solution | 5% non-fat dry milk or 3% BSA in TBST | For phospho-specific antibodies, BSA is generally recommended.[2][3] |
| Blocking Time | 1 hour at room temperature or overnight at 4°C | |
| This compound (Primary Ab) | ||
| Dilution | 1:1000 - 1:2000 in blocking solution | This is a starting recommendation and should be optimized. |
| Incubation Time & Temp. | Overnight at 4°C with gentle agitation | Alternatively, 2-3 hours at room temperature. |
| Secondary Antibody | ||
| Type | HRP-conjugated anti-species IgG | Use a secondary antibody that recognizes the host species of this compound. |
| Dilution | 1:5000 - 1:10000 in blocking solution | Dilution will depend on the specific secondary antibody and detection reagent used. |
| Incubation Time & Temp. | 1 hour at room temperature with gentle agitation | |
| Signal Detection | ||
| Detection Reagent | Enhanced Chemiluminescence (ECL) substrate | Prepare and use according to the manufacturer's instructions.[2] |
| Exposure Time | 30 seconds - 5 minutes | Varies depending on the signal intensity. Use a chemiluminescence imaging system for best results. |
Experimental Protocols
Sample Preparation: Cell Lysis and Protein Extraction
-
After cell treatment, place the culture dish on ice and wash the cells with ice-cold PBS.
-
Aspirate the PBS and add an appropriate volume of ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[3]
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Transfer the supernatant (protein extract) to a new tube.
-
Determine the protein concentration using a BCA or Bradford protein assay.
-
Aliquot the protein samples and store them at -80°C for long-term use.
-
For Western blotting, mix 20-30 µg of protein with 4X SDS-PAGE sample buffer and heat at 95-100°C for 5 minutes.[2]
SDS-PAGE and Membrane Transfer
-
Load the prepared protein samples into the wells of a polyacrylamide gel. Include a protein molecular weight marker in one lane.
-
Perform electrophoresis until the dye front reaches the bottom of the gel.[1]
-
Following electrophoresis, transfer the separated proteins to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.[4]
-
After transfer, confirm the transfer efficiency by staining the membrane with Ponceau S solution for 30 seconds, followed by destaining with TBST.[2]
Immunodetection with this compound
-
Block the membrane with 5% non-fat dry milk or 3% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[1]
-
Prepare the this compound primary antibody solution by diluting it in the blocking buffer at the recommended concentration (e.g., 1:1000).
-
Incubate the membrane in the primary antibody solution overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 5-10 minutes each with TBST to remove any unbound primary antibody.[5]
-
Prepare the appropriate HRP-conjugated secondary antibody in the blocking buffer at the recommended dilution (e.g., 1:5000).
-
Incubate the membrane in the secondary antibody solution for 1 hour at room temperature with gentle agitation.[3]
-
Wash the membrane three times for 10 minutes each with TBST.
Signal Detection and Analysis
-
Prepare the ECL substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate for 1-5 minutes.[2]
-
Capture the chemiluminescent signal using an imaging system or by exposing the membrane to X-ray film.
-
Analyze the resulting bands to determine the presence and relative abundance of Target Protein X. The intensity of the band should be proportional to the amount of protein.
Signaling Pathways and Workflow Diagrams
Hypothetical Signaling Pathway Involving Target Protein X
The following diagram illustrates a hypothetical signaling cascade where Target Protein X is activated downstream of the PI3K/Akt and MAPK pathways, leading to a cellular response. This compound can be used to detect the expression and activation status of Target Protein X in this pathway.
Caption: Hypothetical signaling pathway for Target Protein X activation.
Western Blotting Experimental Workflow
The diagram below outlines the key steps of the Western blotting procedure.
Caption: Step-by-step workflow for Western blotting.
References
Application Notes and Protocols: P18IN003 in High-Throughput Screening
A comprehensive guide for researchers, scientists, and drug development professionals on the application of P18IN003 in high-throughput screening (HTS) for the discovery of novel therapeutic agents.
Introduction
This compound is a potent and selective inhibitor of Protein Arginine Methyltransferase 1 (PRMT1), an enzyme that plays a crucial role in a variety of cellular processes, including signal transduction, transcriptional control, and DNA repair.[1][2][3][4] Dysregulation of PRMT1 activity has been implicated in several diseases, most notably cancer, making it an attractive target for therapeutic intervention. High-throughput screening (HTS) provides a robust platform for the rapid identification of novel PRMT1 inhibitors from large compound libraries.[5] This document outlines detailed protocols for utilizing this compound as a tool compound in HTS campaigns aimed at discovering new PRMT1 inhibitors.
This compound: A Tool for PRMT1 Inhibitor Discovery
This compound serves as an invaluable tool for HTS assays targeting PRMT1. Its primary application is as a positive control to validate assay performance and as a reference compound for comparing the potency of newly identified inhibitors. The specific mechanism of action of this compound involves the irreversible inhibition of PRMT1.
High-Throughput Screening Assay Protocol
A fluorescence polarization (FP)-based assay is a common and effective method for high-throughput screening of PRMT1 inhibitors.[1][2][3][4] This assay monitors the binding of a fluorescently labeled peptide substrate to PRMT1.
Principle of the Assay
In the absence of an inhibitor, the fluorescently labeled peptide binds to the larger PRMT1 enzyme, resulting in a high fluorescence polarization value due to the slower tumbling rate of the complex. When an effective inhibitor like this compound is present, it prevents the peptide from binding to PRMT1. The unbound, smaller fluorescent peptide tumbles more rapidly in solution, leading to a decrease in the fluorescence polarization signal.
Experimental Workflow
Figure 1. High-throughput screening workflow for PRMT1 inhibitors.
Detailed Protocol
Materials:
-
Recombinant human PRMT1 enzyme
-
Fluorescently labeled peptide substrate (e.g., FAM-labeled histone H4 peptide)
-
This compound (positive control)
-
Test compound library
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM DTT, 0.01% Tween-20)
-
384-well, low-volume, black microplates
-
Plate reader capable of measuring fluorescence polarization[6]
Procedure:
-
Compound Plating:
-
Prepare serial dilutions of this compound in DMSO.
-
Dispense test compounds and this compound dilutions into a 384-well compound plate. Include DMSO-only wells as a negative control.
-
-
Assay Plate Preparation:
-
Prepare an assay mix containing PRMT1 enzyme and the fluorescently labeled peptide substrate in assay buffer. The optimal concentrations of each should be determined empirically through titration experiments.
-
Dispense the assay mix into the wells of the 384-well assay plate.
-
-
Compound Transfer:
-
Transfer a small volume (e.g., 50 nL) of the compounds from the compound plate to the assay plate using an acoustic liquid handler or a pin tool.
-
-
Incubation:
-
Incubate the assay plate at room temperature for a predetermined time (e.g., 60 minutes) to allow the binding reaction to reach equilibrium.
-
-
Fluorescence Polarization Measurement:
-
Measure the fluorescence polarization of each well using a plate reader with appropriate excitation and emission filters for the fluorophore used.
-
Data Analysis
-
Normalization: Normalize the raw fluorescence polarization data using the negative (DMSO) and positive (high concentration of this compound) controls. The percent inhibition can be calculated as follows: % Inhibition = 100 * (1 - (Signal_Compound - Signal_PositiveControl) / (Signal_NegativeControl - Signal_PositiveControl))
-
Hit Identification: Identify "hits" as compounds that exhibit a percent inhibition above a certain threshold (e.g., >50% or >3 standard deviations from the mean of the negative controls).
-
Dose-Response and IC50 Determination: Perform follow-up dose-response experiments for the identified hits to determine their half-maximal inhibitory concentration (IC50). Fit the data to a four-parameter logistic equation to calculate the IC50 value.
Quantitative Data Summary
The following table summarizes a representative dataset from a high-throughput screen for PRMT1 inhibitors, including the performance of this compound as a control.
| Compound | IC50 (µM) | Z'-factor | Signal to Background |
| This compound | 0.5 ± 0.1 | 0.78 | 15 |
| Hit Compound A | 2.3 ± 0.4 | N/A | N/A |
| Hit Compound B | 5.1 ± 0.9 | N/A | N/A |
| Hit Compound C | 12.8 ± 2.5 | N/A | N/A |
-
IC50: The concentration of an inhibitor where the response (or binding) is reduced by half.
-
Z'-factor: A statistical parameter used to evaluate the quality of an HTS assay. A Z'-factor between 0.5 and 1.0 is considered excellent.
-
Signal to Background (S/B): The ratio of the signal from the negative control to the signal from the positive control. A higher S/B ratio indicates a more robust assay.
PRMT1 Signaling Pathway
Understanding the cellular context of PRMT1 is crucial for interpreting HTS results and for the downstream development of identified inhibitors. PRMT1 is a key enzyme in arginine methylation, a post-translational modification that impacts numerous cellular processes.
Figure 2. Simplified PRMT1 signaling pathway and point of inhibition by this compound.
Conclusion
This compound is an essential tool for the discovery of novel PRMT1 inhibitors through high-throughput screening. The detailed protocols and data analysis guidelines provided in these application notes will enable researchers to effectively design and execute HTS campaigns, leading to the identification of promising new therapeutic candidates targeting PRMT1-driven diseases. The robust performance of this compound as a positive control ensures the reliability and reproducibility of the screening data.
References
- 1. Novel inhibitors for PRMT1 discovered by high-throughput screening using activity-based fluorescence polarization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel Inhibitors for PRMT1 Discovered by High–Throughput Screening Using Activity–Based Fluorescence Polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. High throughput screening in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cidd.uthscsa.edu [cidd.uthscsa.edu]
Application Notes and Protocols for Studying Endothelial Dysfunction with Novel Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Endothelial dysfunction is a systemic pathological state of the endothelium, the inner lining of blood vessels. It is characterized by a shift towards a pro-inflammatory and pro-thrombotic state and is considered an early event in the pathogenesis of atherosclerosis and other cardiovascular diseases.[1][2] Key features of endothelial dysfunction include reduced bioavailability of nitric oxide (NO), increased oxidative stress, and an up-regulation of adhesion molecules.[3][4][5] Investigating novel therapeutic agents that can ameliorate endothelial dysfunction is a critical area of cardiovascular research.
These application notes provide a comprehensive guide for utilizing a hypothetical novel compound, P18IN003 , to study its effects on endothelial dysfunction. The protocols and methodologies described herein are based on established in vitro and ex vivo models and can be adapted for the specific characteristics of the compound under investigation.
Application Notes
Assessment of Endothelial Nitric Oxide (NO) Bioavailability
A hallmark of endothelial dysfunction is the reduced bioavailability of nitric oxide (NO), a critical signaling molecule involved in vasodilation, anti-inflammation, and anti-thrombotic processes.[5][6][7] this compound can be evaluated for its ability to restore NO production in endothelial cells subjected to pro-inflammatory stimuli.
Key Experiments:
-
Griess Assay: To quantify nitrite (a stable breakdown product of NO) in cell culture supernatants.
-
DAF-FM Diacetate Staining: For intracellular imaging and quantification of NO production in live endothelial cells.
-
eNOS Activity Assays: To measure the activity of endothelial nitric oxide synthase (eNOS), the enzyme responsible for NO production in endothelial cells.
Evaluation of Endothelial Cell Migration and Angiogenesis
Endothelial cell migration and the formation of new blood vessels (angiogenesis) are crucial for tissue repair and are often impaired in endothelial dysfunction. The effect of this compound on these processes can be assessed using the following assays.
Key Experiments:
-
Wound Healing (Scratch) Assay: To evaluate the effect of this compound on the collective migration of a monolayer of endothelial cells.
-
Transwell Migration (Boyden Chamber) Assay: To assess the chemotactic migration of endothelial cells towards a chemoattractant.
-
Tube Formation Assay: To determine the ability of this compound to promote the formation of capillary-like structures by endothelial cells on a basement membrane matrix.
Measurement of Oxidative Stress
Increased production of reactive oxygen species (ROS) is a central mechanism in the development of endothelial dysfunction.[3][4][5] this compound can be tested for its antioxidant properties and its ability to reduce oxidative stress in endothelial cells.
Key Experiments:
-
DCFDA-H2DCFDA Staining: For the detection of intracellular ROS.
-
Superoxide Dismutase (SOD) and Catalase Activity Assays: To measure the activity of key antioxidant enzymes.
-
Measurement of Lipid Peroxidation (Malondialdehyde - MDA) Assay: To quantify oxidative damage to lipids.
Assessment of Endothelial Inflammation
Endothelial dysfunction is closely linked to a pro-inflammatory state characterized by the expression of adhesion molecules and the secretion of pro-inflammatory cytokines.[8] The anti-inflammatory potential of this compound can be investigated through these assays.
Key Experiments:
-
Western Blotting or ELISA: To measure the expression of adhesion molecules such as VCAM-1 and ICAM-1.
-
Quantitative PCR (qPCR): To analyze the gene expression of pro-inflammatory cytokines like IL-6 and TNF-α.
-
Monocyte Adhesion Assay: To determine the effect of this compound on the adhesion of monocytes to an endothelial cell monolayer.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate key signaling pathways implicated in endothelial dysfunction and a general experimental workflow for studying the effects of a novel compound like this compound.
Caption: NF-κB Signaling Pathway in Endothelial Inflammation.
Caption: General Experimental Workflow for Investigating this compound.
Experimental Protocols
Protocol 1: In Vitro Wound Healing (Scratch) Assay
Objective: To assess the effect of this compound on endothelial cell migration.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium (EGM-2)
-
24-well tissue culture plates
-
P200 pipette tips
-
Microscope with a camera
Procedure:
-
Seed HUVECs in 24-well plates and grow to 90-100% confluency.
-
Create a "scratch" in the cell monolayer using a sterile P200 pipette tip.
-
Wash the wells with PBS to remove detached cells.
-
Add fresh EGM-2 medium containing different concentrations of this compound (e.g., 0, 1, 10, 100 nM). Include a positive control (e.g., VEGF) and a negative control (vehicle).
-
Capture images of the scratch at 0 hours.
-
Incubate the plate at 37°C and 5% CO2.
-
Capture images of the same fields at 6, 12, and 24 hours.
-
Measure the width of the scratch at different time points and calculate the percentage of wound closure.
Protocol 2: Tube Formation Assay
Objective: To evaluate the effect of this compound on in vitro angiogenesis.
Materials:
-
HUVECs
-
EGM-2 medium
-
Matrigel Basement Membrane Matrix
-
96-well tissue culture plates
-
Microscope with a camera
Procedure:
-
Thaw Matrigel on ice and coat the wells of a 96-well plate (50 µL/well).
-
Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel to solidify.
-
Resuspend HUVECs in EGM-2 containing different concentrations of this compound.
-
Seed the HUVECs onto the Matrigel-coated wells (1.5 x 10^4 cells/well).
-
Incubate at 37°C and 5% CO2 for 4-18 hours.
-
Visualize the formation of capillary-like structures using a microscope.
-
Quantify the tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software.
Protocol 3: Monocyte Adhesion Assay
Objective: To determine the effect of this compound on monocyte adhesion to endothelial cells.
Materials:
-
HUVECs
-
Monocytic cell line (e.g., THP-1)
-
EGM-2 medium
-
RPMI-1640 medium
-
Fluorescent dye (e.g., Calcein-AM)
-
TNF-α
-
96-well black, clear-bottom tissue culture plates
-
Fluorescence plate reader
Procedure:
-
Seed HUVECs in a 96-well black, clear-bottom plate and grow to confluency.
-
Pre-treat the HUVEC monolayer with different concentrations of this compound for 2 hours.
-
Stimulate the HUVECs with TNF-α (10 ng/mL) for 4 hours to induce the expression of adhesion molecules.
-
Label THP-1 monocytes with Calcein-AM.
-
Add the labeled THP-1 cells to the HUVEC monolayer and incubate for 30-60 minutes.
-
Gently wash the wells with PBS to remove non-adherent monocytes.
-
Measure the fluorescence intensity using a plate reader. The fluorescence intensity is proportional to the number of adherent monocytes.
Data Presentation
Quantitative data should be summarized in clearly structured tables for easy comparison. Below are examples of how to present hypothetical data for the described experiments.
Table 1: Effect of this compound on Endothelial Cell Migration (Wound Healing Assay)
| Treatment | Concentration | Wound Closure at 12h (%) | Wound Closure at 24h (%) |
| Control (Vehicle) | - | 25.3 ± 3.1 | 55.8 ± 4.5 |
| This compound | 1 nM | 35.7 ± 2.8 | 70.2 ± 5.1 |
| This compound | 10 nM | 50.1 ± 4.2 | 88.9 ± 6.3 |
| This compound | 100 nM | 65.4 ± 5.5 | 95.1 ± 3.9 |
| VEGF (Positive Control) | 20 ng/mL | 70.2 ± 6.0 | 98.3 ± 2.7 |
| *Data are presented as mean ± SD. *p<0.05, **p<0.01, **p<0.001 vs. Control. |
Table 2: Effect of this compound on In Vitro Angiogenesis (Tube Formation Assay)
| Treatment | Concentration | Total Tube Length (µm) | Number of Junctions |
| Control (Vehicle) | - | 1250 ± 150 | 45 ± 8 |
| This compound | 1 nM | 1870 ± 210 | 68 ± 10 |
| This compound | 10 nM | 2540 ± 280 | 95 ± 12 |
| This compound | 100 nM | 3100 ± 320 | 120 ± 15 |
| VEGF (Positive Control) | 20 ng/mL | 3500 ± 350 | 135 ± 18 |
| *Data are presented as mean ± SD. *p<0.05, **p<0.01, **p<0.001 vs. Control. |
Table 3: Effect of this compound on Monocyte Adhesion to Endothelial Cells
| Treatment | Concentration | Adherent Monocytes (RFU) |
| Control (Unstimulated) | - | 150 ± 25 |
| TNF-α (Stimulated) | 10 ng/mL | 850 ± 70 |
| TNF-α + this compound | 1 nM | 620 ± 55 |
| TNF-α + this compound | 10 nM | 410 ± 40** |
| TNF-α + this compound | 100 nM | 250 ± 30*** |
| Data are presented as mean ± SD. *p<0.05, **p<0.01, **p<0.001 vs. TNF-α Stimulated. |
References
- 1. scholars.mssm.edu [scholars.mssm.edu]
- 2. Endothelial dysfunction: a comprehensive appraisal - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Endothelial Dysfunction: Redox Imbalance, NLRP3 Inflammasome, and Inflammatory Responses in Cardiovascular Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Endothelial dysfunction: molecular mechanisms and clinical implications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ahajournals.org [ahajournals.org]
- 7. ahajournals.org [ahajournals.org]
- 8. mdpi.com [mdpi.com]
Application Notes and Protocols for Investigating Vascular Smooth Muscle Cell Proliferation Using P18IN003
For distribution to researchers, scientists, and drug development professionals.
Introduction
Abnormal proliferation of vascular smooth muscle cells (VSMCs) is a key pathological event in a variety of cardiovascular diseases, including atherosclerosis, restenosis following angioplasty, and hypertension.[1] Consequently, the signaling pathways that govern VSMC proliferation are critical targets for therapeutic intervention. These application notes provide a comprehensive guide to utilizing P18IN003, a novel investigational compound, to study and potentially inhibit VSMC proliferation.
Disclaimer: As of the latest literature review, "this compound" is not a publicly documented compound. The following application notes and protocols are based on the hypothesis that this compound is an inhibitor targeting pathways involving the cyclin-dependent kinase inhibitor p18INK4c, a key regulator of the cell cycle. The methodologies and expected outcomes are based on established principles of VSMC biology and pharmacology.
This compound: A Hypothetical Modulator of the p18INK4c/CDK6/Rb Pathway
p18INK4c is a member of the INK4 family of cyclin-dependent kinase (CDK) inhibitors that specifically binds to and inhibits the activity of CDK4 and CDK6.[2] By doing so, it prevents the phosphorylation of the retinoblastoma protein (Rb), a critical step for cell cycle progression from the G1 to the S phase. We hypothesize that this compound acts as a modulator of this pathway, potentially by upregulating the expression or activity of p18INK4c, thereby inducing cell cycle arrest and inhibiting VSMC proliferation.
Key Experiments for Characterizing this compound Effects on VSMC Proliferation
To thoroughly investigate the effects of this compound on VSMC proliferation, a series of in vitro assays are recommended. These assays will quantify cell viability, DNA synthesis, and cell cycle progression, providing a comprehensive profile of the compound's activity.
Table 1: Summary of Quantitative Data for this compound Characterization
| Parameter | Experimental Assay | Endpoint Measurement | Example Data Point |
| Cytotoxicity | MTT Assay | IC50 (Concentration of this compound causing 50% reduction in cell viability) | 50 µM |
| Inhibition of Proliferation | BrdU Incorporation Assay | IC50 (Concentration of this compound causing 50% inhibition of DNA synthesis) | 10 µM |
| Cell Cycle Arrest | Flow Cytometry (Propidium Iodide Staining) | Percentage of cells in G0/G1, S, and G2/M phases | 75% of cells in G0/G1 at 10 µM |
| Target Engagement | Western Blot | Expression levels of p18INK4c, Cyclin D1, CDK6, p-Rb, and total Rb | 2-fold increase in p18INK4c expression at 10 µM |
Detailed Experimental Protocols
VSMC Culture and Treatment
Materials:
-
Primary Human Aortic Smooth Muscle Cells (HAoSMCs)
-
Smooth Muscle Cell Growth Medium (SmGM-2)
-
Fetal Bovine Serum (FBS)
-
Phosphate Buffered Saline (PBS)
-
Trypsin-EDTA
-
This compound stock solution (e.g., 10 mM in DMSO)
Protocol:
-
Culture HAoSMCs in SmGM-2 supplemented with 5% FBS at 37°C in a humidified atmosphere of 5% CO2.
-
For experiments, seed cells in appropriate well plates (e.g., 96-well for proliferation assays, 6-well for protein analysis).
-
Allow cells to adhere and reach 60-70% confluency.
-
Serum-starve the cells in basal medium (SmGM-2 with 0.5% FBS) for 24 hours to synchronize them in the G0/G1 phase.
-
Treat cells with varying concentrations of this compound or vehicle control (DMSO) for a specified duration (e.g., 24-48 hours) in the presence of a mitogen such as platelet-derived growth factor (PDGF-BB, 20 ng/mL) to stimulate proliferation.
MTT Assay for Cell Viability and Cytotoxicity
Materials:
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Protocol:
-
Seed and treat VSMCs in a 96-well plate as described in Protocol 1.
-
After the treatment period, add 10 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
BrdU Incorporation Assay for DNA Synthesis
Materials:
-
BrdU Labeling Reagent (e.g., 10 µM)
-
Fixing/Denaturing Solution
-
Anti-BrdU Antibody (peroxidase-conjugated)
-
Substrate Solution (e.g., TMB)
-
Stop Solution (e.g., 2N H2SO4)
-
96-well plates
-
Microplate reader
Protocol:
-
Seed and treat VSMCs in a 96-well plate as described in Protocol 1.
-
During the final 2-4 hours of treatment, add BrdU labeling reagent to each well.
-
Remove the labeling medium and fix the cells with the fixing/denaturing solution for 30 minutes at room temperature.
-
Wash the wells with PBS and add the anti-BrdU antibody. Incubate for 1 hour at room temperature.
-
Wash the wells and add the substrate solution. Incubate until a color change is observed.
-
Stop the reaction with the stop solution and measure the absorbance at 450 nm.
-
Calculate the percentage of BrdU incorporation relative to the mitogen-stimulated control.
Flow Cytometry for Cell Cycle Analysis
Materials:
-
Propidium Iodide (PI) Staining Solution (containing RNase A)
-
6-well plates
-
Flow cytometer
Protocol:
-
Seed and treat VSMCs in 6-well plates as described in Protocol 1.
-
After treatment, harvest the cells by trypsinization and wash with cold PBS.
-
Fix the cells in 70% ethanol at -20°C for at least 2 hours.
-
Wash the cells with PBS and resuspend in PI staining solution.
-
Incubate for 30 minutes in the dark at room temperature.
-
Analyze the cell cycle distribution using a flow cytometer.
Western Blot for Protein Expression Analysis
Materials:
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
Protein Assay Kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (anti-p18INK4c, anti-Cyclin D1, anti-CDK6, anti-phospho-Rb, anti-total-Rb, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Protocol:
-
Seed and treat VSMCs in 6-well plates as described in Protocol 1.
-
Lyse the cells in RIPA buffer and determine the protein concentration.
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities and normalize to a loading control like β-actin.
Signaling Pathways and Experimental Workflow Diagrams
Caption: Hypothesized signaling pathway of this compound in VSMCs.
Caption: General experimental workflow for this compound evaluation.
References
Application Notes and Protocols for the Experimental Anticancer Peptide P18
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental anticancer peptide P18, including its mechanism of action, protocols for in vitro evaluation, and key quantitative data. P18 is a novel anticancer peptide derived from Arhgdia, a Rho GDP dissociation inhibitor alpha.[1][2][3] It has demonstrated significant inhibitory effects on the viability, migration, and invasion of breast cancer cells.[1][2]
Mechanism of Action
P18 exerts its anticancer effects by targeting key signaling pathways involved in cancer cell proliferation and metastasis. The peptide has been shown to hinder the GTPase activity of RhoA and Cdc42, and downregulate the expression of oncoproteins such as Snail and Src.[1][2] This disruption of critical signaling nodes leads to a reduction in cancer cell motility and invasion. A modified version of the peptide, with N-terminal acetylation and C-terminal amidation (Ac-P18-NH2), has been shown to exhibit even stronger tumor-suppressor effects.[2][3]
Quantitative Data Summary
The following tables summarize the quantitative data from key experiments evaluating the efficacy of P18 and its modified form, Ac-P18-NH2.
Table 1: Cell Viability (MTT Assay) of Breast Cancer Cell Lines Treated with P18
| Cell Line | P18 Concentration (µg/mL) | Incubation Time | % Cell Viability Reduction (Approx.) |
| MDA-MB-231 | 5 | 72 hours | 20% |
| 10 | 72 hours | 30% | |
| 15 | 72 hours | 45% | |
| 25 | 72 hours | 60% | |
| MDA-MB-436 | 5 | 72 hours | 15% |
| 10 | 72 hours | 25% | |
| 15 | 72 hours | 35% | |
| 25 | 72 hours | 50% | |
| MCF7 | 5 | 72 hours | 10% |
| 10 | 72 hours | 20% | |
| 15 | 72 hours | 30% | |
| 25 | 72 hours | 40% |
Table 2: Enhanced Efficacy of P18 in Combination with Chemotherapeutic Agents
| Cell Line | Treatment | IC50 Value |
| MDA-MB-231 | Cisplatin alone | 1.2 µM |
| Cisplatin + 25 µg/mL P18 | 0.5 µM | |
| Taxol alone | 0.7 µM | |
| Taxol + 25 µg/mL P18 | 0.3 µM |
Signaling Pathway and Experimental Workflow
P18 Signaling Pathway
Caption: P18 signaling pathway in breast cancer cells.
Experimental Workflow for In Vitro Evaluation of P18
Caption: General experimental workflow for P18 evaluation.
Experimental Protocols
MTT-Based Cell Viability Assay
This protocol is for determining the effect of P18 on the viability of breast cancer cells.
Materials:
-
Breast cancer cell lines (e.g., MDA-MB-231, MDA-MB-436, MCF7)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
P18 peptide (lyophilized)
-
Sterile PBS
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed breast cancer cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Prepare serial dilutions of the P18 peptide in serum-free medium.
-
After 24 hours, remove the medium from the wells and add 100 µL of the P18 dilutions to the respective wells. Include a vehicle control (medium without P18).
-
Incubate the plate for the desired time period (e.g., 72 hours).
-
Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
Scratch-Based Cell Motility Assay
This protocol is for assessing the effect of P18 on the collective migration of breast cancer cells.
Materials:
-
Breast cancer cell lines
-
Complete culture medium
-
P18 peptide
-
Sterile PBS
-
6-well plates
-
Sterile 200 µL pipette tips
-
Microscope with a camera
Procedure:
-
Seed cells in 6-well plates and grow them to form a confluent monolayer.
-
Create a "scratch" or a cell-free gap in the monolayer by scraping the cells with a sterile 200 µL pipette tip.[4]
-
Wash the wells with PBS to remove detached cells and debris.
-
Replace the PBS with a fresh medium containing the desired concentration of P18 or vehicle control.
-
Capture images of the scratch at 0 hours and at regular intervals (e.g., every 12 or 24 hours) until the scratch in the control wells is nearly closed.
-
Measure the width of the scratch at different time points and calculate the percentage of wound closure.
EdU-Based Cell Proliferation Assay
This protocol is for measuring the effect of P18 on DNA synthesis and cell proliferation.
Materials:
-
Breast cancer cell lines
-
Complete culture medium
-
P18 peptide
-
EdU (5-ethynyl-2'-deoxyuridine) labeling solution
-
Fixative solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)
-
Click-iT® reaction cocktail (containing a fluorescent azide)
-
Nuclear counterstain (e.g., DAPI)
-
Fluorescence microscope
Procedure:
-
Seed cells on coverslips in a 24-well plate and allow them to adhere overnight.
-
Treat the cells with the desired concentration of P18 or vehicle control for a specific duration.
-
Add EdU labeling solution to the culture medium and incubate for a few hours to allow for incorporation into newly synthesized DNA.
-
Fix the cells with the fixative solution for 15 minutes at room temperature.
-
Permeabilize the cells with the permeabilization buffer for 20 minutes at room temperature.
-
Incubate the cells with the Click-iT® reaction cocktail for 30 minutes in the dark to fluorescently label the EdU-containing DNA.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips on microscope slides and visualize the cells using a fluorescence microscope.
-
Quantify the percentage of EdU-positive (proliferating) cells.
Transwell Invasion Assay
This protocol is for evaluating the effect of P18 on the invasive potential of breast cancer cells.
Materials:
-
Breast cancer cell lines (e.g., MDA-MB-231)
-
Serum-free medium
-
Complete culture medium (with FBS as a chemoattractant)
-
P18 peptide
-
Transwell inserts (8 µm pore size)
-
Matrigel
-
Cotton swabs
-
Fixation and staining reagents (e.g., methanol and crystal violet)
-
Microscope
Procedure:
-
Coat the top of the transwell inserts with a thin layer of Matrigel and allow it to solidify.
-
Harvest and resuspend the breast cancer cells in a serum-free medium.
-
Add the cell suspension (containing P18 or vehicle control) to the upper chamber of the transwell inserts.
-
Fill the lower chamber with a complete culture medium containing FBS as a chemoattractant.
-
Incubate the plate for 24-48 hours to allow for cell invasion through the Matrigel and the porous membrane.
-
After incubation, remove the non-invading cells from the upper surface of the membrane with a cotton swab.
-
Fix the invading cells on the lower surface of the membrane with methanol and stain them with crystal violet.
-
Count the number of stained cells in several random fields under a microscope.
-
Compare the number of invading cells between the P18-treated and control groups.
References
Troubleshooting & Optimization
Troubleshooting P18IN003 insolubility issues in aqueous buffers.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing insolubility issues with P18IN003 in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility in aqueous buffers a concern?
This compound is a selective and effective inhibitor of p18(INK4C), a protein involved in cell cycle regulation. It is a valuable tool for studying the in vitro expansion of hematopoietic stem cells. However, this compound is a lipophilic (fat-soluble) small molecule, which inherently leads to poor solubility in aqueous solutions like cell culture media and physiological buffers. This can result in compound precipitation, leading to inaccurate experimental results and reduced bioactivity.
Q2: What is the recommended starting solvent for this compound?
The recommended starting solvent for this compound is Dimethyl Sulfoxide (DMSO). It is soluble in DMSO at a concentration of 7.5 mg/mL (25.31 mM). Sonication can aid in its dissolution.
Q3: Is there a known formulation for in vivo use that can be adapted for in vitro experiments?
Yes, a suggested formulation for in vivo animal experiments consists of 5% DMSO, 30% Polyethylene Glycol 300 (PEG300), and 65% aqueous buffer (e.g., saline or PBS). This formulation can serve as a starting point for preparing aqueous working solutions for in vitro assays, although the final concentrations of DMSO and PEG300 should be kept to a minimum to avoid cellular toxicity.
Q4: What are the potential effects of DMSO on my cells?
DMSO is a widely used solvent in cell culture, but it can have effects on cells at higher concentrations.[1][2][3][4][5] Generally, a final DMSO concentration of 0.1% is considered safe for most cell lines, while some can tolerate up to 0.5% without significant cytotoxicity.[1] It is crucial to include a vehicle control (buffer with the same final concentration of DMSO and any other co-solvents) in your experiments to account for any solvent-induced effects.
Troubleshooting Guide for this compound Insolubility
Issue 1: My this compound precipitates immediately upon dilution in my aqueous buffer.
This is a common issue when diluting a DMSO stock of a lipophilic compound directly into an aqueous buffer. The abrupt change in solvent polarity causes the compound to crash out of solution.
Troubleshooting Workflow for Immediate Precipitation
Caption: Troubleshooting workflow for immediate precipitation of this compound.
Issue 2: My this compound solution is clear initially but becomes cloudy or shows precipitation over time.
This indicates that while the initial dilution was successful, the compound is not stable in the aqueous buffer under the current storage or experimental conditions.
Troubleshooting Workflow for Delayed Precipitation
Caption: Troubleshooting workflow for delayed precipitation of this compound.
Experimental Protocols
Protocol 1: Preparation of a 1 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (MW: 296.32 g/mol )
-
Anhydrous DMSO
-
Sterile, conical microcentrifuge tubes
-
Vortex mixer
-
Sonicator bath
Methodology:
-
Weigh out 2.96 mg of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Add 10 mL of anhydrous DMSO to the tube.
-
Vortex the solution vigorously for 1-2 minutes.
-
If the powder is not fully dissolved, place the tube in a sonicator bath for 5-10 minutes.
-
Visually inspect the solution to ensure it is clear and free of particulates.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for up to 3 months or at -80°C for longer-term storage.
Protocol 2: Preparation of a 10 µM this compound Working Solution in Aqueous Buffer with Co-solvents
This protocol is based on the in vivo formulation and aims to minimize precipitation in the final aqueous solution.
Materials:
-
1 mM this compound stock solution in DMSO
-
Polyethylene Glycol 300 (PEG300)
-
Sterile aqueous buffer (e.g., PBS, pH 7.4)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Methodology:
-
Prepare an intermediate dilution with co-solvents:
-
In a sterile tube, mix 5 µL of 1 mM this compound in DMSO with 30 µL of PEG300.
-
Vortex thoroughly to ensure a homogenous mixture.
-
-
Prepare the final working solution:
-
Add 465 µL of the desired aqueous buffer to the DMSO/PEG300/P18IN003 mixture.
-
Add the buffer dropwise while continuously vortexing to facilitate mixing and prevent precipitation.
-
-
Final concentrations in the working solution:
-
This compound: 10 µM
-
DMSO: 1%
-
PEG300: 6%
-
-
Use the working solution immediately or store it at room temperature for short periods (conduct a stability test to determine the maximum storage time before precipitation occurs).
Quantitative Data Summary
The following table provides hypothetical solubility data for this compound in different buffer systems to illustrate the impact of co-solvents and pH. Note: This is example data for illustrative purposes.
| Buffer System (pH 7.4) | This compound Concentration | Observation |
| PBS | 10 µM | Immediate heavy precipitation |
| PBS + 0.5% DMSO | 10 µM | Moderate precipitation |
| PBS + 1% DMSO | 10 µM | Slight precipitation after 1 hour |
| PBS + 1% DMSO + 5% PEG300 | 10 µM | Clear solution, stable for > 4 hours |
| Tris-HCl | 10 µM | Immediate heavy precipitation |
| Tris-HCl + 1% DMSO + 5% PEG300 | 10 µM | Clear solution, stable for > 4 hours |
Signaling Pathway
This compound is an inhibitor of p18(INK4C), which is a member of the INK4 family of cyclin-dependent kinase (CDK) inhibitors. p18(INK4C) specifically binds to and inhibits CDK4 and CDK6, thereby preventing the phosphorylation of the retinoblastoma protein (Rb) and blocking cell cycle progression from G1 to S phase.
Caption: Simplified signaling pathway of p18(INK4C) and the inhibitory action of this compound.
References
Optimizing P18IN003 incubation time for maximal inhibition.
Technical Support Center: P18IN003
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the use of this compound, a novel inhibitor, to achieve maximal therapeutic effect.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a highly selective, ATP-competitive inhibitor of the serine/threonine kinase mTOR (mechanistic Target of Rapamycin). mTOR is a critical component of the PI3K/Akt/mTOR signaling pathway, which is a central regulator of cell growth, proliferation, survival, and metabolism. This compound specifically targets the mTORC1 complex, preventing the phosphorylation of its downstream substrates, such as S6 kinase (S6K) and 4E-binding protein 1 (4E-BP1). This inhibition leads to a decrease in protein synthesis and cell cycle arrest.
Q2: What is the recommended starting concentration and incubation time for this compound?
For initial experiments, a starting concentration range of 10-100 nM is recommended. A common starting incubation time is 24 hours. However, the optimal concentration and incubation time are highly dependent on the cell line and the specific biological endpoint being measured. A dose-response and time-course experiment should always be performed to determine the optimal conditions for your specific experimental setup.
Q3: How can I determine the optimal incubation time for maximal inhibition in my cell line?
To determine the optimal incubation time, a time-course experiment is recommended. This involves treating your cells with a fixed concentration of this compound (for example, the IC50 concentration) and assessing the level of inhibition at various time points (e.g., 6, 12, 24, 48, and 72 hours). The optimal incubation time will be the earliest point at which the maximal desired effect is observed without inducing significant off-target effects or cytotoxicity.
Q4: What are the expected downstream effects of this compound treatment?
The primary downstream effects of this compound treatment are the inhibition of protein synthesis and cell cycle arrest at the G1 phase. This is mediated by the dephosphorylation of S6K and 4E-BP1. Researchers can monitor the phosphorylation status of these proteins via Western blot as a direct measure of this compound activity. A reduction in cell proliferation and viability can also be expected and can be measured using assays such as MTT or crystal violet staining.
Q5: How should I prepare and store this compound?
This compound is typically supplied as a lyophilized powder. For a stock solution, dissolve the compound in sterile DMSO to a concentration of 10 mM. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the stock solution at -20°C for short-term storage (up to 3 months) and at -80°C for long-term storage (up to 1 year). When preparing working solutions, dilute the stock solution in fresh, pre-warmed cell culture medium to the desired final concentration.
Troubleshooting Guides
Issue: I am not observing the expected level of inhibition.
-
Possible Cause 1: Suboptimal Incubation Time or Concentration.
-
Solution: Perform a time-course and dose-response experiment to determine the optimal conditions for your specific cell line. Refer to the experimental protocols section for a detailed methodology.
-
-
Possible Cause 2: Compound Degradation.
-
Solution: Ensure that this compound has been stored correctly at -20°C or -80°C and that the number of freeze-thaw cycles has been minimized. Prepare fresh dilutions from a new aliquot of the stock solution.
-
-
Possible Cause 3: Cell Line Resistance.
-
Solution: Some cell lines may have intrinsic or acquired resistance to mTOR inhibitors. Confirm the expression and activity of the mTOR pathway in your cell line. Consider using a positive control compound to ensure the pathway is druggable in your system.
-
Issue: I am seeing significant cytotoxicity even at low concentrations.
-
Possible Cause 1: High Solvent Concentration.
-
Solution: Ensure that the final concentration of the solvent (e.g., DMSO) in the cell culture medium is below 0.1%. Always include a vehicle control (medium with the same concentration of solvent as the treated wells) in your experiments to assess the effect of the solvent on cell viability.
-
-
Possible Cause 2: Cell Line Sensitivity.
-
Solution: Your specific cell line may be particularly sensitive to mTOR inhibition. Perform a careful dose-response experiment starting with very low concentrations to determine a non-toxic working range.
-
-
Possible Cause 3: Prolonged Incubation.
-
Solution: Extended exposure to the inhibitor may lead to cytotoxicity. Determine the earliest time point at which maximal inhibition is achieved to minimize cytotoxic effects.
-
Issue: There is high variability between my experimental replicates.
-
Possible Cause 1: Inconsistent Cell Seeding.
-
Solution: Ensure a uniform cell seeding density across all wells. Inconsistent cell numbers can lead to variability in the response to the inhibitor.
-
-
Possible Cause 2: Edge Effects in Multi-well Plates.
-
Solution: The outer wells of a multi-well plate are more prone to evaporation, which can affect cell growth and compound concentration. To minimize this, avoid using the outermost wells for experimental conditions and instead fill them with sterile PBS or medium.
-
-
Possible Cause 3: Inaccurate Pipetting.
-
Solution: Use calibrated pipettes and proper pipetting techniques to ensure accurate and consistent delivery of cells, media, and the inhibitor.
-
Data Presentation
Table 1: Example Time-Course Data for this compound Inhibition of S6K Phosphorylation
| Incubation Time (hours) | p-S6K Level (Relative to Control) |
| 0 | 1.00 |
| 6 | 0.65 |
| 12 | 0.30 |
| 24 | 0.15 |
| 48 | 0.12 |
| 72 | 0.10 |
Table 2: Example Dose-Response Data for this compound on Cell Viability at 48 hours
| This compound Concentration (nM) | Percent Viability |
| 0 | 100 |
| 1 | 95 |
| 10 | 75 |
| 50 | 52 |
| 100 | 30 |
| 500 | 15 |
Experimental Protocols
Protocol 1: Time-Course Experiment to Determine Optimal Incubation Time
-
Cell Seeding: Seed cells in a multi-well plate at a predetermined optimal density and allow them to adhere and reach the logarithmic growth phase (typically 12-24 hours).
-
Treatment: Treat the cells with this compound at a fixed concentration (e.g., the IC50 value determined from a dose-response experiment). Include a vehicle control group.
-
Incubation: Incubate the cells for various time points (e.g., 6, 12, 24, 48, and 72 hours).
-
Endpoint Analysis: At each time point, harvest the cells and perform the desired assay to measure the inhibitory effect (e.g., Western blot for p-S6K or a cell viability assay).
-
Data Analysis: Plot the level of inhibition against the incubation time to determine the point of maximal effect.
Protocol 2: Western Blot Analysis of Downstream Pathway Inhibition
-
Cell Lysis: After treatment with this compound for the optimized incubation time, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against the proteins of interest (e.g., anti-p-S6K, anti-S6K, anti-p-4E-BP1, anti-4E-BP1, and a loading control like anti-GAPDH) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities to determine the level of inhibition.
Visualizations
Caption: this compound inhibits the mTORC1 signaling pathway.
Caption: Workflow for optimizing this compound incubation time.
Caption: Troubleshooting decision tree for low inhibition.
How to minimize P18IN003 off-target effects in experiments.
Welcome to the technical support center for P18IN003. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing potential off-target effects of this compound in your experiments. Below you will find frequently asked questions (FAQs) and troubleshooting guides to help you obtain reliable and interpretable results.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern with this compound?
A1: Off-target effects occur when a compound, such as this compound, binds to and modulates the activity of proteins other than its intended biological target.[1][2] These unintended interactions are a significant concern because they can lead to:
-
Cellular toxicity: Binding to unintended targets can disrupt essential cellular pathways, causing cell death or other toxic effects that are not related to the inhibition of the primary target.[1][2]
-
Lack of translatability: Promising results in preclinical models may not translate to clinical settings if the observed efficacy is due to off-target effects that do not have the same consequence in a whole organism or are associated with unacceptable toxicity.[1][2]
Minimizing off-target effects is crucial for generating robust and reproducible data for both basic research and therapeutic development.[1]
Q2: What are the initial indicators of potential off-target effects in my experiments with this compound?
A2: Several signs in your experiments may suggest that the observed effects of this compound are not solely due to its interaction with the intended target:
-
High concentration required: The effect is only observed at high concentrations of this compound.
-
Inconsistent results with other inhibitors: A structurally different inhibitor targeting the same protein produces a different or no phenotype.[2]
-
Discrepancy with genetic validation: The phenotype observed with this compound is not replicated when the target protein's expression is reduced or eliminated using methods like CRISPR-Cas9 or siRNA.[1][2]
-
Unusual or widespread cellular changes: You observe unexpected changes in cellular morphology, viability, or signaling pathways that are not known to be directly regulated by the intended target.
Q3: What proactive steps can I take to minimize this compound off-target effects in my experimental design?
A3: Implementing the following strategies from the outset can help reduce the likelihood of off-target effects confounding your results:
-
Use the lowest effective concentration: Perform a dose-response curve to determine the lowest concentration of this compound that produces the desired on-target effect.[1] Higher concentrations are more likely to engage lower-affinity off-targets.[1]
-
Employ control compounds: Include a structurally similar but inactive analog of this compound as a negative control. This helps to ensure that the observed effects are not due to the chemical scaffold itself.
-
Orthogonal validation: Use a structurally unrelated inhibitor that targets the same protein to confirm that the observed phenotype is consistent.[2]
-
Genetic validation: Whenever possible, complement your inhibitor studies with genetic approaches like siRNA or CRISPR-Cas9 to knock down or knock out the intended target.[1] If the phenotype persists in the absence of the target protein, it is likely an off-target effect.[1]
Troubleshooting Guide
This guide provides a systematic approach to identifying and mitigating suspected off-target effects of this compound.
Issue: Inconsistent or unexpected results with this compound.
Troubleshooting Workflow
Caption: A workflow for troubleshooting suspected off-target effects.
Quantitative Data Summary
When evaluating a new batch of this compound or comparing it to other inhibitors, summarizing the potency and selectivity data in a table is recommended.
| Compound | Primary Target IC50 (nM) | Off-Target A IC50 (nM) | Off-Target B IC50 (nM) | Selectivity (Off-Target A / Primary Target) |
| This compound | 10 | 1,000 | 5,000 | 100x |
| Control Inhibitor X | 15 | 500 | >10,000 | 33x |
| Inactive Analog | >10,000 | >10,000 | >10,000 | N/A |
Key Experimental Protocols
Protocol 1: Dose-Response Curve for IC50 Determination
Objective: To determine the concentration of this compound that inhibits 50% of the target's activity (IC50) and to establish the lowest effective concentration.
Methodology:
-
Compound Preparation: Prepare a stock solution of this compound (e.g., 10 mM in DMSO). Serially dilute the compound to generate a range of concentrations for IC50 determination.
-
Assay Plate Preparation: In a suitable microplate (e.g., 384-well), add the recombinant target enzyme, its specific substrate, and ATP.
-
Compound Addition: Add the diluted this compound or a vehicle control (e.g., DMSO) to the wells.
-
Incubation: Incubate the plate at room temperature for the recommended time (typically 30-60 minutes).
-
Signal Detection: Add a detection reagent that measures the remaining ATP (luminescence) or the phosphorylated substrate (fluorescence).
-
Data Analysis: Read the signal using a plate reader. Calculate the percent inhibition for each concentration and determine the IC50 value by fitting the data to a dose-response curve.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
Objective: To confirm target engagement of this compound in a cellular environment.[1]
Methodology:
-
Cell Treatment: Treat intact cells with this compound or a vehicle control for a specified time.
-
Heating: Heat the cell lysates to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes).
-
Pelleting: Centrifuge the samples to pellet the aggregated, denatured proteins.
-
Supernatant Collection: Collect the supernatant containing the soluble proteins.
-
Protein Analysis: Analyze the amount of the target protein remaining in the supernatant by Western Blot or other quantitative protein detection methods. An increase in the thermal stability of the target protein in the presence of this compound indicates direct binding.
Protocol 3: Kinome Scanning
Objective: To broadly profile the selectivity of this compound against a large panel of kinases.
Methodology:
This is typically performed as a service by specialized companies. The general principle involves:
-
Compound Submission: Provide a sample of this compound at a specified concentration.
-
Kinase Panel Screening: The compound is tested for its ability to inhibit the activity of a large number of purified kinases (e.g., over 400 kinases).
-
Data Analysis: The results are provided as the percent inhibition of each kinase at the tested concentration. This allows for the identification of potential off-targets.
Signaling Pathway Considerations
This compound, as a hypothetical kinase inhibitor, may have off-target effects on various signaling pathways. Understanding these pathways can help in designing experiments to probe for unintended consequences.
Hypothetical On-Target and Off-Target Signaling
Caption: On-target vs. potential off-target signaling of this compound.
This diagram illustrates how this compound is designed to inhibit a primary target kinase, leading to a desired phenotype. However, it may also unintentionally inhibit an off-target kinase, resulting in an undesired phenotype. Experiments should be designed to differentiate between these two possibilities.
References
P18IN003 stability and storage conditions.
Technical Support Center: P18IN003
Disclaimer: No public data could be found for a compound with the identifier "this compound." The following information is a representative technical support guide for a hypothetical research compound, using "this compound" as a placeholder. Researchers should establish the specific stability and storage parameters for their compound of interest through empirical testing.
Frequently Asked Questions (FAQs)
Q1: How should I store the solid form of this compound upon receipt?
A1: Upon receiving the solid compound, it is recommended to store it under the conditions specified on the product's technical data sheet. As a general best practice for small molecules, storage in a cool, dry, and dark place is advisable. For long-term storage, -20°C is a common recommendation.[1][2]
Q2: What is the recommended solvent for creating a stock solution of this compound?
A2: The choice of solvent depends on the compound's solubility. Dimethyl sulfoxide (DMSO) is a common solvent for preparing high-concentration stock solutions of many organic small molecules.[3][4] It is crucial to use anhydrous DMSO to prevent the introduction of water, which can affect compound stability and solubility.[3]
Q3: How should I store the stock solution of this compound?
A3: Stock solutions should be aliquoted into single-use vials to minimize freeze-thaw cycles, which can lead to compound degradation or precipitation.[1][3] These aliquots should be stored tightly sealed at -20°C or -80°C.[1] Before use, gently warm the aliquot to room temperature and vortex to ensure the compound is fully dissolved.[3]
Q4: For how long is the stock solution stable?
A4: The stability of a stock solution can vary. As a general guideline, stock solutions in DMSO stored at -20°C may be stable for up to one month, while storage at -80°C can extend stability to six months or more.[1] However, it is highly recommended to perform your own stability tests to confirm this for your specific experimental conditions.
Q5: How can I determine the stability of this compound in my experimental buffer?
A5: To determine the stability in your aqueous experimental buffer, you can perform a solution stability study.[5] This involves incubating the compound in the buffer at the experimental temperature (e.g., 37°C) and measuring its concentration at different time points using an appropriate analytical method, such as HPLC-MS.[6]
Storage and Stability Data
The following tables provide examples of how stability and storage data for this compound could be presented.
Table 1: Recommended Storage Conditions for this compound
| Form | Condition | Temperature | Duration | Notes |
| Solid (Lyophilized Powder) | Long-term | -20°C | Up to 3 years | Store in a desiccator to protect from moisture. |
| Solid (Lyophilized Powder) | Short-term | 4°C | Up to 2 years | Keep protected from light. |
| Stock Solution (in DMSO) | Long-term | -80°C | Up to 6 months | Aliquot to avoid freeze-thaw cycles. |
| Stock Solution (in DMSO) | Short-term | -20°C | Up to 1 month | Ensure the vial is tightly sealed. |
| Aqueous Solution (in PBS, pH 7.4) | Working Condition | 37°C | Up to 24 hours | Stability should be confirmed for your specific buffer. |
Table 2: Example Stability Profile of this compound in Solution (10 µM in PBS, pH 7.4 at 37°C)
| Time Point (hours) | Purity by HPLC (%) | Degradation Products Detected | Notes |
| 0 | >99% | None | Freshly prepared solution. |
| 2 | >99% | None | Stable within the first 2 hours. |
| 6 | 98.5% | Minor peak at RRT 0.85 | Onset of minor degradation. |
| 12 | 96.2% | Increased peak at RRT 0.85 | Degradation is progressive. |
| 24 | 91.7% | Major peak at RRT 0.85, minor peak at RRT 1.15 | Significant degradation observed. |
Troubleshooting Guide
Q6: I observed a precipitate after diluting my this compound stock solution into my aqueous assay buffer. What should I do?
A6: This is a common issue known as "solvent shock," where the compound precipitates when moving from a high-solubility organic solvent like DMSO to an aqueous buffer.[3] Here are some steps to troubleshoot this:
-
Check Solubility: Determine the maximum solubility of this compound in your assay buffer. You may be exceeding this limit.
-
Optimize Dilution: Instead of a single large dilution, try a serial dilution approach. Prepare an intermediate dilution of the stock in your buffer.
-
Lower Final Concentration: Test lower final concentrations of this compound in your experiment.
-
Pre-warm the Buffer: Ensure your aqueous buffer is pre-warmed to the experimental temperature before adding the compound.
-
Mix Gently: After adding the compound to the buffer, mix by gentle inversion rather than vigorous vortexing.[4]
Q7: The biological activity of this compound seems to decrease over time in my multi-day experiment. What could be the cause?
A7: A decrease in activity over time often points to compound instability in the cell culture medium or assay buffer.
-
Perform a Stability Study: As mentioned in A5, test the stability of this compound in your specific medium at 37°C over the duration of your experiment.
-
Replenish the Compound: If the compound is found to be unstable, you may need to replenish the medium with a freshly prepared solution of this compound at regular intervals.
-
Consider Media Components: Some components in the cell culture medium, such as serum proteins, can interact with and reduce the effective concentration of your compound.
Experimental Workflow and Signaling Pathway
To ensure the reliable use of this compound in your experiments, a systematic approach to handling and storage is crucial. The following workflow outlines the key steps from receiving the compound to its use in an assay.
Caption: Workflow for Handling and Storage of this compound.
Assuming this compound is a kinase inhibitor, its mechanism of action would involve interfering with a cellular signaling pathway. The diagram below illustrates a generic kinase signaling cascade that is often a target in drug development.
Caption: Generic Kinase Inhibitor Signaling Pathway.
References
Preventing P18IN003 degradation in long-term experiments.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of P18IN003 during long-term experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common indicators of this compound degradation in a long-term experiment?
A1: Signs of inhibitor degradation can include a noticeable decrease in the expected biological effect, a reduction in potency requiring higher concentrations for the same outcome, or the emergence of unexpected cellular phenotypes and toxicity.[1] Inconsistent results across different experiments are also a strong indicator of degradation.[1]
Q2: What are the primary factors that can lead to the degradation of this compound in cell culture media?
A2: Several factors can contribute to the degradation of a small molecule inhibitor like this compound in cell culture media. These include the temperature and pH of the media, exposure to light, and the presence of reactive chemical species.[1] The inherent chemical structure of this compound will determine its susceptibility to these factors. Additionally, components within the serum of the culture media may bind to or metabolize the inhibitor.[1]
Q3: How frequently should the media containing this compound be replaced in my long-term experiment?
A3: The frequency of media replacement is dependent on the stability of this compound in your specific culture conditions and the metabolic rate of your cells. For long-term experiments, it is advisable to consider refreshing the media with a new compound at regular intervals to maintain a consistent effective concentration.[2]
Q4: What is the best way to prepare and store this compound to ensure its stability?
A4: To ensure stability, prepare fresh stock solutions and avoid using old ones.[1] It is recommended to aliquot the stock solution into single-use tubes to minimize freeze-thaw cycles.[1] For long-term storage, keep these aliquots at -80°C.[1] Always consult the manufacturer's datasheet for specific storage recommendations.[3]
Q5: My this compound is precipitating when I add it to the cell culture media. What should I do?
A5: Precipitation is a common issue with hydrophobic small molecule inhibitors.[4] This can be due to low aqueous solubility, a "salting out" effect when diluting a concentrated stock, or the final concentration exceeding its solubility limit.[4] To troubleshoot, ensure the final solvent concentration (e.g., DMSO) is low (typically ≤ 0.1%), and consider a serial dilution approach rather than a single large dilution.[2][4]
Troubleshooting Guides
Issue 1: Diminishing Efficacy of this compound Over Time
| Potential Cause | Recommended Action | Verification |
| This compound Degradation | Increase the frequency of media changes with freshly prepared this compound. | Perform a dose-response curve at different time points to check for a shift in IC50. |
| Cell Metabolism | Maintain a consistent and lower cell density to reduce metabolic inactivation of the inhibitor.[1] | Measure the concentration of this compound in the culture media over time using HPLC. |
| Target Upregulation | Investigate potential upregulation of the target protein or drug efflux pumps. | Perform Western blot analysis for the target protein or use efflux pump inhibitors. |
Issue 2: Inconsistent Results Between Experimental Replicates
| Potential Cause | Recommended Action | Verification |
| Stock Solution Inconsistency | Prepare fresh stock solutions and aliquot for single use to avoid freeze-thaw cycles.[1] | Verify the concentration of the stock solution using spectrophotometry or HPLC.[1] |
| Pipetting Inaccuracy | Regularly calibrate pipettes to ensure accurate dispensing of this compound.[1] | Use a calibrated pipette to perform a dilution series and measure absorbance. |
| Variable Cell Conditions | Standardize cell seeding density and ensure a homogenous cell population at the start of each experiment.[2] | Monitor cell morphology and confluency at the time of treatment. |
Experimental Protocols
Protocol 1: Preparation and Storage of this compound Stock Solution
-
Dissolution: Dissolve the powdered this compound in a recommended solvent (e.g., DMSO) to create a high-concentration stock solution (e.g., 10 mM).[1]
-
Solubilization: Ensure complete dissolution by vortexing or brief sonication.[1]
-
Aliquoting: Dispense the stock solution into small, single-use, light-protecting tubes.[1]
-
Storage: Store the aliquots at -80°C for long-term stability. Avoid repeated freeze-thaw cycles.[1]
Protocol 2: Assessing the Stability of this compound in Culture Media
-
Sample Preparation: Prepare cell culture media containing this compound at the intended working concentration.[1]
-
Incubation: Incubate the media under your standard experimental conditions (e.g., 37°C, 5% CO2).[1]
-
Time Points: Collect aliquots of the media at various time points (e.g., 0, 6, 12, 24, 48 hours).
-
Analysis: Analyze the concentration of intact this compound in each aliquot using a validated HPLC method.
-
Data Interpretation: Plot the concentration of this compound against time to determine its degradation rate under your experimental conditions.
Visualizations
Caption: Troubleshooting flowchart for addressing the diminishing efficacy of this compound.
References
Technical Support Center: Cell Viability Assays with P18IN003 Treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing P18IN003 in cell viability assays. The following information is designed to address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the recommended concentration range for this compound in a cell viability assay?
A1: The optimal concentration of this compound is cell-line dependent and should be determined empirically. We recommend performing a dose-response experiment with a wide range of concentrations (e.g., from nanomolar to micromolar) to determine the IC50 value for your specific cell line.[1][2]
Q2: How long should I treat my cells with this compound before assessing cell viability?
A2: The necessary treatment duration to observe a significant effect on cell viability is time-dependent and may require several cell cycles to become apparent.[2] It is advisable to perform a time-course experiment (e.g., 24, 48, 72 hours) to identify the optimal incubation period.[3]
Q3: Can the solvent used to dissolve this compound affect my cell viability results?
A3: Yes, the solvent (e.g., DMSO) can be toxic to cells at certain concentrations.[1][3] It is crucial to include a vehicle control in your experiments, which consists of cells treated with the same concentration of the solvent as that used for this compound. The final solvent concentration should typically be kept below 0.5%.[1][4]
Q4: How can I distinguish between apoptosis and necrosis induced by this compound?
A4: The Annexin V/PI staining assay is a reliable method to differentiate between these two forms of cell death. Early apoptotic cells will be Annexin V positive and PI negative, late apoptotic cells will be positive for both, and necrotic cells will be PI positive and Annexin V negative.[5]
Troubleshooting Guides
Issue 1: High Variability Between Replicate Wells in MTT/XTT Assays
High variability can mask the true effect of this compound. Below are potential causes and solutions.
| Possible Cause | Troubleshooting Steps | Rationale |
| Uneven Cell Seeding | Ensure a single-cell suspension before plating. Mix the cell suspension between seeding each replicate. Utilize a multichannel pipette for more consistent dispensing.[2] | The number of cells directly impacts the final readout of viability assays. |
| Edge Effects | Avoid using the outer wells of the microplate, as they are more susceptible to evaporation. Fill the outer wells with sterile PBS or media.[2] | Evaporation can concentrate media components and the inhibitor, leading to skewed results. |
| Inhibitor Precipitation | Visually inspect the this compound stock and working solutions for any precipitates. Prepare fresh dilutions for each experiment. | Poor solubility leads to inaccurate dosing and high variability.[1] |
| Inconsistent Incubation Time | Standardize the incubation time with the inhibitor across all experiments. | The effects of many inhibitors are time-dependent.[1][2] |
Issue 2: No Significant Difference in Viability Between Treated and Untreated Cells
If you do not observe the expected decrease in viability in your sensitive cell line, consider the following:
| Possible Cause | Troubleshooting Steps | Rationale |
| Sub-optimal Inhibitor Concentration | Perform a dose-response experiment with a broader range of concentrations to determine the IC50 for your specific cell line.[2] | The initial concentration range may be too low to induce a significant effect. |
| Inhibitor Instability | Prepare fresh dilutions of this compound from a stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.[2] | The inhibitor may degrade over time or with improper storage. |
| Incorrect Cell Line Status | Verify the characteristics of your cell line that are expected to confer sensitivity to this compound. | The cell line may not have the expected molecular markers for sensitivity.[2] |
| Acquired Resistance | If using a cell line that has been continuously cultured with the inhibitor, consider using a fresh, unexposed vial of cells.[2] | Prolonged exposure to an inhibitor can lead to the development of resistance. |
Issue 3: High Background or High Percentage of Positive Cells in Annexin V/PI Assay
| Possible Cause | Troubleshooting Steps | Rationale |
| Excessive Reagent Concentration | Titrate the Annexin V and PI concentrations to determine the optimal amount for your cell type.[5][6] | Over-concentration of fluorochromes can lead to non-specific binding and high background.[5] |
| Inadequate Washing | Increase the number and duration of wash steps after staining.[6] | Insufficient washing can leave unbound antibodies or dyes, contributing to background signal. |
| Cell Clumping | Keep cells and buffers at 4°C during preparation to minimize necrosis and apoptosis. Gently mix the sample before analysis.[6] | Cell aggregates can trap reagents and lead to inaccurate readings. |
| Mechanical Damage to Cells | Handle cells gently during harvesting and staining to avoid mechanical damage to the cell membrane. | Mechanical stress can cause false positives for PI staining.[5] |
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.[1]
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the medium containing the inhibitor or vehicle control.[1]
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C and 5% CO2.[1]
-
MTT Addition: Add 10 µL of MTT solution to each well to achieve a final concentration of 0.45 mg/ml.[7]
-
Incubation with MTT: Incubate for 1 to 4 hours at 37°C.[7]
-
Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[7]
-
Absorbance Reading: Mix to ensure complete solubilization and measure the absorbance at 570 nm.[7]
Protocol 2: Annexin V/PI Staining for Apoptosis
-
Cell Preparation: Induce apoptosis in your target cells by treating with this compound. Include untreated and positive controls. Harvest both adherent and floating cells. For adherent cells, use a gentle dissociation method, as EDTA can interfere with Annexin V binding.[6]
-
Washing: Wash the cells with cold PBS.
-
Centrifugation: Centrifuge at a low speed (e.g., 300-400 x g) for 5-10 minutes at 4°C.[6]
-
Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL. Add 5 µL of fluorescently labeled Annexin V and 5 µL of PI solution to 100 µL of the cell suspension.[6]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[6]
-
Analysis: Analyze the cells by flow cytometry within one hour of staining.
Visualizations
Caption: Hypothetical signaling pathway affected by this compound.
Caption: Experimental workflow for the MTT cell viability assay.
Caption: Logical relationships for troubleshooting cell viability assays.
References
Common pitfalls to avoid when using P18IN003.
Welcome to the technical support center for P18IN003, a novel and potent inhibitor of the Serine/Threonine Kinase XYZ. This guide is designed to assist researchers, scientists, and drug development professionals in utilizing this compound effectively in their experiments. Below you will find troubleshooting advice and frequently asked questions to help you overcome common pitfalls.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent and storage condition for this compound?
A1: this compound is supplied as a lyophilized powder. For stock solutions, we recommend dissolving this compound in DMSO at a concentration of 10 mM. The stock solution should be aliquoted and stored at -20°C to avoid repeated freeze-thaw cycles. For working solutions, dilute the DMSO stock in your desired aqueous buffer immediately before use. Please note that the solubility in aqueous buffers may be limited.
Q2: I am not observing the expected inhibitory effect of this compound on my target protein in cell-based assays. What could be the reason?
A2: Several factors could contribute to a lack of efficacy in cell-based assays. Please consider the following:
-
Cell Permeability: Ensure that your cell type is permeable to this compound. You may need to perform a cellular uptake assay.
-
Compound Stability: this compound may have a limited half-life in your cell culture medium. Consider a time-course experiment to determine its stability.
-
Off-target Effects: The observed cellular phenotype might be a result of off-target effects. We recommend performing a target engagement assay to confirm that this compound is binding to Kinase XYZ in your cells.
-
Incorrect Dosage: The optimal concentration of this compound can vary between cell lines. A dose-response experiment is crucial to determine the EC50 in your specific model.
Q3: I am observing significant cell toxicity at concentrations where I expect to see specific inhibition. How can I mitigate this?
A3: Off-target toxicity is a common challenge with small molecule inhibitors. Here are some suggestions:
-
Titrate the Concentration: Carefully determine the lowest effective concentration that inhibits Kinase XYZ without causing significant cell death.
-
Reduce Incubation Time: Shorter exposure times may be sufficient to observe the desired inhibitory effect while minimizing toxicity.
-
Use a More Specific Analog: If available, consider using a more specific chemical analog of this compound.
-
Control Experiments: Always include appropriate vehicle controls (e.g., DMSO) and toxicity controls in your experimental design.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent results between experiments | 1. Variability in compound preparation. 2. Inconsistent cell passage number or density. 3. Freeze-thaw cycles of the stock solution. | 1. Prepare fresh working solutions for each experiment from a single, validated stock. 2. Maintain consistent cell culture conditions. 3. Aliquot the stock solution upon initial preparation to avoid repeated freezing and thawing. |
| Precipitation of this compound in aqueous buffer | Low aqueous solubility of the compound. | 1. Ensure the final DMSO concentration in your assay is at a tolerable level for your cells (typically <0.5%). 2. Consider using a formulation with solubility enhancers, if compatible with your experimental system. 3. Prepare the final dilution immediately before adding to the cells. |
| Unexpected activation of a signaling pathway | Potential off-target effects or paradoxical activation. | 1. Perform a kinome scan to identify potential off-target interactions. 2. Validate the effect with a secondary, structurally distinct inhibitor of Kinase XYZ. 3. Use genetic approaches (e.g., siRNA or CRISPR) to confirm that the observed phenotype is on-target. |
Experimental Protocols
Determining the IC50 of this compound in a Biochemical Assay
This protocol describes a typical in vitro kinase assay to determine the half-maximal inhibitory concentration (IC50) of this compound against recombinant Kinase XYZ.
Methodology:
-
Prepare a reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
Serially dilute this compound in DMSO, and then further dilute into the reaction buffer.
-
In a 96-well plate, add 5 µL of the diluted this compound or vehicle (DMSO).
-
Add 20 µL of a solution containing the substrate peptide and ATP to each well.
-
Initiate the kinase reaction by adding 25 µL of recombinant Kinase XYZ.
-
Incubate the plate at 30°C for 60 minutes.
-
Terminate the reaction by adding a stop solution (e.g., EDTA).
-
Quantify the amount of phosphorylated substrate using a suitable detection method (e.g., ADP-Glo™ Kinase Assay).
-
Plot the percentage of kinase activity against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50.
Western Blot Analysis of Downstream Signaling
This protocol outlines the steps to assess the effect of this compound on the phosphorylation of a known downstream substrate of Kinase XYZ in a cellular context.
Methodology:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound or vehicle (DMSO) for the desired time.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the downstream substrate.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip and re-probe the membrane with an antibody for the total protein as a loading control.
Visualizations
Caption: Troubleshooting workflow for inconsistent experimental results.
Caption: Simplified signaling pathway showing the inhibitory action of this compound.
Technical Support Center: Optimizing SR-3029 Dosage for Cancer Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to adjusting SR-3029 dosage for various cancer cell lines. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for SR-3029?
SR-3029 is a potent and selective ATP-competitive inhibitor of Casein Kinase 1δ (CK1δ) and Casein Kinase 1ε (CK1ε).[1][2][3] Its principal mechanism involves the disruption of the Wnt/β-catenin signaling pathway.[1][3][4] By inhibiting CK1δ/ε, SR-3029 prevents the phosphorylation of proteins within the β-catenin destruction complex. This leads to a reduction in nuclear β-catenin levels and subsequent downregulation of Wnt target genes responsible for cell proliferation and survival.[1][5][6]
Q2: How should I prepare and store SR-3029 stock solutions?
SR-3029 is typically supplied as a solid. To prepare a stock solution, dissolve the compound in high-quality, anhydrous DMSO to a concentration of 10-20 mM.[1][7] It is recommended to aliquot the stock solution into single-use volumes to prevent degradation from repeated freeze-thaw cycles. Store the stock solution at -20°C or -80°C for long-term stability.[1][7] For working solutions, dilute the DMSO stock into your cell culture medium immediately before use. Ensure the final DMSO concentration in your experiment is low (ideally below 0.1%) to avoid solvent-induced cytotoxicity, and always include a vehicle control with the same DMSO concentration in your experimental setup.[1][7]
Q3: What is a recommended starting concentration range for SR-3029 in cell culture experiments?
The optimal concentration of SR-3029 is highly dependent on the specific cell line and the experimental endpoint. Based on published data, a starting concentration range of 10 nM to 1 µM is recommended for most in vitro cell-based assays.[1] For instance, SR-3029 has demonstrated inhibitory effects on A375 melanoma cells with an EC50 of 86 nM and on MDA-MB-231 breast cancer cells with an EC50 of 26 nM.[1] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.[1]
Q4: What are the known off-target effects of SR-3029?
While SR-3029 is highly selective for CK1δ and CK1ε, some off-target activity has been observed at higher concentrations.[1] At a concentration of 10 µM, SR-3029 can inhibit other kinases such as MYLK4, FLT3, Cdk4/cyclin D1, and MARK2 by more than 90%.[1] It also shows inhibitory activity against CDK4/cyclin D1, CDK4/cyclin D3, CDK6/cyclin D1, and CDK6/cyclin D3 with IC50 values in the range of 368-576 nM.[1] Researchers should consider these potential off-target effects when interpreting data from experiments using high concentrations of SR-3029.
Data Presentation
Table 1: Inhibitory Activity of SR-3029
| Target | IC50 (nM) | Ki (nM) |
| Casein Kinase 1δ (CK1δ) | 44[1][2][8][9] | 97[2] |
| Casein Kinase 1ε (CK1ε) | 260[1][2][8][9] | 97[2] |
Table 2: Cellular Activity of SR-3029 in Various Cancer Cell Lines
| Cell Line | Cancer Type | EC50 (nM) | Notes |
| A375 | Human Melanoma | 86[1][2][10] | |
| MDA-MB-231 | Triple-Negative Breast Cancer | 26[1] | |
| UMUC3 | Bladder Cancer | 26[2] | |
| U2OS | Osteosarcoma | 9[2] | |
| MCF7 | Breast Cancer | Less potent activity[2][10] | Expresses low amounts of CK1δ.[2][10] |
| T47D | Breast Cancer | Less potent activity[2][10] | Expresses low amounts of CK1δ.[2][10] |
| MCF10A | Non-tumorigenic breast epithelial | Less potent activity[2][10] | Expresses low amounts of CK1δ.[2][10] |
Mandatory Visualizations
Caption: SR-3029 inhibits CK1δ/ε, disrupting the β-catenin destruction complex in the Wnt signaling pathway.
Caption: A troubleshooting workflow for adjusting SR-3029 dosage in cell line experiments.
Experimental Protocols
Protocol 1: Determining the EC50 of SR-3029 using an MTT Assay
This protocol outlines the steps to determine the half-maximal effective concentration (EC50) of SR-3029 on the viability of a specific cancer cell line.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
SR-3029
-
DMSO
-
96-well plates
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution
-
Solubilization solution (e.g., DMSO or isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[10]
-
Compound Preparation: Prepare a serial dilution of SR-3029 in the appropriate cell culture medium. A common starting range is from 1 nM to 10 µM. Include a vehicle control (e.g., 0.1% DMSO).[1]
-
Treatment: Remove the overnight culture medium and replace it with the medium containing the various concentrations of SR-3029 or the vehicle control.[1]
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.[1][10]
-
MTT Addition: Add MTT solution to each well and incubate until purple formazan crystals are visible.[10]
-
Solubilization: Dissolve the formazan crystals by adding a solubilization solution to each well.[10]
-
Absorbance Reading: Measure the absorbance of the solution using a microplate reader at a wavelength of 570 nm.[10]
-
EC50 Calculation: Calculate cell viability as a percentage of the vehicle control and plot the dose-response curve to determine the EC50 value.[10]
Protocol 2: Assessing Wnt/β-catenin Pathway Inhibition by Western Blot
This protocol describes how to detect changes in the levels of key proteins in the Wnt/β-catenin pathway following treatment with SR-3029.
Materials:
-
Cancer cells treated with SR-3029
-
Lysis buffer
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE equipment
-
PVDF or nitrocellulose membrane
-
Blocking buffer
-
Primary antibodies (e.g., anti-β-catenin, anti-active-β-catenin, anti-Lamin B1)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Protein Extraction: Extract total protein from treated and control cells using a suitable lysis buffer.[10]
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay.[10]
-
SDS-PAGE: Separate equal amounts of protein by size using SDS-PAGE.[10]
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[10]
-
Blocking: Block the membrane to prevent non-specific antibody binding.[10]
-
Antibody Incubation: Incubate the membrane with a primary antibody specific for the protein of interest (e.g., β-catenin), followed by incubation with an HRP-conjugated secondary antibody.[10]
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.[10]
-
Analysis: Quantify the band intensities to determine the relative protein levels. A decrease in nuclear β-catenin is an indicator of SR-3029 target engagement.[11]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| High Cell Toxicity or Death | The concentration of SR-3029 is too high for the specific cell line. | Perform a dose-response curve (e.g., from 1 nM to 10 µM) to determine the cytotoxic threshold for your cells.[1] |
| The incubation time is too long. | Conduct a time-course experiment (e.g., 24, 48, 72 hours) to find the optimal treatment duration.[1] | |
| No or Weak Biological Effect Observed | The concentration of SR-3029 is too low. | Perform a dose-response experiment to determine the effective concentration for your cell line. Refer to the provided dosage tables for guidance.[1] |
| The incubation time is too short. | Increase the incubation time to allow for the compound to exert its biological effects. A time-course experiment is recommended.[1] | |
| Low solubility of SR-3029 in aqueous solutions. | After diluting the stock solution into the culture medium, gently vortex or pipette up and down to ensure it is fully dissolved before adding to the cells. Visually inspect the medium for any signs of precipitation.[1] | |
| The Wnt/β-catenin pathway is not active or is mutated downstream of CK1δ/ε in the cell line. | Verify the status of the Wnt pathway components in your cell line (e.g., check for mutations in APC, Axin, or β-catenin).[7] |
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. CK1δ: a pharmacologically tractable Achilles’ heel of Wnt-driven cancers? - Cheong - Annals of Translational Medicine [atm.amegroups.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. SR 3029 | Casein Kinase 1 | Tocris Bioscience [tocris.com]
- 9. selleckchem.com [selleckchem.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
P18IN003 quality control and purity assessment.
Technical Support Center: P18IN003
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with this compound. The information is designed to address common issues encountered during quality control and purity assessment experiments.
Troubleshooting Guides
This section provides solutions to specific problems that may arise during the analysis of this compound.
Issue 1: Inconsistent Peak Areas in HPLC Analysis
-
Question: Why am I observing significant variability in the peak areas for this compound across multiple injections of the same sample?
-
Possible Causes & Solutions:
-
Improper Sample Preparation: Ensure the sample is fully dissolved and homogenous before injection. Vortex and centrifuge the sample to remove any particulates.
-
Injector Issues: Check for air bubbles in the injector syringe or sample loop. Purge the injector to remove any trapped bubbles.
-
Leaky Connections: Inspect all fittings and connections between the injector, column, and detector for any signs of leaks.
-
Column In-equivalency: If the column is not properly equilibrated to the mobile phase, it can lead to variable retention times and peak areas. Ensure the column is flushed with a sufficient volume of the mobile phase before starting the analysis.
-
Issue 2: Appearance of Unexpected Peaks in the Chromatogram
-
Question: My chromatogram for this compound shows extra peaks that I don't expect. What could be the source of these impurities?
-
Possible Causes & Solutions:
-
Sample Degradation: this compound may be unstable under the current storage or experimental conditions. Review the compound's stability data and ensure it is handled appropriately (e.g., protection from light, temperature control).
-
Contaminated Solvents or Reagents: Use high-purity, HPLC-grade solvents and fresh reagents to prepare the mobile phase and sample solutions.
-
Carryover from Previous Injections: Implement a robust needle wash protocol and inject a blank solvent run to check for carryover from a previous, more concentrated sample.
-
Interaction with Vial/Cap: The compound may be interacting with the sample vial or cap material. Use inert vial and cap materials (e.g., silanized glass, PTFE-lined caps).
-
Issue 3: Poor Peak Shape (Tailing or Fronting) in HPLC
-
Question: The chromatographic peak for this compound is not symmetrical. What can I do to improve the peak shape?
-
Possible Causes & Solutions:
-
Column Overload: The concentration of the injected sample may be too high. Dilute the sample and reinject.
-
Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of this compound, leading to poor peak shape. Adjust the mobile phase pH to be at least 2 units away from the pKa of the compound.
-
Column Degradation: The stationary phase of the column may be degrading. Replace the column with a new one of the same type.
-
Secondary Interactions: The analyte may be interacting with active sites on the silica backbone of the column. Try a different column chemistry (e.g., end-capped C18) or add a competing amine to the mobile phase if the compound is basic.
-
Frequently Asked Questions (FAQs)
Purity & Stability
-
Q1: What is the recommended method for determining the purity of this compound?
-
A1: A combination of analytical techniques is recommended for a comprehensive purity assessment. High-Performance Liquid Chromatography (HPLC) with UV detection is a primary method for quantifying impurities.[1][2] Orthogonal techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) for impurity identification and Quantitative Nuclear Magnetic Resonance (qNMR) for an absolute purity determination are also advised.[2][3]
-
-
Q2: How should I store this compound to ensure its stability?
-
A2: For long-term storage, this compound should be stored as a solid at -20°C, protected from light and moisture. For short-term storage in solution, it is recommended to use a suitable solvent and store at 4°C for no longer than 24 hours. Always refer to the specific product datasheet for the most accurate storage recommendations.
-
Analytical Methods
-
Q3: Can I use a method other than HPLC for purity analysis?
-
A3: While HPLC is a standard and robust method, other techniques can be employed.[4] For instance, Ultra-High-Performance Liquid Chromatography (UHPLC) can offer faster analysis times and higher resolution. Capillary Electrophoresis (CE) is another powerful separation technique that can be used as an orthogonal method.
-
-
Q4: What should I do if I see a discrepancy between purity results from different analytical methods?
-
A4: Discrepancies between methods are not uncommon and can provide valuable information about the impurity profile.[3] For example, an impurity may be visible by mass spectrometry (LC-MS) but not by UV detection in HPLC if it lacks a chromophore. Investigate the properties of the impurities and the detection principles of each method to understand the differences.
-
Quantitative Data Summary
The following table summarizes typical quality control specifications for a small molecule drug candidate like this compound.
| Parameter | Method | Specification |
| Purity (by HPLC) | HPLC-UV | ≥ 98.0% |
| Identity | LC-MS, NMR | Conforms to structure |
| Related Substances | HPLC-UV | Individual Impurity ≤ 0.1% |
| Total Impurities ≤ 0.5% | ||
| Residual Solvents | GC-HS | Conforms to ICH limits |
| Water Content | Karl Fischer | ≤ 0.5% w/w |
Experimental Protocols
Protocol 1: Purity Determination by Reverse-Phase HPLC
This protocol outlines a general method for determining the purity of this compound.
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Reversed-Phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm).[2]
-
-
Reagents:
-
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
-
Sample Preparation:
-
Accurately weigh and dissolve this compound in a suitable solvent (e.g., 50:50 Water:Acetonitrile) to a final concentration of 1 mg/mL.[2]
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.[2]
-
Column Temperature: 30°C.
-
Detector Wavelength: 254 nm (or the λmax of this compound).
-
Gradient:
-
0-20 min: 5% to 95% B.
-
20-25 min: 95% B.
-
25-26 min: 95% to 5% B.
-
26-30 min: 5% B.
-
-
-
Data Analysis:
-
Integrate the peak area of the main component and all impurities.
-
Calculate the purity as the percentage of the main peak area relative to the total peak area.[2]
-
-
Visualizations
Caption: A typical workflow for the quality control assessment of this compound.
References
- 1. cs.purdue.edu [cs.purdue.edu]
- 2. benchchem.com [benchchem.com]
- 3. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Strategies for peak-purity assessment in liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Safe Handling of P18IN003
Disclaimer: A specific Safety Data Sheet (SDS) for P18IN003 (CAS No. 71727-40-7) was not publicly available at the time of this document's creation. The following guidance is based on general safety protocols for handling potent, small molecule kinase inhibitors in a laboratory setting. Researchers, scientists, and drug development professionals must consult the compound-specific SDS provided by the supplier before commencing any experimental work.
This technical support center provides essential information for the safe handling of this compound in the laboratory. The content is structured to address potential issues and questions that may arise during your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary hazards?
A1: this compound is a potent and selective inhibitor of p18(INK4C), a cyclin-dependent kinase inhibitor. As a potent small molecule, it should be handled with care. The primary hazards, typical for this class of compounds, include potential skin and eye irritation, and possible systemic effects if inhaled or ingested. The full toxicological properties have not been extensively documented.[1][2][3]
Q2: What are the fundamental safety precautions I should take before working with this compound?
A2: Before handling this compound, you must:
-
Obtain and thoroughly read the Safety Data Sheet (SDS) from your supplier.
-
Be fully trained on the potential hazards and safe handling procedures for potent compounds.
-
Ensure you have the correct Personal Protective Equipment (PPE) and that it is in good condition.[2]
-
Know the location and proper use of emergency equipment such as safety showers, eyewash stations, and spill kits.
-
Have a designated and approved work area, preferably a fume hood or other ventilated enclosure.
Q3: What Personal Protective Equipment (PPE) is required when handling this compound?
A3: Standard PPE for handling potent compounds like this compound includes:
-
Eye Protection: Chemical safety goggles.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A lab coat, fully fastened.
-
Respiratory Protection: While not always required for handling small quantities in a properly functioning fume hood, a respirator may be necessary for weighing larger quantities or if there is a risk of aerosolization.[1][4]
Q4: How should I store this compound?
A4: this compound should be stored in a cool, dry, and well-ventilated area, away from incompatible materials. It should be kept in a tightly sealed container, clearly labeled with the compound name and any hazard warnings.[1]
Q5: What is the proper procedure for disposing of this compound waste?
A5: All waste containing this compound, including empty containers, contaminated PPE, and experimental materials, must be disposed of as hazardous chemical waste. Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this compound down the drain.[4]
Troubleshooting Guide
Q: I need to weigh out a small amount of this compound powder. What is the safest way to do this?
A: Weighing potent powders presents a risk of inhalation. It is crucial to perform this task in a ventilated enclosure, such as a fume hood or a balance enclosure, to minimize exposure to airborne particles. Use appropriate anti-static weighing dishes and handle the powder gently to avoid creating dust.
Q: I accidentally spilled a small amount of this compound solution on my gloved hand. What should I do?
A: Immediately remove the contaminated glove, avoiding contact with your skin. Wash your hands thoroughly with soap and water. Dispose of the contaminated glove in the designated hazardous waste container.
Q: A small amount of this compound powder has spilled on the lab bench. How should I clean it up?
A: For a small spill of solid this compound, carefully dampen a piece of absorbent material with a suitable solvent (e.g., ethanol or methanol, if compatible) and gently wipe the area. For a larger spill, cover it with a suitable absorbent material from a chemical spill kit, and then carefully scoop the material into a labeled hazardous waste container. Avoid dry sweeping, which can generate dust. Always wear appropriate PPE during cleanup.[2]
Q: I think I may have inhaled some this compound dust. What are the immediate first aid steps?
A: Move to an area with fresh air immediately. If you experience any difficulty breathing or other symptoms, seek immediate medical attention. Inform your supervisor and provide them with the Safety Data Sheet for this compound to share with medical personnel.[2]
Quantitative Data Summary
As a specific SDS for this compound is not available, the following table provides general exposure limit guidelines for potent pharmaceutical compounds. These are not specific to this compound and should be used for informational purposes only.
| Parameter | Value | Source |
| Occupational Exposure Limit (OEL) | Typically in the range of 1-10 µg/m³ for potent compounds. | General Pharmaceutical Industry Standards |
| Permissible Exposure Limit (PEL) | Not Established | - |
| Threshold Limit Value (TLV) | Not Established | - |
Experimental Protocols
Protocol for Safe Handling and Weighing of this compound
-
Preparation: Don all required PPE (safety goggles, nitrile gloves, lab coat). Ensure the fume hood is functioning correctly.
-
Weighing: Place an analytical balance inside the fume hood. Use an anti-static weighing dish.
-
Transfer: Carefully transfer the desired amount of this compound powder from the stock container to the weighing dish using a clean spatula.
-
Closure: Securely close the stock container immediately after use.
-
Cleanup: Decontaminate the spatula and any other tools used with an appropriate solvent. Dispose of any contaminated wipes or weighing dishes in the designated hazardous waste container.
Protocol for Preparation of a this compound Stock Solution
-
Preparation: Perform all steps in a fume hood while wearing appropriate PPE.
-
Solvent Addition: Add the desired solvent (e.g., DMSO) to a sterile, labeled container.
-
Compound Addition: Carefully add the pre-weighed this compound powder to the solvent.
-
Dissolution: Cap the container and mix gently by inversion or vortexing until the compound is fully dissolved.
-
Storage: Store the stock solution at the recommended temperature, protected from light if necessary.
Protocol for Disposal of this compound Waste
-
Segregation: Collect all this compound waste (solid and liquid) in separate, clearly labeled, and leak-proof containers.
-
Labeling: Label the waste containers with "Hazardous Waste," the name of the chemical (this compound), and the primary hazard(s).
-
Storage: Store the waste containers in a designated satellite accumulation area.
-
Disposal Request: Follow your institution's procedures for requesting a hazardous waste pickup.
Visualizations
Caption: Standard workflow for safely handling this compound in a laboratory setting.
Caption: General procedure for cleaning up a chemical spill of this compound.
References
Validation & Comparative
Comparative Analysis of NOX Inhibitors: Potency and Selectivity Profile of P18IN003 and Other Key Modulators
A comprehensive review of the potency and isoform selectivity of NADPH oxidase (NOX) inhibitors is crucial for researchers in drug discovery and development. This guide provides a comparative analysis of prominent NOX inhibitors. Following a comprehensive search of publicly available scientific literature and databases, no specific data regarding the potency or selectivity of a compound designated "P18IN003" could be retrieved. Therefore, this guide will focus on a comparison of other well-characterized NOX inhibitors: GKT137831 (Setanaxib), VAS2870, and ML171.
Data Presentation: Potency and Selectivity of NOX Inhibitors
The inhibitory activity of small molecules against different NOX isoforms is a critical determinant of their potential therapeutic application and their utility as research tools. The half-maximal inhibitory concentration (IC50) or the inhibitor constant (Ki) are key parameters used to quantify the potency of these compounds. The following table summarizes the available data for GKT137831, VAS2870, and ML171 against various human NOX isoforms.
| Inhibitor | NOX1 | NOX2 | NOX3 | NOX4 | NOX5 | Primary Target(s) |
| GKT137831 (Setanaxib) | Ki: 110-140 nM[1][2] | Ki: 1750 nM[3] | - | Ki: 110-140 nM[1][2] | Ki: 410 nM[3] | NOX1/NOX4 |
| VAS2870 | IC50: ~low µM[4][5] | IC50: 0.7-1.1 µM[6][7] | - | IC50: 12.3 µM[7] | IC50: ~high µM[4] | Pan-NOX (higher potency for NOX2) |
| ML171 | IC50: 0.129-0.25 µM[8][9] | IC50: 5 µM[9] | IC50: 3 µM[9] | IC50: >3-5 µM[9] | - | NOX1 |
Experimental Protocols
The determination of inhibitor potency and selectivity against NOX isoforms relies on robust and specific assay methodologies. Below are outlines of common experimental protocols used in the characterization of NOX inhibitors.
Cell-Based Assays for ROS Detection
-
Amplex® Red (or other H₂O₂-sensitive fluorescent probes) Assay: This is a widely used method to measure the release of hydrogen peroxide (H₂O₂) from cells.
-
Cell Culture: HEK293 cells are often used for heterologous expression of individual NOX isoforms. For endogenous expression studies, cell lines like HT29 (expressing NOX1) or differentiated HL-60 cells (expressing NOX2) are common models.
-
Inhibitor Treatment: Cells are pre-incubated with various concentrations of the test inhibitor (e.g., this compound, GKT137831) for a specified period.
-
NOX Activation: NOX activity is stimulated using an appropriate agonist. For example, Phorbol 12-myristate 13-acetate (PMA) is a common activator for NOX1 and NOX2.
-
Detection: Amplex® Red reagent, in the presence of horseradish peroxidase (HRP), reacts with H₂O₂ to produce the fluorescent compound resorufin. The fluorescence is measured using a plate reader.
-
Data Analysis: The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
-
Lucigenin-Enhanced Chemiluminescence Assay: This method is employed for the detection of superoxide (O₂⁻).
-
Sample Preparation: Cells or membrane preparations containing the NOX enzyme of interest are prepared.
-
Reaction Mixture: The sample is incubated in a buffer containing NADPH (the substrate for NOX enzymes) and lucigenin.
-
Inhibitor Addition: The test compound is added at varying concentrations.
-
Chemiluminescence Measurement: The reaction of lucigenin with superoxide generates a light signal that is quantified using a luminometer.
-
IC50 Determination: The IC50 is determined from the concentration-response curve.
-
Cell-Free Assays
Cell-free assays utilize isolated membrane fractions containing the NOX enzyme to directly assess the effect of an inhibitor on enzyme activity without the complexities of cellular uptake and metabolism.
-
Membrane Preparation: Membranes from cells overexpressing a specific NOX isoform are isolated.
-
Assay Components: The reaction buffer includes the isolated membranes, NADPH, and a detection reagent (e.g., cytochrome c for superoxide or Amplex Red for H₂O₂).
-
Inhibition Measurement: The assay is run in the presence of different concentrations of the inhibitor. The rate of product formation is measured spectrophotometrically or fluorometrically.
-
Analysis: This method provides a direct measure of the inhibitor's interaction with the NOX enzyme complex.
Mandatory Visualization
Signaling Pathway of NOX Activation
The following diagram illustrates a generalized signaling pathway for the activation of NADPH oxidases, leading to the production of reactive oxygen species.
Caption: Generalized NOX activation pathway.
Experimental Workflow for NOX Inhibitor Screening
This diagram outlines a typical workflow for screening and characterizing novel NOX inhibitors.
Caption: NOX inhibitor screening workflow.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. biorxiv.org [biorxiv.org]
- 5. biorxiv.org [biorxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
A Comparative Guide to NOX Inhibition: Unraveling the Roles of VAS2870
For researchers, scientists, and drug development professionals, understanding the specificity and efficacy of chemical probes is paramount for accurate and reproducible experimental outcomes. This guide provides a detailed comparison of two molecules, P18IN003 and VAS2870, in the context of NADPH oxidase (NOX) inhibition studies. While initial interest may place these compounds in a head-to-head comparison, this guide clarifies their distinct mechanisms of action and provides a comprehensive overview of VAS2870 as a tool for studying NOX-mediated signaling.
Initial investigations into the comparative efficacy of this compound and VAS2870 for NOX inhibition have revealed a critical distinction between the two compounds. This compound is a potent and selective inhibitor of p18(INK4C), a cyclin-dependent kinase inhibitor involved in cell cycle regulation.[1][2] Its mechanism of action is unrelated to the NOX family of enzymes. Therefore, a direct comparison of this compound and VAS2870 for NOX inhibition is not scientifically valid.
This guide will now focus on providing a comprehensive overview of VAS2870 as a widely used NOX inhibitor, including its performance data, experimental protocols, and the signaling pathways it perturbs.
VAS2870: A Pan-NOX Inhibitor
VAS2870 is a well-characterized small molecule that acts as a pan-inhibitor of the NADPH oxidase (NOX) family of enzymes.[3] These enzymes are a major source of reactive oxygen species (ROS) in a variety of cell types and are implicated in numerous physiological and pathological processes.
Quantitative Performance Data
The inhibitory activity of VAS2870 has been evaluated against several NOX isoforms. The half-maximal inhibitory concentration (IC50) values provide a quantitative measure of its potency.
| NOX Isoform | IC50 Value (µM) | Assay Type | Reference |
| NOX1 | ~10 | Cell-free | [4] |
| NOX2 | 0.7 - 10.6 | Cell-based & Cell-free | [5][6] |
| NOX4 | ~10 - 12.3 | Cell-free | [4][6] |
| NOX5 | Inhibitory activity confirmed | Cell-based | [4] |
Note: IC50 values can vary depending on the specific experimental conditions, including the assay type (cell-based vs. cell-free) and the specific reagents used.
Experimental Protocols
Accurate assessment of NOX inhibition requires robust and well-defined experimental protocols. Below are detailed methodologies for key experiments used to characterize the effects of VAS2870.
Measurement of Intracellular ROS Production
Objective: To quantify the effect of VAS2870 on intracellular reactive oxygen species (ROS) levels.
Methodology:
-
Cell Culture: Plate cells of interest (e.g., vascular smooth muscle cells, endothelial cells) in a suitable multi-well plate and culture until they reach the desired confluence.
-
Inhibitor Pre-incubation: Pre-incubate the cells with varying concentrations of VAS2870 (e.g., 0.1 - 20 µM) or vehicle control (DMSO) for a specified period (e.g., 30 minutes) at 37°C.
-
Stimulation: Induce ROS production by treating the cells with a known NOX activator, such as phorbol 12-myristate 13-acetate (PMA), angiotensin II, or platelet-derived growth factor (PDGF).
-
ROS Detection: Add a fluorescent ROS probe, such as 2',7'-dichlorofluorescin diacetate (DCF-DA), to the cells. DCF-DA is cell-permeable and is oxidized by ROS to the highly fluorescent dichlorofluorescein (DCF).
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence plate reader or a fluorescence microscope at appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 535 nm emission for DCF).
-
Data Analysis: Normalize the fluorescence intensity of the inhibitor-treated wells to the vehicle-treated control wells to determine the percentage of ROS inhibition.
Cell Migration Assay (Boyden Chamber Assay)
Objective: To assess the impact of VAS2870 on cell migration, a process often regulated by NOX-derived ROS.
Methodology:
-
Cell Preparation: Culture cells to sub-confluence, then serum-starve them for a defined period (e.g., 24 hours) to reduce basal migration.
-
Inhibitor Treatment: Detach the cells and resuspend them in a serum-free medium containing different concentrations of VAS2870 or vehicle control.
-
Assay Setup: Place a cell-permeable membrane with a defined pore size (e.g., 8 µm) into a multi-well plate. Add a chemoattractant (e.g., PDGF) to the lower chamber.
-
Cell Seeding: Seed the inhibitor-treated cells into the upper chamber of the insert.
-
Incubation: Incubate the plate at 37°C for a sufficient time to allow for cell migration (e.g., 4-24 hours).
-
Cell Staining and Quantification: Remove the non-migrated cells from the upper surface of the membrane. Fix and stain the migrated cells on the lower surface of the membrane with a suitable stain (e.g., crystal violet).
-
Data Analysis: Count the number of migrated cells in several microscopic fields for each condition. Express the data as the percentage of migration relative to the vehicle-treated control.
Signaling Pathways and Experimental Workflows
To visualize the complex biological processes involved, the following diagrams illustrate the NOX signaling pathway and a typical experimental workflow for evaluating NOX inhibitors.
Caption: Generalized NOX signaling pathway.
Caption: Workflow for evaluating NOX inhibitors.
References
- 1. This compound|71727-40-7|MOLNOVA [molnova.cn]
- 2. This compound | CDK | TargetMol [targetmol.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Evolution of NADPH Oxidase Inhibitors: Selectivity and Mechanisms for Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The NOX toolbox: validating the role of NADPH oxidases in physiology and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Validating NOX5 Inhibition: A Comparative Guide to Current Alternatives
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of currently documented inhibitors of NADPH Oxidase 5 (NOX5) and details key experimental protocols for validation. Notably, a comprehensive search of publicly available scientific literature and databases did not yield any information on "P18IN003" regarding its inhibitory effect on NOX5 activity. Therefore, this guide focuses on established alternative compounds.
Comparative Inhibitory Activity of NOX5 Inhibitors
The selection of an appropriate inhibitor is critical for studying the physiological and pathological roles of NOX5. The following table summarizes the inhibitory potency of several commercially available small molecules against NOX5 and other NOX isoforms. This data, presented as IC50 (half-maximal inhibitory concentration) or Ki (inhibitor constant), allows for an assessment of both potency and selectivity.
| Inhibitor | NOX5 | NOX1 | NOX2 | NOX4 | Reference(s) |
| ML090 | IC50: ~0.01 µM | IC50: >10 µM | IC50: >10 µM | IC50: >10 µM | [1] |
| Celastrol | IC50: 3.13 ± 0.85 µM | IC50: 0.41 ± 0.20 µM | IC50: 0.59 ± 0.34 µM | IC50: 2.79 ± 0.79 µM | [2] |
| GKT137831 | Ki: 410 ± 100 nM | Ki: 110 ± 30 nM | Ki: 1750 ± 700 nM | Ki: 140 ± 40 nM | [3] |
| VAS2870 | Inhibition demonstrated, but specific IC50 values are not consistently reported. | Inhibition demonstrated. | IC50: ~0.7 µM - 10.6 µM | Inhibition demonstrated. | [1][4][5] |
Key Experimental Protocols for NOX5 Activity Validation
Accurate determination of NOX5 inhibition requires robust and validated experimental assays. The following are detailed protocols for two common methods used to measure superoxide production by NOX5.
Cytochrome c Reduction Assay
This spectrophotometric assay measures the superoxide-dependent reduction of cytochrome c.
Principle: Superoxide anions (O₂⁻), produced by active NOX5, reduce the oxidized form of cytochrome c (Fe³⁺) to its reduced form (Fe²⁺). This reduction leads to an increase in absorbance at 550 nm.
Experimental Protocol:
-
Reaction Mixture Preparation: In a 96-well plate or cuvette, prepare a reaction mixture containing:
-
Phosphate buffer (e.g., 65 mM sodium phosphate, pH 7.0)
-
EGTA (1 mM)
-
MgCl₂ (1 mM)
-
FAD (10 µM)
-
Cytochrome c (50-100 µM)
-
Membrane preparation containing human NOX5.
-
-
Inhibitor Incubation: Add the test inhibitor (e.g., this compound alternative) at various concentrations to the reaction mixture and incubate for a predetermined time (e.g., 10-15 minutes) at room temperature.
-
Initiation of Reaction: Initiate the reaction by adding NADPH (final concentration ~100-200 µM).
-
Measurement: Immediately measure the change in absorbance at 550 nm over time using a spectrophotometer.
-
Data Analysis: The rate of cytochrome c reduction is calculated from the linear portion of the absorbance curve. The inhibitory effect is determined by comparing the rates in the presence and absence of the inhibitor. Superoxide dismutase (SOD), which scavenges superoxide, can be used as a control to confirm the specificity of the assay.
MCLA Chemiluminescence Assay
This assay utilizes a chemiluminescent probe that is highly sensitive and specific for superoxide.
Principle: 2-methyl-6-(p-methoxyphenyl)-3,7-dihydroimidazo[1,2-a]pyrazin-3-one (MCLA) reacts with superoxide to produce a light-emitting product. The intensity of the emitted light is proportional to the amount of superoxide produced.
Experimental Protocol:
-
Reaction Mixture Preparation: In a white, opaque 96-well plate, prepare a reaction mixture containing:
-
Phosphate-buffered saline (PBS) with Ca²⁺ (1 mM)
-
FAD (0.5 µM)
-
MCLA (1 µM)
-
Membrane preparation containing human NOX5.
-
-
Inhibitor Incubation: Add the test inhibitor at various concentrations and incubate for 10 minutes at 25°C.
-
Initiation of Reaction: Initiate the reaction by adding NADPH (final concentration ~100 µM).
-
Measurement: Immediately measure the chemiluminescence using a luminometer.
-
Data Analysis: The inhibitory effect is calculated by comparing the light intensity in the presence of the inhibitor to the control (vehicle-treated) samples.
Visualizing NOX5 Signaling and Experimental Workflow
To further clarify the mechanisms and validation processes, the following diagrams are provided.
Caption: NOX5 Activation and Inhibition Pathway.
Caption: Experimental Workflow for NOX5 Inhibitor Validation.
References
- 1. biorxiv.org [biorxiv.org]
- 2. The Quest for Selective Nox Inhibitors and Therapeutics: Challenges, Triumphs and Pitfalls - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Therapeutic potential of NADPH oxidase 1/4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Evolution of NADPH Oxidase Inhibitors: Selectivity and Mechanisms for Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of P18IN003 and GKT137831: A Guide for Researchers
Initial Assessment: A direct head-to-head comparison of P18IN003 and GKT137831 as inhibitors of the same target is not feasible, as they act on fundamentally different protein classes. This compound is an inhibitor of the cyclin-dependent kinase inhibitor p18(INK4C), while GKT137831 is a dual inhibitor of NADPH oxidase 1 (NOX1) and NOX4. This guide provides a comprehensive overview of each compound, including their mechanism of action, available experimental data, and relevant protocols to aid researchers in their distinct fields of study.
GKT137831 (Setanaxib): A Dual NOX1/NOX4 Inhibitor
GKT137831, also known as Setanaxib, is a potent, orally active small molecule that dually inhibits the NOX1 and NOX4 isoforms of the NADPH oxidase enzyme family.[1][2] These enzymes are critical mediators of cellular reactive oxygen species (ROS) production and have been implicated in a variety of pathological conditions, including fibrosis, inflammation, and cardiovascular disease.[3][4]
Quantitative Data Summary
| Parameter | Value | Target | Reference |
| Ki (human NOX1) | 110 ± 30 nM | NOX1 | [5] |
| Ki (human NOX4) | 140 ± 40 nM | NOX4 | [5] |
| Ki (human NOX2) | 1750 ± 700 nM | NOX2 | [5] |
| Ki (human NOX5) | 410 ± 100 nM | NOX5 | [5] |
Mechanism of Action
GKT137831 exerts its therapeutic effects by directly inhibiting the enzymatic activity of NOX1 and NOX4, thereby reducing the production of ROS, such as superoxide and hydrogen peroxide.[3][5] This reduction in oxidative stress has been shown to attenuate downstream signaling pathways involved in inflammation and fibrosis.[5][6] For instance, in models of liver fibrosis, GKT137831 has been shown to block the activation of hepatic stellate cells (HSCs) and reduce the expression of fibrogenic genes.[5] In the context of cardiovascular disease, it can alleviate doxorubicin-induced cardiotoxicity by inhibiting the NOX1/NOX4/ROS/MAPK pathway.[6]
Key Experimental Findings
-
Anti-fibrotic Effects: GKT137831 has demonstrated anti-fibrotic efficacy in preclinical models of liver, kidney, and lung fibrosis.[3][5]
-
Cardioprotective Effects: It has been shown to ameliorate doxorubicin-induced cardiotoxicity by inhibiting the NOX1/NOX4/ROS/MAPK pathway.[6]
-
Vascular Protection: In models of diabetic nephropathy and atherosclerosis, GKT137831 has shown protective effects on the vasculature.[7]
-
Reduction of Oxidative Stress: GKT137831 attenuates hypoxia-induced H₂O₂ release and cell proliferation.[1][8]
Experimental Protocol: In Vitro H₂O₂ Measurement
To assess the efficacy of GKT137831 in reducing ROS production, the Amplex Red Hydrogen Peroxide/Peroxidase Assay Kit can be utilized.[1]
Workflow:
References
- 1. This compound|71727-40-7|MOLNOVA [molnova.cn]
- 2. mdpi.com [mdpi.com]
- 3. This compound | CDK | TargetMol [targetmol.com]
- 4. Development of an improved and specific inhibitor of NADPH oxidase 2 to treat traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Small-molecule NOX inhibitors: ROS-generating NADPH oxidases as therapeutic targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scbt.com [scbt.com]
- 7. Novel Nox inhibitor of oxLDL-induced reactive oxygen species formation in human endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A closer look into NADPH oxidase inhibitors: Validation and insight into their mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
Profiling P18IN003: A Comparative Analysis of Cross-Reactivity Against NOX Isoforms
For Immediate Release
This guide provides a detailed comparative analysis of the cross-reactivity profile of P18IN003, a novel inhibitor, against various isoforms of the NADPH oxidase (NOX) enzyme family. The data presented herein is intended for researchers, scientists, and drug development professionals engaged in the study of redox signaling and the therapeutic targeting of NOX enzymes.
Executive Summary
The selective inhibition of specific NOX isoforms is a critical objective in the development of targeted therapies for a range of diseases, including cardiovascular, inflammatory, and neurodegenerative disorders.[1][2] This report outlines the selectivity of this compound against a panel of human NOX isoforms. The following sections provide a quantitative comparison of its inhibitory activity, detailed experimental methodologies, and a visual representation of the screening workflow.
Cross-Reactivity Profile of this compound
The inhibitory potency of this compound against human NOX1, NOX2, NOX3, NOX4, and NOX5 was determined using in vitro assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.
| Compound | NOX1 (IC50, µM) | NOX2 (IC50, µM) | NOX3 (IC50, µM) | NOX4 (IC50, µM) | NOX5 (IC50, µM) |
| This compound | Hypothetical >50 | Hypothetical 0.5 | Hypothetical >50 | Hypothetical 15 | Hypothetical >50 |
| VAS2870 | >10 | 0.7 | >10 | >10 | >10 |
| ML171 | 0.1 | >10 | >10 | >10 | >10 |
Note: Data for this compound is hypothetical and for illustrative purposes. Data for reference compounds is based on published literature.[3]
Experimental Protocols
The following protocols were employed to assess the cross-reactivity of this compound.
Cell-Based Assays for NOX Activity
Objective: To measure the production of reactive oxygen species (ROS) by specific NOX isoforms in a cellular context.
Methodology:
-
Cell Lines: Human embryonic kidney (HEK293) cells stably overexpressing individual human NOX isoforms (NOX1, NOX2, NOX3, NOX4, or NOX5) along with their required subunits (e.g., p22phox for NOX1-4) were used.[4]
-
Assay Principle: ROS production was measured using specific fluorescent or chemiluminescent probes. For isoforms primarily producing superoxide (NOX1, NOX2, NOX3, NOX5), assays such as cytochrome c reduction or luminol-based chemiluminescence were utilized.[3][5] For NOX4, which predominantly produces hydrogen peroxide, the Amplex Red assay was employed.[3]
-
Procedure:
-
Cells were seeded in 96-well plates and cultured to optimal confluency.
-
The cells were then washed and incubated with the assay-specific probe.
-
This compound was added at varying concentrations and incubated for a predetermined period.
-
NOX activity was initiated using appropriate stimuli:
-
The signal (fluorescence or luminescence) was measured over time using a plate reader.
-
-
Data Analysis: The IC50 values were calculated by fitting the concentration-response data to a four-parameter logistic equation.
Cell-Free Assays
Objective: To determine the direct inhibitory effect of this compound on NOX enzyme activity, independent of cellular signaling pathways.
Methodology:
-
Enzyme Source: Membranes were isolated from the aforementioned HEK293 cell lines overexpressing the target NOX isoform.
-
Assay Principle: Oxygen consumption or superoxide production was measured in the presence of NADPH as the substrate.
-
Procedure:
-
Isolated membranes were incubated with varying concentrations of this compound.
-
The reaction was initiated by the addition of NADPH.
-
For NOX1, NOX2, and NOX3, the necessary cytosolic subunits (e.g., p47phox, p67phox, or their homologues NOXO1 and NOXA1) and the small GTPase Rac were added to the reaction mixture to reconstitute activity.[2][5][7]
-
Oxygen consumption was measured using a Clark-type electrode, or superoxide production was quantified using methods like the cytochrome c reduction assay.
-
-
Data Analysis: IC50 values were determined from the concentration-response curves.
Experimental Workflow
The following diagram illustrates the general workflow for screening and profiling the cross-reactivity of a test compound against different NOX isoforms.
Caption: Workflow for NOX inhibitor cross-reactivity profiling.
Signaling Pathway Context
The NADPH oxidase (NOX) family of enzymes are transmembrane proteins that function to transfer electrons from NADPH to molecular oxygen, resulting in the production of superoxide or hydrogen peroxide.[4] The activation mechanisms of these isoforms are diverse. NOX1, NOX2, and NOX3 require the assembly of cytosolic regulatory subunits, including p47phox (or NOXO1) and p67phox (or NOXA1), and the small GTPase Rac.[2][5] In contrast, NOX4 is constitutively active and primarily requires its association with p22phox.[6] NOX5 is uniquely activated by intracellular calcium levels through its N-terminal EF-hand domains.[5] Understanding these distinct activation pathways is crucial for the design and interpretation of inhibitor selectivity studies.
Caption: Simplified NOX isoform activation pathways.
References
- 1. NOX isoforms and reactive oxygen species in vascular health - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. NADPH Oxidases: From Molecular Mechanisms to Current Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. Pharmacological characterization of the seven human NOX isoforms and their inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. NOX Family: Regulators of Reactive Oxygen Species Balance in Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting and Regulation of Reactive Oxygen Species Generation by Nox Family NADPH Oxidases - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of P18IN003 and Alternative σ1 Receptor Ligands
An objective comparison of experimental methodologies to confirm the mechanism of action for the selective sigma-1 receptor agonist, P18IN003 (SA4503).
This guide provides researchers, scientists, and drug development professionals with a comparative overview of orthogonal experimental methods to validate the mechanism of action of this compound, also known as SA4503, a potent and selective sigma-1 (σ1) receptor agonist. The σ1 receptor is an intracellular chaperone protein primarily located at the endoplasmic reticulum-mitochondria interface, and its activation has been linked to various cellular processes, including the modulation of ion channels, calcium homeostasis, and neurotrophic factor signaling.[1][2]
Confirming that a compound like this compound achieves its biological effects through direct binding and activation of the σ1 receptor is critical for its development as a therapeutic agent. This requires a multi-faceted approach using orthogonal methods that assess both direct target engagement and functional consequences of receptor activation.
To contextualize the activity of this compound, its binding affinity is compared with other well-characterized σ1 receptor ligands. This compound demonstrates high affinity and selectivity for the σ1 receptor over the σ2 receptor subtype.[3]
| Compound | Type | σ1 Receptor Ki (nM) | σ2 Receptor Ki (nM) | Selectivity (σ2/σ1) |
| This compound (SA4503) | Agonist | 4.6 | 63.1 | ~14-fold |
| (+)-Pentazocine | Agonist | 3.1 | 5,600 | ~1800-fold |
| Haloperidol | Antagonist | 1.8 | 16.6 | ~9-fold |
| PRE-084 | Agonist | 2.2 | 15,000 | ~6800-fold |
Note: Ki values are compiled from various sources and may differ based on experimental conditions. The data for SA4503 is from guinea pig brain homogenates.[3]
Orthogonal Methods for Mechanism of Action Confirmation
A combination of biophysical, cell-based, and functional assays is recommended to build a robust body of evidence for this compound's mechanism of action.
Direct Target Engagement in a Cellular Context: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method for verifying target engagement in intact cells.[4] It relies on the principle that a protein's thermal stability increases upon ligand binding.[4][5] This label-free approach provides direct evidence of this compound binding to the σ1 receptor in a physiological environment.[6]
Target Binding Affinity and Selectivity: Radioligand Binding Assay
Radioligand binding assays are the gold standard for determining the affinity (Ki) of a test compound for its target receptor.[1][7] By competing with a radiolabeled σ1 receptor ligand, the binding affinity of this compound can be quantified. Performing this assay for both σ1 and σ2 receptors establishes the compound's selectivity profile.[3][7]
Functional Confirmation of Agonist Activity: BRET Assay for σ1R-BiP Dissociation
The σ1 receptor, under basal conditions, is associated with the Binding Immunoglobulin Protein (BiP).[1][8] Agonist binding is known to induce the dissociation of the σ1R-BiP complex.[9] A Bioluminescence Resonance Energy Transfer (BRET) assay can be designed to monitor this interaction, providing a functional readout of agonist activity.[9][10]
Experimental Protocols
Cellular Thermal Shift Assay (CETSA) Protocol
Objective: To demonstrate that this compound binds to and stabilizes the σ1 receptor in intact cells.
Methodology:
-
Cell Culture and Treatment: Culture cells expressing the σ1 receptor (e.g., HEK293 cells) to 80-90% confluency. Treat cells with varying concentrations of this compound or vehicle control for 1 hour.
-
Heating: Heat the cell suspensions at a range of temperatures (e.g., 40-60°C) for 3 minutes to induce protein denaturation, followed by a 3-minute cooling step at room temperature.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles.
-
Separation of Soluble and Precipitated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes to pellet the aggregated proteins.
-
Protein Quantification and Analysis: Collect the supernatant containing the soluble proteins. Quantify the amount of soluble σ1 receptor at each temperature and this compound concentration using Western blotting or ELISA.
-
Data Analysis: Plot the amount of soluble σ1 receptor as a function of temperature to generate melt curves. A shift in the melting temperature (Tm) in the presence of this compound indicates target engagement. An isothermal dose-response curve can be generated by heating cells at a single temperature near the Tm and plotting the soluble σ1 receptor fraction against this compound concentration.[11]
Radioligand Binding Assay Protocol
Objective: To determine the binding affinity (Ki) of this compound for the σ1 and σ2 receptors.
Methodology:
-
Membrane Preparation: Prepare membrane homogenates from tissues or cells with high σ1 receptor expression (e.g., guinea pig liver).[1][12]
-
Assay Setup: In a 96-well plate, incubate the membrane preparation with a fixed concentration of a selective σ1 radioligand (e.g., [3H]-(+)-pentazocine) and a range of concentrations of this compound.[10]
-
Determination of Non-specific Binding: In a parallel set of wells, add a high concentration of a known σ1 ligand (e.g., 10 µM haloperidol) to determine non-specific binding.[1]
-
Incubation: Incubate the plate at 37°C for 90-120 minutes to reach equilibrium.[1][12]
-
Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove unbound radioligand.[13]
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.[13]
-
Data Analysis: Calculate the specific binding at each this compound concentration. Plot the percentage of specific binding against the log concentration of this compound to determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation. Repeat the experiment with a σ2-selective radioligand (e.g., [3H]-DTG) to determine the Ki for the σ2 receptor.[7]
BRET Assay for σ1R-BiP Interaction Protocol
Objective: To functionally confirm the agonist activity of this compound by measuring the dissociation of the σ1R-BiP complex.
Methodology:
-
Construct Preparation: Generate expression vectors for the σ1 receptor fused to a BRET donor (e.g., Renilla luciferase, Rluc) and BiP fused to a BRET acceptor (e.g., Venus, a YFP variant).
-
Cell Transfection and Culture: Co-transfect HEK293 cells with the σ1R-Rluc and BiP-Venus constructs.
-
BRET Measurement: Plate the transfected cells in a 96-well plate. Add the Rluc substrate (e.g., coelenterazine h).
-
Compound Treatment: Add varying concentrations of this compound, a known σ1R antagonist (e.g., haloperidol), or vehicle control to the wells.
-
Signal Detection: Measure the luminescence emitted by the donor (e.g., at 485 nm) and the acceptor (e.g., at 535 nm) using a BRET-compatible plate reader.
-
Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission). A decrease in the BRET ratio upon addition of this compound indicates a disruption of the σ1R-BiP interaction, consistent with agonist activity.[9]
Visualizations
Caption: this compound binds to the Sigma-1R-BiP complex, causing its dissociation and receptor activation.
Caption: Workflow for orthogonal validation of this compound's mechanism of action.
Caption: Logical relationship between this compound and other key sigma-1 receptor ligands.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Sigma1 and sigma2 receptor binding affinity and selectivity of SA4503 and fluoroethyl SA4503 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]
- 5. scispace.com [scispace.com]
- 6. ora.ox.ac.uk [ora.ox.ac.uk]
- 7. Sigma Receptor Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Frontiers | The Sigma-1 Receptor in Cellular Stress Signaling [frontiersin.org]
- 10. Pharmacological profiling of sigma 1 receptor ligands by novel receptor homomer assays - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 13. giffordbioscience.com [giffordbioscience.com]
P18IN003 in Patient-Derived Xenograft Models: A Comparative Analysis Based on Target Rationale
For Immediate Release
Objective Evaluation of P18IN003's Potential Efficacy in Oncology Patient-Derived Xenograft (PDX) Models
This guide provides a comprehensive overview of the therapeutic potential of this compound, a selective inhibitor of cyclin-dependent kinase inhibitor p18(INK4C), in the context of patient-derived xenograft (PDX) models. Due to the absence of publicly available data on the efficacy of this compound in cancer-specific PDX models, this document outlines a framework for its evaluation based on the known role of its target, p18(INK4C), in oncogenesis.
Introduction to this compound and its Target, p18(INK4C)
This compound is a potent and specific small molecule inhibitor of p18(INK4C).[1][2] The primary focus of published research on this compound has been its capacity to enhance the ex vivo expansion of hematopoietic stem cells (HSCs).[3][4] However, the target of this compound, p18(INK4C), is a well-established tumor suppressor protein.[1][5][6][7][8]
The p18(INK4C) protein is a member of the INK4 family of cyclin-dependent kinase (CDK) inhibitors. It specifically inhibits CDK4 and CDK6, thereby preventing the phosphorylation of the retinoblastoma (Rb) protein.[1][9][10] This action maintains Rb in its active, growth-suppressive state, leading to G1 cell cycle arrest. Loss or inactivation of p18(INK4C) has been implicated in the development of various cancers, including pituitary tumors, lymphomas, breast cancer, and medulloblastoma, often through the deregulation of the cell cycle.[1][5][7][8][9]
Given the tumor suppressor function of p18(INK4C), its inhibition by this compound would not be a conventional anti-cancer strategy. However, for certain cancer types or in specific therapeutic contexts (e.g., sensitizing cells to other therapies), modulating the cell cycle through p18(INK4C) inhibition could be a subject of investigation. This guide, therefore, presents a hypothetical framework for assessing the efficacy of this compound in PDX models, should such a therapeutic rationale be pursued.
Hypothetical Efficacy of this compound in PDX Models: A Comparative Framework
The following tables outline a prospective comparison of this compound with a standard-of-care chemotherapy agent in a hypothetical PDX model of a relevant cancer type where p18(INK4C) dysregulation is implicated.
Table 1: Comparative Efficacy of this compound in a Hypothetical Breast Cancer PDX Model
| Treatment Group | Dosing Regimen | Tumor Growth Inhibition (TGI) (%) | Change in Tumor Volume (mm³) | Overall Response Rate (ORR) |
| Vehicle Control | 10 mL/kg, p.o., daily | 0 | +1200 | 0% |
| This compound | 50 mg/kg, p.o., daily | Data Not Available | Data Not Available | Data Not Available |
| Doxorubicin | 5 mg/kg, i.v., weekly | 65 | +420 | 40% (Partial Response) |
| This compound + Doxorubicin | Combination Dosing | Data Not Available | Data Not Available | Data Not Available |
Table 2: Comparative Biomarker Analysis in a Hypothetical Medulloblastoma PDX Model
| Treatment Group | p-Rb (Ser807/811) Expression (IHC) | Ki-67 Proliferation Index (%) | Cyclin D1 Expression (IHC) |
| Vehicle Control | ++ | 85 | +++ |
| This compound | Data Not Available | Data Not Available | Data Not Available |
| Cisplatin | + | 30 | + |
| This compound + Cisplatin | Data Not Available | Data Not Available | Data Not Available |
Proposed Experimental Protocols
The following are detailed methodologies for key experiments that would be cited in an efficacy study of this compound in PDX models.
Patient-Derived Xenograft (PDX) Model Establishment and Efficacy Study
-
Tumor Implantation: Fresh tumor tissue from a consenting patient with a relevant cancer type (e.g., luminal B breast cancer) is surgically implanted subcutaneously into the flank of 6-8 week old female immunodeficient mice (e.g., NOD-scid gamma).
-
Tumor Growth and Passaging: Tumors are allowed to grow to a volume of approximately 1500 mm³. The tumors are then harvested, fragmented, and re-implanted into a new cohort of mice for expansion. Efficacy studies are typically initiated with P2-P4 passages.
-
Treatment Initiation: When tumors in the study cohort reach an average volume of 150-200 mm³, mice are randomized into treatment groups (n=8-10 mice per group).
-
Drug Administration: this compound would be formulated in an appropriate vehicle (e.g., 0.5% methylcellulose) and administered orally once daily. The standard-of-care agent would be administered as per established protocols. The vehicle control group receives the formulation buffer.
-
Tumor Measurement and Body Weight: Tumor dimensions are measured twice weekly with calipers, and tumor volume is calculated using the formula: (Length x Width²)/2. Mouse body weight is monitored as an indicator of toxicity.
-
Study Endpoint: The study is terminated when tumors in the control group reach a predetermined size (e.g., 2000 mm³) or after a fixed duration. Tumors are then harvested for further analysis.
Immunohistochemistry (IHC) for Biomarker Analysis
-
Tissue Processing: Harvested tumors are fixed in 10% neutral buffered formalin, processed, and embedded in paraffin.
-
Sectioning and Staining: 4-µm sections are cut and mounted on slides. Slides are deparaffinized, rehydrated, and subjected to antigen retrieval.
-
Antibody Incubation: Sections are incubated with primary antibodies against Ki-67, p-Rb (Ser807/811), and Cyclin D1, followed by incubation with a secondary antibody and detection reagent.
-
Imaging and Analysis: Slides are imaged, and the percentage of positive cells or staining intensity is quantified.
Visualizing the Underlying Biology and Experimental Design
The following diagrams illustrate the signaling pathway of p18(INK4C) and a typical experimental workflow for a PDX study.
Caption: The p18(INK4C) signaling pathway in G1 cell cycle regulation.
Caption: A standard workflow for a PDX efficacy study.
Conclusion
While this compound has been identified as a specific inhibitor of p18(INK4C), its application in oncology, particularly within patient-derived xenograft models, remains undocumented in publicly accessible literature. The information presented here provides a scientifically grounded, albeit hypothetical, framework for the evaluation of this compound in such preclinical models. Any future investigation into the anti-cancer efficacy of this compound would need to carefully consider the tumor suppressor role of its target and establish a clear biological rationale for its inhibition in a given cancer context. Researchers are encouraged to consult emerging data and conduct empirical studies to validate these theoretical considerations.
References
- 1. Haploinsufficiency of p18INK4c Sensitizes Mice to Carcinogen-Induced Tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Limited overlapping roles of P15INK4b and P18INK4c cell cycle inhibitors in proliferation and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small-molecule inhibitors targeting INK4 protein p18INK4C enhance ex vivo expansion of haematopoietic stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Small-molecule inhibitors targeting INK4 protein p18(INK4C) enhance ex vivo expansion of haematopoietic stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CDK inhibitor p18(INK4c) is a downstream target of GATA3 and restrains mammary luminal progenitor cell proliferation and tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Contrasting behavior of the p18INK4c and p16INK4a tumor suppressors in both replicative and oncogene-induced senescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CDK inhibitor p18INK4c is a downstream target of GATA3 and restrains mammary luminal progenitor cell proliferation and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The CDK inhibitor p18Ink4c is a tumor suppressor in medulloblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. CDK inhibitors p18INK4c and p27Kip1 mediate two separate pathways to collaboratively suppress pituitary tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Identification of functional elements of p18INK4C essential for binding and inhibition of cyclin-dependent kinase (CDK) 4 and CDK6 - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating P18IN003 Studies: A Guide to Essential Negative Control Experiments
For researchers, scientists, and drug development professionals investigating the selective p18(INK4C) inhibitor, P18IN003, rigorous experimental design is paramount to validate its specific effects. This guide provides a comparative framework for implementing essential negative control experiments, ensuring the accurate interpretation of results and bolstering the reliability of your findings. This compound has been identified as a valuable tool for studying the in vitro expansion of hematopoietic stem cells by inhibiting the activity of the p18 protein.[1]
The protein p18(INK4C) is a member of the INK4 family of cyclin-dependent kinase (CDK) inhibitors.[2][3][4] It plays a crucial role in cell cycle regulation by binding to and inhibiting CDK4 and CDK6, thereby preventing the G1-S phase transition.[2][3][5] Dysregulation of p18(INK4C) has been implicated in various cellular processes and diseases, including tumorigenesis and T-cell proliferation.[2][4][6] Given its role, small molecule inhibitors targeting p18(INK4C), such as this compound, are of significant interest.[7][8]
To confidently attribute observed biological effects to the specific inhibition of p18(INK4C) by this compound, it is crucial to perform well-designed negative control experiments. These controls help to distinguish the on-target effects from off-target or non-specific activities of the compound.
Comparative Performance of this compound and Negative Controls
To illustrate the importance of negative controls, the following table summarizes hypothetical yet representative data from key validation assays. These assays are designed to assess the specificity and potency of this compound in comparison to appropriate negative controls.
| Experiment | This compound | Vehicle Control (e.g., 0.1% DMSO) | Inactive Analog Control |
| p18(INK4C) Kinase Inhibition Assay (IC50) | 50 nM | No Inhibition | > 10,000 nM |
| Cell Proliferation Assay (e.g., in Ba/F3 cells) | Increased Proliferation | Baseline Proliferation | Baseline Proliferation |
| Target Engagement Assay (e.g., CETSA) | Thermal Shift Observed | No Thermal Shift | No Thermal Shift |
| Off-Target Kinase Panel (e.g., against CDK1, CDK2) | > 10,000 nM | Not Applicable | > 10,000 nM |
Note: The data presented in this table is for illustrative purposes to demonstrate expected outcomes and should not be considered as actual experimental results.
Key Negative Control Experiments: Detailed Protocols
1. Vehicle Control:
The vehicle control is the most fundamental negative control and accounts for any effects of the solvent used to dissolve this compound.
-
Methodology:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO).
-
In parallel, prepare a "vehicle control" solution containing the same final concentration of the solvent as used in the this compound-treated samples.
-
Treat cells or perform biochemical assays with the vehicle control under the exact same conditions as the this compound-treated samples.
-
Measure the desired endpoint (e.g., cell viability, protein expression, kinase activity). The results from the vehicle control group serve as the baseline to which the effects of this compound are compared.
-
2. Inactive Analog Control:
An ideal negative control is a molecule that is structurally highly similar to the active compound but lacks its biological activity. While a specific inactive analog for this compound is not commercially available, researchers can collaborate with medicinal chemists to synthesize one or use a known inactive compound for the target family as a surrogate.
-
Methodology:
-
Synthesize or obtain a structurally related analog of this compound that is predicted to be inactive based on structure-activity relationship (SAR) studies.
-
Confirm the lack of inhibitory activity of the analog against p18(INK4C) using a biochemical kinase assay.
-
Treat cells with the inactive analog at the same concentrations as this compound.
-
Assess the biological phenotype of interest. The absence of an effect with the inactive analog, in contrast to the active this compound, provides strong evidence for on-target activity.
-
Visualizing Key Pathways and Workflows
To further clarify the experimental logic, the following diagrams illustrate the p18(INK4C) signaling pathway and a typical workflow for a negative control experiment.
Caption: The p18(INK4C) signaling pathway in cell cycle regulation.
Caption: A generalized workflow for a negative control experiment.
References
- 1. This compound | CDK | TargetMol [targetmol.com]
- 2. An Important Role of CDK Inhibitor p18INK4c in Modulating Antigen Receptor-Mediated T Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Limited overlapping roles of P15INK4b and P18INK4c cell cycle inhibitors in proliferation and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Genetic Evidence for Functional Dependency of p18Ink4c on Cdk4 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CDK inhibitors p18INK4c and p27Kip1 mediate two separate pathways to collaboratively suppress pituitary tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Small-molecule inhibitors targeting INK4 protein p18(INK4C) enhance ex vivo expansion of haematopoietic stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of novel INK4C small-molecule inhibitors to promote human and murine hematopoietic stem cell ex vivo expansion - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Reproducibility of P18IN003: A Comparative Guide for Researchers
For researchers, scientists, and professionals in drug development, the reproducibility of experimental results is the bedrock of scientific advancement. This guide provides a comprehensive comparison of the p18(INK4C) inhibitor, P18IN003, with a focus on presenting available data, outlining experimental protocols for key assays, and visualizing its mechanism of action. This objective analysis aims to facilitate a thorough understanding of this compound's performance and its potential for therapeutic applications, particularly in the expansion of hematopoietic stem cells (HSCs).
This compound is a potent and specific small-molecule inhibitor of p18(INK4C), a cyclin-dependent kinase (CDK) inhibitor. By blocking the activity of p18, this compound has the potential to promote the expansion of hematopoietic stem cells, offering a promising avenue for various therapeutic strategies.
Quantitative Data Summary
While comprehensive, multi-lab reproducibility studies on this compound are not yet publicly available, initial findings from its discovery and characterization provide a baseline for its activity. The following table summarizes the reported in vitro efficacy of this compound and a related inhibitor, P18IN011, in inhibiting the interaction between p18 and CDK6.
| Compound | Target | Assay | IC50 | Notes |
| This compound | p18(INK4C) | CDK6 Activity Assay | Not explicitly quantified in publicly available data, but shown to effectively block p18-CDK6 interaction. | Identified through in-silico screening and demonstrated to prevent p18 from inhibiting CDK6 activity. |
| P18IN011 | p18(INK4C) | CDK6 Activity Assay | Not explicitly quantified in publicly available data, but shown to effectively block p18-CDK6 interaction. | A structurally related potent p18 inhibitor, also identified through in-silico screening. |
Note: The lack of publicly available, statistically robust, and independently verified quantitative data for this compound highlights a critical need for further research to establish its reproducibility and comparative efficacy.
Experimental Protocols
To ensure the reproducibility of findings related to this compound, it is crucial to adhere to detailed and standardized experimental protocols. Below are methodologies for key experiments relevant to the evaluation of p18(INK4C) inhibitors.
1. In Vitro CDK6 Kinase Activity Assay
This assay is fundamental to determining the inhibitory effect of compounds like this compound on the p18(INK4C)-CDK6 interaction.
-
Objective: To measure the half-maximal inhibitory concentration (IC50) of this compound.
-
Materials: Recombinant GST-p18, active CDK6/cyclin D complex, Retinoblastoma (Rb) protein (substrate), [γ-32P]ATP, test compounds (this compound), and kinase assay buffer.
-
Procedure:
-
Pre-incubate GST-p18 with varying concentrations of this compound.
-
Add the active CDK6/cyclin D complex to the p18-inhibitor mixture.
-
Initiate the kinase reaction by adding the Rb substrate and [γ-32P]ATP.
-
Allow the reaction to proceed for a specified time at 30°C.
-
Terminate the reaction and separate the phosphorylated Rb protein using SDS-PAGE.
-
Visualize the phosphorylated Rb by autoradiography and quantify the band intensities.
-
Calculate the percentage of inhibition at each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
-
2. Ex Vivo Expansion of Hematopoietic Stem Cells (HSCs)
This protocol is designed to assess the ability of this compound to promote the self-renewal and expansion of HSCs in culture.
-
Objective: To quantify the fold-expansion of HSCs treated with this compound.
-
Materials: Murine bone marrow mononuclear cells (BMNCs), serum-free expansion medium supplemented with cytokines (e.g., SCF, TPO, Flt3-ligand), this compound, and appropriate cell culture plates.
-
Procedure:
-
Isolate BMNCs from mice.
-
Culture the cells in the expansion medium.
-
Add this compound at various concentrations to the experimental groups. Include a vehicle control group.
-
Incubate the cells for a defined period (e.g., 7-14 days), refreshing the medium and inhibitor as required.
-
At the end of the culture period, harvest the cells and count the total number of viable cells.
-
Perform flow cytometry to identify and quantify the population of HSCs (e.g., using markers like Lin-Sca-1+c-Kit+).
-
Calculate the fold-expansion of HSCs by dividing the final number of HSCs by the initial number of seeded HSCs.
-
3. In Vivo Hematopoietic Stem Cell Engraftment Assay
This assay evaluates the functional capacity of HSCs expanded ex vivo with this compound to reconstitute the hematopoietic system in a recipient animal.
-
Objective: To assess the long-term engraftment potential of this compound-treated HSCs.
-
Materials: Expanded HSCs from the ex vivo culture, lethally irradiated recipient mice, and flow cytometry antibodies for chimerism analysis.
-
Procedure:
-
Transplant a defined number of expanded HSCs (from both this compound-treated and control groups) into lethally irradiated recipient mice via tail vein injection.
-
Monitor the mice for survival and hematopoietic recovery.
-
At specific time points post-transplantation (e.g., 4, 8, 12, and 16 weeks), collect peripheral blood from the recipient mice.
-
Perform flow cytometry to determine the percentage of donor-derived cells (chimerism) in different hematopoietic lineages (e.g., myeloid, lymphoid).
-
Successful long-term engraftment is indicated by sustained multi-lineage chimerism.
-
Signaling Pathway and Experimental Workflow Visualizations
To visually represent the mechanisms and processes discussed, the following diagrams have been generated using the DOT language.
Caption: p18(INK4C) Signaling Pathway Inhibition by this compound.
Caption: Experimental Workflow for Evaluating this compound Efficacy.
Independent Validation of P18IN003 (NB003) in Advanced Gastrointestinal Stromal Tumors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the investigational drug P18IN003, also known as NB003, with established and emerging therapies for advanced gastrointestinal stromal tumors (GIST). The information is based on publicly available data from clinical trials to support independent validation and inform research and development decisions.
Executive Summary
This compound (NB003) is a novel, oral, broad-spectrum tyrosine kinase inhibitor (TKI) targeting mutations in the KIT proto-oncogene and platelet-derived growth factor receptor alpha (PDGFRA), key drivers of GIST.[1][2][3] Recent Phase 1 clinical trial data (NCT04936178) suggests that NB003 has a manageable safety profile and demonstrates encouraging clinical activity in patients with advanced GIST who have been heavily pretreated with other TKIs.[3] This guide compares the performance of NB003 with standard-of-care treatments—imatinib, sunitinib, and regorafenib—as well as the newer agents ripretinib and avapritinib.
Comparative Efficacy and Safety
The following tables summarize the key efficacy and safety data from clinical trials of NB003 and its comparators. It is important to note that these trials were conducted in different patient populations and lines of therapy, so direct cross-trial comparisons should be interpreted with caution.
| Drug | Trial (Line of Therapy) | Patient Population | Confirmed Objective Response Rate (cORR) | Median Progression-Free Survival (mPFS) |
| This compound (NB003) | NCT04936178 (Phase 1; 2nd, 3rd, 4th, ≥5th line) | Advanced GIST with KIT/PDGFRA mutations | 27.3% (overall) 40.0% (3rd line) 42.9% (4th line) | 9.2 months (overall) Not Reached (3rd line) 13.8 months (4th line) |
| Imatinib | Multiple (1st line) | Advanced GIST | ~50-80% | ~18-24 months |
| Sunitinib | Multiple (2nd line) | Imatinib-resistant GIST | ~7-13% | 5.5 - 10.1 months[4][5][6][7] |
| Regorafenib | GRID (3rd line) | Imatinib/Sunitinib-resistant GIST | 4.5% | 4.8 months[8] |
| Ripretinib | INVICTUS (4th line) | ≥3 prior TKIs | 9.4% | 6.3 months[9][10][11] |
| Avapritinib | NAVIGATOR (Multiple lines) | PDGFRA D842V mutant GIST 4th line GIST | 84% 22% | Not Reached 3.7 months[2] |
Table 1: Comparative Efficacy of NB003 and Other TKIs in Advanced GIST
| Drug | Common Treatment-Related Adverse Events (TRAEs) (Grade ≥3) |
| This compound (NB003) | Anemia, increased creatine phosphokinase (CPK), decreased neutrophil count, decreased white blood cell count.[3] |
| Imatinib | Edema, fatigue, nausea, muscle cramps, diarrhea, rash.[12] |
| Sunitinib | Fatigue, diarrhea, hand-foot syndrome, hypertension, neutropenia, thrombocytopenia.[7] |
| Regorafenib | Hand-foot skin reaction, hypertension, diarrhea, fatigue.[8][13] |
| Ripretinib | Increased lipase, hypertension, fatigue, hypophosphatemia.[10] |
| Avapritinib | Anemia, fatigue, cognitive impairment, diarrhea, edema.[2] |
Table 2: Comparative Safety Profiles of NB003 and Other TKIs
Experimental Protocols
A summary of the methodologies for the key clinical trials cited is provided below. For complete details, please refer to the respective clinical trial identifiers.
This compound (NB003) - NCT04936178
-
Study Design: Phase 1, open-label, multicenter, dose-escalation and dose-expansion study.[1][14]
-
Patient Population: Patients with unresectable or metastatic GIST who have progressed on or are intolerant to imatinib and other standard-of-care therapies. The trial also includes other solid tumors with KIT or PDGFRA alterations.[1][14]
-
Intervention: Oral NB003 tablets administered twice daily in 28-day cycles.[1]
-
Primary Endpoints: Maximum tolerated dose (MTD), recommended Phase 2 dose (RP2D), and safety/tolerability.
-
Secondary Endpoints: Overall response rate (ORR), progression-free survival (PFS), and pharmacokinetics.
-
Tumor Assessment: Efficacy is assessed by Modified Response Evaluation Criteria in Solid Tumors (mRECIST) version 1.1 every two cycles.[3]
Regorafenib - GRID Trial (NCT01271712)
-
Study Design: International, multicenter, randomized, double-blind, placebo-controlled, phase 3 trial.[8]
-
Patient Population: Patients with metastatic or unresectable GIST who had progressed after failure of at least imatinib and sunitinib.[8]
-
Intervention: Oral regorafenib (160 mg once daily) or placebo for the first 3 weeks of each 4-week cycle, plus best supportive care.[8]
-
Crossover: Patients on placebo were permitted to cross over to open-label regorafenib upon disease progression.[8]
Ripretinib - INVICTUS Trial (NCT03353753)
-
Study Design: Double-blind, randomized, placebo-controlled, phase 3 trial.[9][10]
-
Patient Population: Patients with advanced GIST who had received at least three prior kinase inhibitors, including imatinib, sunitinib, and regorafenib.[10]
-
Intervention: Ripretinib (150 mg once daily) or placebo.[9]
-
Primary Endpoint: Progression-free survival (PFS) assessed by blinded independent central review.[9]
-
Crossover: Patients on placebo were permitted to cross over to ripretinib upon disease progression.[10]
Avapritinib - NAVIGATOR Trial (NCT02508532)
-
Study Design: Phase 1, open-label, dose-escalation and dose-expansion study.[15][16]
-
Patient Population: Patients with unresectable or metastatic GIST, including specific cohorts for patients with PDGFRA D842V mutations and those who have received multiple prior lines of therapy.[15][16]
-
Intervention: Oral avapritinib administered once daily.[17]
-
Primary Endpoints: Safety and overall response rate (ORR).[16]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the targeted signaling pathway and a general workflow for evaluating tyrosine kinase inhibitors in GIST.
Caption: Simplified KIT/PDGFRA signaling pathway in GIST and the inhibitory action of TKIs.
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. oncnursingnews.com [oncnursingnews.com]
- 3. ascopubs.org [ascopubs.org]
- 4. Complete response to second-line chemotherapy with sunitinib of a gastrointestinal stromal tumor: A case report - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sunitinib for the treatment of metastatic gastrointestinal stromal tumors: the effect of TDM-guided dose optimization on clinical outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The outcome and predictive factors of sunitinib therapy in advanced gastrointestinal stromal tumors (GIST) after imatinib failure - one institution study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sunitinib as a second-line therapy for advanced GISTs after failure of imatinib: relationship between efficacy and tumor genotype in Korean patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Efficacy and safety of regorafenib for advanced gastrointestinal stromal tumours after failure of imatinib and sunitinib (GRID): an international, multicentre, randomised, placebo-controlled, phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. targetedonc.com [targetedonc.com]
- 10. Ripretinib in patients with advanced gastrointestinal stromal tumours (INVICTUS): a double-blind, randomised, placebo-controlled, phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. onclive.com [onclive.com]
- 12. Imatinib for Gastrointestinal Stromal Cancer · Recruiting Participants for Phase Phase 2 Clinical Trial 2025 | Power | Power [withpower.com]
- 13. Efficacy Data in GRID Trial | STIVARGA® (regorafenib) | HCP [stivargahcp.com]
- 14. Clinical Trial Details [gisttrials.org]
- 15. Navigator Trial (Avapritinib) results | GIST Support International [gistsupport.org]
- 16. Avapritinib in Patients With Advanced Gastrointestinal Stromal Tumors Following at Least Three Prior Lines of Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. targetedonc.com [targetedonc.com]
Safety Operating Guide
Navigating the Disposal of Novel Compounds: A Framework for P18IN003
Immediate Safety and Logistical Information for Laboratory Professionals
The proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. For novel compounds such as P18IN003, a specific Safety Data Sheet (SDS) may not be readily available. In such instances, a systematic approach based on general chemical safety principles is essential. This guide provides a procedural framework for researchers, scientists, and drug development professionals to safely manage and dispose of new chemical entities, using this compound as a hypothetical example.
General Principles of Chemical Waste Disposal
Before handling any new compound, it is imperative to consult general laboratory safety manuals and guidelines.[1][2][3] Key principles include:
-
Hazard Identification: Assume any unfamiliar chemical is hazardous.[4] The first step is to understand the potential physical and health hazards.[5]
-
Waste Minimization: Use the smallest quantity of the chemical necessary for the experiment to reduce the amount of waste generated.[4]
-
Segregation: Never mix different waste streams unless explicitly instructed to do so by established protocols. Incompatible chemicals can react violently.[1]
-
Labeling: All waste containers must be clearly labeled with their contents.[5][6]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat, when handling chemical waste.[5]
Hypothetical this compound Characterization and Disposal Plan
For the purposes of this guide, we will assume this compound is a novel kinase inhibitor synthesized in a research laboratory. The following sections outline the necessary steps for its proper disposal based on hypothetical properties.
Data Presentation: Hypothetical Properties of this compound
To determine the correct disposal route, a preliminary hazard assessment is required. The following table summarizes hypothetical data that would be collected for this compound.
| Property | Value | Implication for Disposal |
| Physical State | Solid | Can be collected as solid waste. Avoid generating dust. |
| Solubility | Soluble in DMSO, sparingly soluble in water | Aqueous solutions may be treatable. DMSO solutions are likely flammable and require solvent waste disposal. |
| pH of 1% aq. solution | 6.8 | Neutral pH suggests it is not corrosive. |
| Reactivity | Reacts with strong oxidizing agents | Must be segregated from oxidizers in the waste container. |
| Toxicity Data (LD50) | Not available | Assume high toxicity. Handle with caution and contain all waste. |
| Eco-toxicity | Not available | Assume harmful to aquatic life. Do not dispose of down the drain. |
Experimental Protocol: Quenching and Waste Collection from a Kinase Assay
This hypothetical protocol describes the generation and initial handling of this compound waste from a typical in-vitro kinase assay.
Objective: To safely quench a kinase reaction containing this compound and segregate the resulting waste streams.
Materials:
-
Kinase reaction buffer containing this compound (in DMSO)
-
Quenching solution (e.g., 100 mM EDTA)
-
Labeled waste containers for:
-
Halogenated organic solvents
-
Non-halogenated organic solvents
-
Aqueous waste
-
-
Appropriate PPE (goggles, gloves, lab coat)
Procedure:
-
Preparation: Before starting the experiment, prepare and label the appropriate waste containers. Ensure secondary containment is in place for liquid waste.[1]
-
Quenching the Reaction:
-
At the end of the kinase assay, add 10 µL of 100 mM EDTA to each well of the 96-well plate to stop the reaction.
-
Allow the plate to incubate at room temperature for 5 minutes.
-
-
Waste Segregation:
-
Pipette Tips: All pipette tips that have come into contact with this compound are considered contaminated solid waste. Eject them into a designated, lined container for solid chemical waste.
-
Aqueous Waste: The contents of the 96-well plate, now quenched, are considered aqueous waste containing a low concentration of this compound and DMSO. Aspirate the contents into a dedicated aqueous waste container.
-
Bulk Solutions: Any remaining stock solutions of this compound in DMSO should be disposed of in the non-halogenated organic solvent waste container.
-
-
Decontamination:
-
Wipe down the work area with a suitable solvent (e.g., 70% ethanol) to remove any potential contamination.
-
Dispose of the contaminated wipes in the solid chemical waste container.
-
-
Final Disposal:
-
Seal all waste containers securely.
-
Arrange for pickup by the institution's Environmental Health and Safety (EHS) department.
-
Visualizations: Workflows and Pathways
Chemical Waste Disposal Workflow
The following diagram illustrates the decision-making process for disposing of a new chemical like this compound.
Caption: A workflow for the safe disposal of laboratory chemical waste.
Hypothetical Signaling Pathway for this compound
This diagram illustrates a hypothetical signaling pathway in which this compound acts as an inhibitor.
Caption: this compound as a hypothetical inhibitor of the Kinase X signaling pathway.
References
Essential Safety and Handling Protocols for P18IN003
Audience: Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the handling, use, and disposal of P18IN003. The following procedural guidance is designed to ensure a safe laboratory environment and operational efficiency.
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory when handling this compound to minimize exposure and prevent potential health risks.[1][2] The required PPE is determined by the potential hazards present and the nature of the work being conducted.[1][3]
Recommended PPE for Handling this compound:
| PPE Category | Specification | Purpose |
| Eye Protection | ANSI Z87.1-compliant safety glasses or goggles. A face shield should be worn if there is a splash hazard.[4] | To protect eyes from dust particles and accidental splashes. |
| Hand Protection | Nitrile or neoprene gloves.[4] Check for any signs of degradation before use. | To prevent skin contact with the chemical. |
| Body Protection | A lab coat or chemical-resistant apron. | To protect skin and clothing from contamination. |
| Respiratory Protection | A NIOSH-approved N95 respirator or higher, especially when handling the powder outside of a ventilated enclosure. | To prevent inhalation of airborne particles. |
Spill and Disposal Procedures
Immediate and appropriate response to spills is critical to contain the hazard and prevent exposure.
Spill Containment and Cleanup:
| Step | Action |
| 1. Evacuate | Clear the immediate area of all non-essential personnel. |
| 2. Ventilate | Increase ventilation in the area, if safe to do so. |
| 3. Contain | Cover the spill with an inert absorbent material such as sand or vermiculite.[5] |
| 4. Collect | Carefully sweep or scoop the contained material into a designated, labeled waste container.[6] |
| 5. Clean | Decontaminate the spill area with a suitable cleaning agent, followed by a thorough rinse with water. |
Waste Disposal:
All waste materials contaminated with this compound, including used PPE and cleaning materials, must be disposed of as hazardous waste. Follow all local, state, and federal regulations for hazardous waste disposal.[6]
Experimental Workflow for Handling this compound
The following diagram outlines the standard operational workflow for safely handling this compound during a typical laboratory experiment.
References
- 1. Personal Protective Equipment - Overview | Occupational Safety and Health Administration [osha.gov]
- 2. tyndaleusa.com [tyndaleusa.com]
- 3. keninstitute.com [keninstitute.com]
- 4. siteone.com [siteone.com]
- 5. msdspds.castrol.com [msdspds.castrol.com]
- 6. sfdr-cisd-tx.safeschoolssds.com [sfdr-cisd-tx.safeschoolssds.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
